Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Description
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Properties
IUPAC Name |
methyl 5-fluoro-3-methyl-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5-3-6(10)4-7(9(12)15-2)8(5)11(13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTXULHKYAMECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696995 | |
| Record name | Methyl 5-fluoro-3-methyl-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952479-97-9 | |
| Record name | Methyl 5-fluoro-3-methyl-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Introduction
Methyl 5-fluoro-3-methyl-2-nitrobenzoate is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its polysubstituted aromatic structure, featuring a nitro group, a fluorine atom, and a methyl group, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of the synthetic route to this compound, starting from the readily available 5-fluoro-2-methylbenzoic acid. We will delve into the strategic considerations for the synthesis, provide detailed experimental protocols, explore the underlying reaction mechanisms, and discuss the characterization of the final product. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this important synthetic transformation.
Strategic Analysis of the Synthesis
The synthesis of this compound from 5-fluoro-2-methylbenzoic acid is a two-step process that involves:
-
Nitration: An electrophilic aromatic substitution reaction to introduce a nitro group onto the aromatic ring of 5-fluoro-2-methylbenzoic acid.
-
Esterification: Conversion of the carboxylic acid functionality of the nitrated intermediate into a methyl ester.
The key challenge in this synthesis lies in controlling the regioselectivity of the nitration step. The starting material, 5-fluoro-2-methylbenzoic acid, possesses three substituents with competing directing effects:
-
Carboxylic acid (-COOH): A deactivating and meta-directing group.
-
Methyl (-CH₃): An activating and ortho, para-directing group.
-
Fluorine (-F): A deactivating but ortho, para-directing group due to a combination of inductive withdrawal and resonance donation.[1][2]
A careful analysis of these directing effects is crucial to predict the major regioisomer formed during nitration.
Experimental Protocols
Part 1: Nitration of 5-fluoro-2-methylbenzoic acid
This procedure outlines the synthesis of 5-fluoro-3-methyl-2-nitrobenzoic acid, the intermediate for the final product.
Materials:
-
5-fluoro-2-methylbenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
In a clean, dry beaker, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath with continuous stirring.
-
Slowly and portion-wise, add 5-fluoro-2-methylbenzoic acid to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of 5-fluoro-2-methylbenzoic acid in sulfuric acid. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
After the complete addition of the nitrating mixture, continue stirring the reaction at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
A precipitate of 5-fluoro-3-methyl-2-nitrobenzoic acid will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product thoroughly with cold distilled water to remove any residual acid.
-
Dry the product under vacuum to obtain the crude 5-fluoro-3-methyl-2-nitrobenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.
Part 2: Esterification of 5-fluoro-3-methyl-2-nitrobenzoic acid
This procedure describes the conversion of the synthesized 5-fluoro-3-methyl-2-nitrobenzoic acid to its methyl ester.
Materials:
-
5-fluoro-3-methyl-2-nitrobenzoic acid
-
Methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-fluoro-3-methyl-2-nitrobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Mechanistic Insights
Regioselectivity of the Nitration Step
The position of the incoming nitro group is determined by the directing effects of the substituents on the aromatic ring of 5-fluoro-2-methylbenzoic acid.
Caption: Numbering of the carbon atoms in 5-fluoro-2-methylbenzoic acid.
-
-COOH at C1: Is a strong deactivating group and a meta-director, thus directing the incoming electrophile to positions C3 and C5.
-
-CH₃ at C2: Is an activating group and an ortho, para-director, directing the incoming electrophile to positions C3 and C6.
-
-F at C5: Is a deactivating group but an ortho, para-director, directing the incoming electrophile to positions C4 and C6.[1][2]
Considering the combined effects:
-
Position C3: Is meta to the -COOH group and ortho to the -CH₃ group. Both groups direct to this position, making it highly activated.
-
Position C4: Is para to the -F group.
-
Position C6: Is ortho to the -CH₃ group and ortho to the -F group.
The strong activation of position C3 by both the meta-directing carboxylic acid and the ortho-directing methyl group makes it the most probable site for electrophilic attack by the nitronium ion (NO₂⁺). Therefore, the major product of the nitration is 5-fluoro-3-methyl-2-nitrobenzoic acid . Although the product mentioned in some literature is Methyl 5-fluoro-2-methyl-3-nitrobenzoate, a careful analysis of directing groups suggests the formation of the 2-nitro isomer is more likely.
Caption: Mechanism of electrophilic aromatic nitration.
Mechanism of Fischer Esterification
The esterification of 5-fluoro-3-methyl-2-nitrobenzoic acid with methanol in the presence of an acid catalyst follows the Fischer esterification mechanism.
Caption: Mechanism of Fischer Esterification.
Characterization of this compound
The final product should be characterized using various spectroscopic techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl protons, and the ester methyl protons with appropriate chemical shifts and coupling constants. The aromatic region will show complex splitting patterns due to the presence of fluorine. |
| ¹³C NMR | Resonances for all the carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, the ester methyl carbon, and the carbonyl carbon. The carbon atoms attached to or near the fluorine will show C-F coupling. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1730 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹), and C-F stretching vibrations. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (C₉H₈FNO₄). |
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield |
| 1 | Nitration | Conc. H₂SO₄, Conc. HNO₃ | 0-5 | 2-3 | 70-80% |
| 2 | Esterification | Methanol, Conc. H₂SO₄ (cat.) | Reflux | 4-6 | 80-90% |
Safety Considerations
The synthesis involves the use of highly corrosive and strong oxidizing agents. It is imperative to adhere to strict safety protocols.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. [3]
-
The addition of reagents should be done slowly and cautiously, especially when working with concentrated acids.
-
Nitration reactions are exothermic and require careful temperature control to prevent runaway reactions. [4]
-
Quenching the reaction mixture on ice should be done with extreme care to avoid splashing of corrosive materials.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
The synthesis of this compound from 5-fluoro-2-methylbenzoic acid is a robust and efficient two-step process. A thorough understanding of the directing effects of the substituents on the aromatic ring is paramount for predicting and controlling the regioselectivity of the nitration step. The experimental protocols provided in this guide, coupled with the mechanistic insights and safety precautions, offer a comprehensive resource for the successful synthesis of this valuable chemical intermediate.
References
-
Nitration reaction safety - YouTube. (2024). Retrieved from [Link]
-
Electrophilic aromatic directing groups - Wikipedia. (n.d.). Retrieved from [Link]
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Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).
-
4 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Directing Effects | ChemTalk. (n.d.). Retrieved from [Link]
-
Determining Directing Effects in Electrophilic Aromatic Substitutions - YouTube. (2023). Retrieved from [Link]
-
NITRIC ACID SAFETY. (n.d.). Retrieved from [Link]
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Technical Guide: Methyl 5-fluoro-3-methyl-2-nitrobenzoate and Its Key Isomer in Synthetic Chemistry
Foreword: This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of substituted fluoromethyl nitrobenzoates. Initial inquiries for "Methyl 5-fluoro-3-methyl-2-nitrobenzoate" revealed limited specific data in publicly accessible literature. However, substantial information is available for its structural isomer, Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS No. 697739-03-0) , a compound of significant interest in synthetic chemistry. This guide will focus primarily on this well-documented isomer, providing researchers and drug development professionals with actionable insights and detailed protocols. The principles and methodologies discussed herein offer a strong foundational understanding applicable to the broader class of these valuable chemical intermediates.
Introduction to Fluorinated Nitroaromatic Esters
Substituted nitroaromatic compounds are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic incorporation of a fluorine atom and a nitro group onto a benzoate scaffold imparts unique electronic properties that are highly advantageous for subsequent chemical transformations. The fluorine atom, with its high electronegativity, and the nitro group, a strong electron-withdrawing group, significantly influence the reactivity of the aromatic ring and provide handles for diverse functionalization chemistries. Methyl 5-fluoro-2-methyl-3-nitrobenzoate serves as a prime example of this molecular architecture, acting as a versatile intermediate in the synthesis of more complex heterocyclic systems.[2]
Chemical Structure and Physicochemical Properties
The arrangement of substituents on the benzene ring is critical to the molecule's reactivity and physical characteristics. In Methyl 5-fluoro-2-methyl-3-nitrobenzoate, the methyl ester and the nitro group are positioned ortho and meta to the methyl group, respectively, creating a specific electronic and steric environment.
Caption: Structure of Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
Key Physicochemical Data
The following table summarizes the essential physicochemical properties of Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
| Property | Value | Source |
| CAS Number | 697739-03-0 | [2] |
| Molecular Formula | C₉H₈FNO₄ | [2] |
| Molecular Weight | 213.16 g/mol | [2] |
| Appearance | White solid | [2] |
| Boiling Point | 297.7 ± 40.0 °C (Predicted) | [2] |
| Density | 1.335 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in water. Soluble in DMSO and acetone. | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate is typically achieved through a two-step process starting from 5-fluoro-2-methylbenzoic acid. This process involves the nitration of the aromatic ring followed by the esterification of the carboxylic acid.[2][3]
Caption: Two-step synthesis workflow.
Step 1: Nitration of 5-fluoro-2-methylbenzoic acid
Protocol:
-
To a solution of concentrated H₂SO₄ (700 mL), add 5-fluoro-2-methylbenzoic acid (80g, 520 mmol) portionwise while maintaining the temperature between -5 to 0°C.[2]
-
Prepare a nitrating mixture of concentrated HNO₃ (60.4 g, 624 mmol) in concentrated H₂SO₄ (60 mL).[2]
-
Add the nitrating mixture drop-wise to the reaction vessel over approximately 1.5 hours, ensuring the temperature remains between -5 to 0°C.[2]
-
After the addition is complete, stir the mixture at this temperature for 2 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC) using a petroleum ether/EtOAc (1:1) mobile phase.[2]
-
Upon completion, pour the reaction mixture into crushed ice with vigorous stirring.[2]
-
Collect the resulting precipitate by filtration. Dissolve the solid in EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 5-fluoro-2-methyl-3-nitrobenzoic acid.[2]
Causality and Expertise:
-
Choice of Reagents: A mixture of concentrated nitric and sulfuric acids is the classic and most effective reagent for electrophilic aromatic nitration. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[4] The use of oleum (fuming sulfuric acid) can further increase the yield and purity by ensuring an anhydrous environment and maximizing nitronium ion concentration.[3]
-
Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature (-5 to 0°C) is critical to prevent over-nitration (dinitration) and the formation of unwanted side products.[5] It ensures regioselectivity and enhances the safety of the procedure.
Step 2: Esterification of 5-fluoro-2-methyl-3-nitrobenzoic acid
Protocol:
-
Cool a solution of the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) in dry methanol (500 mL) to 0°C.[2]
-
Add thionyl chloride (SOCl₂) (64.52 g, 542.3 mmol) drop-wise to the cooled solution.[2]
-
After the addition, heat the mixture to reflux and maintain for 16 hours. Monitor the reaction by TLC (petroleum ether/EtOAc=1:1).[2]
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by silica gel chromatography (eluting with petroleum ether to petroleum ether/EtOAc=50:1) to yield pure Methyl 5-fluoro-2-methyl-3-nitrobenzoate as a white solid.[2]
Causality and Expertise:
-
Choice of Reagents: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides. In the presence of an alcohol (methanol), the highly reactive acyl chloride intermediate is immediately converted to the corresponding methyl ester. This method, known as Fischer esterification under activating conditions, is highly efficient and proceeds under relatively mild conditions compared to direct acid-catalyzed esterification, which would require higher temperatures and longer reaction times. The byproducts of the reaction (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.
Applications in Research and Drug Development
Methyl 5-fluoro-2-methyl-3-nitrobenzoate is primarily valued as a synthetic intermediate. Its utility stems from the versatile reactivity of its functional groups.
-
Precursor to Heterocyclic Compounds: It is explicitly used in the synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, a more complex heterocyclic structure.[2]
-
Pharmaceutical and Agrochemical Scaffolds: The nitro group can be readily reduced to an amine, which is a common step in building pharmaceutical agents. This resulting amino group can then be further modified through acylation, alkylation, or diazotization reactions. Fluorinated aromatic compounds are of high interest in medicinal chemistry as the C-F bond can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[6]
-
Intermediate for Bioactive Molecules: While direct biological activity of the title compound is not widely reported, its structural motifs are present in various bioactive molecules. For instance, other nitroaromatic esters are investigated as potential antitubercular agents.[7]
Safety and Handling
As with all nitroaromatic compounds, Methyl 5-fluoro-2-methyl-3-nitrobenzoate should be handled with appropriate care in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Prevent dust formation during handling.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials.[8]
-
Hazards: Similar compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[10][11]
Conclusion
Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a valuable and versatile intermediate in modern organic synthesis. Its well-defined synthesis from commercially available starting materials, coupled with the strategic placement of its fluoro, methyl, and nitro substituents, makes it an important building block for researchers in medicinal chemistry and materials science. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for the safe and effective utilization of this compound in the laboratory.
References
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PubChem. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961. [Link]
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PubChem. Methyl 2-Fluoro-5-nitrobenzoate | C8H6FNO4 | CID 11217860. [Link]
- Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
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Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
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Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
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A Technical Guide to the Solubility of Methyl 5-fluoro-3-methyl-2-nitrobenzoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Understanding the Molecule
Methyl 5-fluoro-3-methyl-2-nitrobenzoate is a substituted aromatic compound featuring an ester, a nitro group, a fluoro group, and a methyl group attached to a benzene ring. The interplay of these functional groups dictates its physicochemical properties, including its solubility in various organic solvents.
-
Ester Group (-COOCH₃): The methyl ester group can act as a hydrogen bond acceptor and contributes to some degree of polarity.
-
Nitro Group (-NO₂): The strongly electron-withdrawing nitro group significantly increases the polarity of the molecule.
-
Fluoro Group (-F): As the most electronegative element, fluorine further enhances the electron-withdrawing nature of the aromatic ring and can participate in weak hydrogen bonding.
-
Methyl Group (-CH₃): This alkyl group adds nonpolar character to the molecule.
-
Aromatic Ring: The benzene ring itself is nonpolar and contributes to solubility in nonpolar solvents.
The overall solubility will be a balance between the polar characteristics imparted by the nitro, fluoro, and ester groups, and the nonpolar nature of the aromatic ring and methyl group.
Predicted Solubility Profile
Based on the solubility of structurally analogous compounds, we can infer the likely solubility profile of this compound. Generally, nitro and halogen substituents decrease aqueous solubility but enhance solubility in organic solvents like dichloromethane or ethyl acetate[1].
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale & Supporting Evidence |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | High | Structurally similar compounds like Methyl 5-fluoro-2-methyl-3-nitrobenzoate are soluble in DMSO and acetone[2]. The polar nature of these solvents can effectively solvate the polar nitro and ester functionalities. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Methyl 3-nitrobenzoate is slightly soluble in methanol and ethanol[3]. The presence of the additional polar fluoro group in the target molecule may enhance solubility in these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Halogenated nitroaromatics generally show good solubility in chlorinated solvents[1]. Ethyl 4-nitrobenzoate is soluble in chloroform[4]. |
| Ethers | Diethyl Ether | Moderate | Methyl 3-nitrobenzoate exhibits slight solubility in diethyl ether[3]. The nonpolar character of the ether should be able to accommodate the aromatic ring and methyl group. |
| Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of the solute will have favorable pi-pi stacking interactions with aromatic solvents. However, the polar functional groups may limit high solubility. |
| Nonpolar | Hexane, Heptane | Low | The significant polarity from the nitro and ester groups will likely lead to poor solubility in nonpolar aliphatic solvents. |
| Aqueous | Water | Insoluble to Very Slightly Soluble | The presence of multiple nonpolar groups and the overall size of the molecule suggest low aqueous solubility. Methyl 3-nitrobenzoate is insoluble in water[3], and Methyl 5-fluoro-2-methyl-3-nitrobenzoate is only slightly soluble[2]. |
Experimental Determination of Solubility: A Step-by-Step Guide
Given the absence of definitive public data, experimental verification is crucial. The following protocols provide a robust framework for determining the solubility of this compound.
Qualitative Solubility Assessment
This initial screening method provides a rapid understanding of the compound's general solubility characteristics.
Protocol:
-
Preparation: In a series of small, labeled test tubes, add approximately 10-20 mg of this compound.
-
Solvent Addition: To each test tube, add 1 mL of a different test solvent from Table 1.
-
Observation: Vigorously shake or vortex each tube for 1-2 minutes.
-
Classification: Observe if the solid dissolves completely, partially, or not at all. Classify as "soluble," "partially soluble," or "insoluble."
-
Acid/Base Test: For aqueous insolubility, subsequent tests in 5% aqueous solutions of NaOH and HCl can indicate the presence of acidic or basic functional groups[5][6]. Given the structure of the target compound, it is not expected to be soluble in acidic or basic solutions.
Caption: Workflow for qualitative solubility assessment.
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a given temperature.
Protocol:
-
Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or magnetic stirrer is recommended.
-
Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Aliquoting: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Remove the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's boiling and decomposition points.
-
Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dried solute.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dried solute in g) / (Volume of aliquot in L)
Caption: Step-by-step gravimetric solubility determination.
Factors Influencing Solubility
Several factors can affect the solubility of this compound:
-
Temperature: The solubility of most organic solids in organic solvents increases with temperature[4]. This principle is fundamental to recrystallization techniques for purification.
-
Solvent Polarity: As a moderately polar molecule, its solubility will be highest in solvents with similar polarity, following the "like dissolves like" principle[7].
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used.
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.
Conclusion
While direct, published solubility data for this compound is scarce, a strong predictive framework can be established by examining structurally related compounds. It is anticipated to have high solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic and ether solvents, and low solubility in nonpolar and aqueous media. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a reliable and systematic approach for determination in a laboratory setting. This information is critical for the effective use of this compound in research and development, particularly in the pharmaceutical and chemical industries.
References
- Solubility of Things. (n.d.). Ethyl 4-nitrobenzoate.
- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Studylib.net. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- ChemBK. (2024). Methyl 3-nitrobenzoate.
- ChemicalBook. (2025). Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
- Chemistry LibreTexts. (2023). Solubility of Organic Compounds.
- YouTube. (2025). How To Determine Solubility Of Organic Compounds?
- Benchchem. (n.d.). Methyl 5-chloro-2-fluoro-3-nitrobenzoate.
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An In-depth Technical Guide to Methyl 5-fluoro-2-methyl-3-nitrobenzoate
Abstract: This technical guide provides a comprehensive overview of Methyl 5-fluoro-2-methyl-3-nitrobenzoate, a key chemical intermediate in organic synthesis. While the initial query focused on the isomeric structure, Methyl 5-fluoro-3-methyl-2-nitrobenzoate, a thorough review of scientific literature and chemical databases indicates a lack of available information for that specific compound. In contrast, Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a well-documented and commercially available compound with significant applications, particularly in pharmaceutical manufacturing. This guide details its chemical identity, synthesis protocols, physical and spectroscopic properties, safety and handling procedures, and its critical role as a building block in the synthesis of targeted therapeutics.
Chemical Identity and Properties
Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a substituted aromatic compound that serves as a versatile intermediate in multi-step organic syntheses. Its structure, featuring fluoro, methyl, nitro, and methyl ester functional groups, provides multiple reaction sites for chemical modification.
Nomenclature and Identifiers
-
IUPAC Name: While not explicitly stated in the search results, based on the compound name, the IUPAC name is methyl 5-fluoro-2-methyl-3-nitrobenzoate.
-
Synonyms: 5-Fluoro-2-methyl-3-nitro-benzoic acid methyl ester[2]
-
Molecular Formula: C₉H₈FNO₄[2]
-
Molecular Weight: 213.16 g/mol [2]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Weight | 213.16 | ChemScene[2] |
| Molecular Formula | C₉H₈FNO₄ | ChemScene[2] |
| Purity | ≥98% | ChemScene[2] |
| Solubility | Slightly soluble in water. Soluble in dimethyl sulfoxide and acetone. | ChemicalBook[1] |
| Storage | Store at room temperature. | ChemScene[2] |
Synthesis and Mechanism
The primary route for the synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate involves a two-step process starting from 5-fluoro-2-methylbenzoic acid. This process includes nitration followed by esterification.[1][3] The choice of reagents and reaction conditions is critical to ensure high yield and purity of the final product.
Synthetic Workflow
The synthesis can be visualized as a sequential process involving the introduction of the nitro group onto the aromatic ring, followed by the conversion of the carboxylic acid to a methyl ester.
Sources
An In-depth Technical Guide to the Safe Handling of Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Disclaimer: No specific, peer-reviewed safety data has been published for Methyl 5-fluoro-3-methyl-2-nitrobenzoate. This guide has been constructed by extrapolating data from the close structural isomer, Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS No. 697739-03-0), and by applying established safety principles for nitroaromatic compounds.[1][2][3] All procedures must be conducted with the assumption that the compound is hazardous and requires stringent safety controls. A thorough, site-specific risk assessment is mandatory before commencing any work.
Section 1: Hazard Identification and Physicochemical Profile
This compound is a substituted nitroaromatic compound, a class of molecules often used as intermediates in pharmaceutical and agrochemical synthesis.[2][4] The presence of a nitro group, a fluorine atom, and a methyl ester functional group dictates its reactivity and toxicological profile. The electron-withdrawing nature of the nitro and fluoro groups can influence the molecule's interaction with biological systems. Due to the lack of specific toxicological data, a conservative approach to handling is required.
The primary data for this guide is derived from its structural isomer, Methyl 5-fluoro-2-methyl-3-nitrobenzoate. The transposition of the methyl and nitro groups may alter the compound's steric and electronic properties, but the fundamental hazards are likely to be similar.
Caption: Structural comparison of the target compound and its isomer.
Extrapolated Hazard Classification
Based on analogous compounds, this compound should be treated as hazardous.[5][6][7] The following GHS classifications are probable:
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[7] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[7] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[6][7] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[5] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[6][7] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[7] |
| Hazardous to the Aquatic Environment | Long-term | Harmful to aquatic life with long lasting effects.[5] |
Physicochemical Properties
The following data is for the isomer Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) and should be used as an estimate.[2]
| Property | Value |
| Molecular Formula | C₉H₈FNO₄ |
| Molecular Weight | 213.16 g/mol |
| Appearance | White solid (presumed) |
| Solubility | Slightly soluble in water. Soluble in DMSO and acetone.[2] |
| Storage Temperature | Store in a dry, cool, and well-ventilated place.[1][2] |
Section 2: The Imperative of Control: A Risk-Based Approach
When handling compounds with unknown toxicity, the hierarchy of controls is not merely a guideline but a mandatory framework for ensuring safety. The primary directive is to minimize exposure through all potential routes—inhalation, dermal contact, and ingestion.
Caption: The hierarchy of controls prioritizes engineering and administrative solutions.
The causality for prioritizing engineering controls is clear: a certified chemical fume hood provides a physical barrier and constant ventilation, which is essential for preventing the inhalation of fine powders or aerosols.[8] Administrative controls, such as detailed Standard Operating Procedures (SOPs), ensure that every researcher understands the risks and the precise steps to mitigate them before the experiment begins.[9]
Section 3: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the presumed hazards.
Detailed PPE Requirements
| Protection | Specification | Rationale for Use |
| Eye/Face | Tightly fitting safety goggles with side-shields (ANSI Z87.1 / EN 166).[1] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Skin | Nitrile gloves (minimum 5 mil thickness). Flame-resistant lab coat. | Nitrile provides good initial protection against a range of organic chemicals.[10] A lab coat prevents skin contact from spills.[8] |
| Respiratory | Required if handling outside a fume hood or if dust/aerosol generation is likely. A NIOSH-approved respirator with particulate filters (e.g., N95) or an organic vapor cartridge may be necessary.[1][11] | Prevents inhalation of the compound, which is presumed to be harmful.[6][7] |
| Footwear | Closed-toe, non-permeable shoes. | Protects feet from spills.[8] |
Self-Validating Check: Before use, gloves must be inspected for any signs of degradation or puncture. After handling the compound, proper glove removal technique (without touching the outer surface) is critical to prevent cross-contamination.
Section 4: Standard Operating Procedure for Handling and Storage
This protocol is designed to be a self-validating system, minimizing risk at each step.
Weighing and Solution Preparation Protocol
-
Preparation: Don all required PPE as specified in Section 3. Designate a specific area within a certified chemical fume hood for handling the compound.
-
Equipment Staging: Place a weigh boat on an analytical balance inside the fume hood. Use anti-static tools and equipment to minimize dust dispersal.[1][6]
-
Aliquotting: Carefully transfer the required amount of this compound from the primary container to the weigh boat. Avoid creating dust. If any material is spilled, clean it immediately following the spill protocol (Section 5.1).
-
Dissolution: Add the solid to the chosen solvent (e.g., DMSO, acetone) within a suitable flask, also inside the fume hood.[2] Use a stirring rod to guide the addition if necessary.[12]
-
Closure and Labeling: Securely cap the primary container and the newly prepared solution. Label the solution with the compound name, concentration, date, and hazard symbols.
-
Decontamination: Wipe down the work surface, balance, and any equipment with an appropriate solvent. Dispose of all contaminated materials (weigh boat, wipes, gloves) in a designated hazardous waste container.[13]
Storage Conditions
-
Integrity: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][6]
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.
-
Security: Keep in a designated, labeled cabinet. Do not store on the floor or above eye level.[9][10]
Section 5: Emergency Procedures: A Validated Response Plan
Rapid and correct response during an emergency is critical. All personnel must be trained on these procedures.[14]
Caption: Decision workflow for responding to a chemical incident.
Spill Response
-
Minor Spill (Contained within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable hazardous waste container.[6]
-
Decontaminate the area with a suitable solvent and wash with soap and water.
-
Dispose of all contaminated materials as hazardous waste.[15]
-
-
Major Spill (Outside of a fume hood or large volume):
-
Immediately alert all personnel in the area and evacuate.[13][16]
-
If the material is volatile or dusty, do not attempt to clean it up without respiratory protection.
-
From a safe location, call emergency services and inform them of the chemical involved.[16]
-
Prevent entry to the contaminated area.[14]
-
Fire Response
The compound is not expected to be highly flammable, but containers may burn.[17]
-
In case of a small fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[6][18]
-
For any larger fire, or if the fire involves other flammable materials, activate the fire alarm, evacuate the building, and call emergency services.[15]
-
Firefighters must wear a self-contained breathing apparatus (SCBA) as hazardous combustion products, including nitrogen oxides (NOx) and hydrogen fluoride, may be generated.[5][18]
First Aid Measures
Immediate action is required in case of exposure.[16]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected skin with plenty of soap and water for at least 15 minutes.[5][11] Seek medical attention if irritation or a rash develops.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[6]
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect all contaminated materials (excess compound, absorbent materials, gloves, etc.) in a clearly labeled, sealed container.[13]
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Regulatory Compliance: Do not discharge into sewer systems or the environment.[1] All disposal must be in accordance with local, state, and federal regulations.
References
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Title: Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 Source: PubChem URL: [Link]
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Title: Chemical Exposure and Spill Response Procedure Source: New Mexico State University - Emergency Planning and Preparedness URL: [Link]
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Title: Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | CID 44203026 Source: PubChem URL: [Link]
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Title: Emergency Spill Response Guidelines Source: New Pig URL: [Link]
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Title: Chemical Spill Procedures Source: Princeton University - Environmental Health and Safety URL: [Link]
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Title: CHEMICAL SPILL PROCEDURES Source: Clarkson University URL: [Link]
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Title: SAFETY Source: Massachusetts Institute of Technology (MIT) URL: [Link]
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Title: Safe Laboratory Practices: Handling and Disposing of Organic Substances Source: HSC Chemistry URL: [Link]
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Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf - NIH URL: [Link]
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reactivity and stability of Methyl 5-fluoro-3-methyl-2-nitrobenzoate
An In-Depth Technical Guide to the Reactivity and Stability of Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Executive Summary
This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a powerful electron-withdrawing nitro group ortho to a methyl ester, a meta-directing methyl group, and a para-positioned fluorine atom—creates a nuanced electronic landscape that dictates its reactivity and stability. This guide provides a comprehensive analysis of the molecule's chemical behavior, focusing on the interplay of its functional groups. We will explore its susceptibility to nucleophilic aromatic substitution, the selective reduction of its nitro moiety, and the hydrolysis of its ester group. Furthermore, this document details its stability profile, handling considerations, and its critical role as a synthetic intermediate, notably in the synthesis of the PARP inhibitor Rucaparib.[1] The insights provided herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile building block.
Molecular Structure and Physicochemical Properties
The reactivity of this compound is a direct consequence of the electronic and steric effects imposed by its four distinct substituents on the benzene ring. Understanding this architecture is the first step in predicting its chemical behavior.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO₄ | |
| Molecular Weight | 213.16 g/mol | [2] |
| CAS Number | 697739-03-0 | [2] |
| Appearance | White solid | |
| Solubility | Slightly soluble in water; Soluble in DMSO and acetone. | [3] |
| Storage | Store at room temperature. | [2] |
The Electronic and Steric Landscape: A Rationale for Reactivity
The chemical personality of this compound is dominated by the strong electron-withdrawing nature of the nitro (-NO₂) and methyl ester (-COOCH₃) groups. These groups significantly reduce the electron density of the aromatic ring, making it resistant to electrophilic attack but highly activated for nucleophilic substitution.
-
Nitro Group (-NO₂ at C2): As a potent deactivating group, it withdraws electron density through both the inductive (-I) and resonance (-M) effects. Its position ortho to the fluorine atom is critical for activating that site toward nucleophilic attack.
-
Methyl Group (-CH₃ at C3): This group provides a mild electron-donating effect via induction (+I) and hyperconjugation. Its steric bulk adjacent to the nitro and ester groups can influence the approach of reagents.
-
Fluoro Group (-F at C5): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) but a weak electron-donating resonance effect (+M). As a halogen, it is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions, a role enhanced by the presence of the activating nitro group.
-
Methyl Ester Group (-COOCH₃ at C1): This group is also strongly electron-withdrawing (-I, -M), contributing to the overall deactivation of the ring towards electrophiles and serving as a key site for hydrolysis reactions.
The following diagram illustrates the cumulative electronic influences on the aromatic ring.
Caption: Electronic push-pull effects on the aromatic ring.
Key Chemical Transformations and Reactivity Profile
The unique substitution pattern makes the molecule amenable to several key transformations that are valuable in multi-step synthesis.
Nucleophilic Aromatic Substitution (SₙAr)
The most significant reaction pathway for this molecule is the displacement of the fluoride at the C5 position by a nucleophile. The reaction is strongly activated by the electron-withdrawing nitro group. The stability of the intermediate Meisenheimer complex is the driving force for this transformation.
Caption: Generalized workflow for SₙAr reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Reagent Preparation: In a nitrogen-purged round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Addition of Nucleophile: Add the desired amine nucleophile (1.1 - 1.5 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction Condition: Heat the mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental transformation in medicinal chemistry, opening pathways for amide bond formation, diazotization, and other functionalizations. This reduction can be achieved under various conditions.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: To a solution of this compound (1.0 eq.) in methanol or ethyl acetate, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Reaction: Place the flask in a hydrogenation apparatus and purge the system with hydrogen gas. Maintain a hydrogen atmosphere (from balloon pressure to 50 psi) with vigorous stirring.
-
Monitoring: Monitor the reaction until the starting material is consumed (typically 4-16 hours).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude aniline product, which can be used directly or purified further if necessary.
Hydrolysis of the Methyl Ester
Saponification of the methyl ester to the corresponding carboxylic acid is a straightforward process, typically conducted under basic conditions. This transformation is often necessary to modulate solubility or to prepare for subsequent coupling reactions.[4]
Experimental Protocol: Basic Hydrolysis (Saponification)
-
Setup: Dissolve this compound (1.0 eq.) in a mixture of methanol and water.
-
Hydrolysis: Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq.), and stir the mixture at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.
-
Isolation: Acidify the aqueous layer to a pH of ~2 with a strong acid (e.g., 1M HCl). The carboxylic acid product will typically precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.[4]
Stability Profile and Handling
Chemical Stability: The compound is generally stable under neutral conditions. However, its functional groups impart specific sensitivities:
-
Base Sensitivity: The ester is susceptible to hydrolysis under basic conditions.
-
Reductant Sensitivity: The nitro group is readily reduced by common reducing agents.
-
Thermal Stability: As with many nitroaromatic compounds, it should be handled with care at elevated temperatures, although it is generally stable under typical laboratory heating conditions.
Storage and Handling:
-
Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture.[2]
-
Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area or fume hood.
Application in Synthesis: A Key Intermediate for Rucaparib
The specific arrangement of functional groups on this compound makes it an ideal precursor in complex syntheses. A notable application is its use in the preparation of Rucaparib, a PARP inhibitor for cancer treatment.[1] In this context, the molecule undergoes transformations such as nitro reduction and subsequent cyclization reactions, highlighting its utility.
Caption: Role as an intermediate in a synthetic pathway.
Conclusion
This compound is a strategically designed synthetic building block whose reactivity is governed by a predictable interplay of its substituent groups. Its primary utility lies in its capacity for nucleophilic aromatic substitution at the fluorine position and the selective reduction of its nitro group, providing two orthogonal handles for molecular elaboration. Its stability under standard conditions, coupled with its well-defined reaction pathways, makes it a reliable and valuable intermediate for researchers in medicinal chemistry and materials science. A thorough understanding of its electronic properties is paramount to harnessing its full synthetic potential.
References
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Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? . PMC - NIH. [Link]
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Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis . PMC - NIH. [Link]
- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | CID 44203026 . PubChem. [Link]
-
This compound (C9H8FNO4) . PubChemLite. [Link]
-
Benzoic acid, m-nitro-, methyl ester . Organic Syntheses Procedure. [Link]
-
m-NITROBENZOIC ACID . Organic Syntheses Procedure. [Link]
-
Aldehydes, Ketones and Carboxylic Acids . NCERT. [Link]
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An In-depth Technical Guide to Methyl 5-fluoro-2-methyl-3-nitrobenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a key chemical intermediate, playing a critical role in the synthesis of complex pharmaceutical compounds. This guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a particular focus on its role in the development of targeted cancer therapies. While the precise historical discovery of this specific molecule is not extensively documented in publicly available literature, its importance has grown significantly with the advent of modern drug discovery. This document will focus on the well-documented isomer, Methyl 5-fluoro-2-methyl-3-nitrobenzoate, which is of significant interest to the scientific community.
Core Synthesis and Mechanistic Insights
The preparation of Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a multi-step process that begins with the nitration of 5-fluoro-2-methylbenzoic acid, followed by esterification. The strategic placement of the nitro group is a crucial step, guided by the directing effects of the existing substituents on the benzene ring.
Part 1: Nitration of 5-fluoro-2-methylbenzoic acid
The primary and most critical step in the synthesis is the regioselective nitration of 5-fluoro-2-methylbenzoic acid. The fluorine and methyl groups on the aromatic ring direct the electrophilic substitution of the nitro group. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[1][2]
Mechanism of Nitration:
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The process can be broken down into the following key steps:
-
Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[3]
-
Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.[3]
Sources
A Technical Guide to Methyl 5-fluoro-2-methyl-3-nitrobenzoate: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
Methyl 5-fluoro-2-methyl-3-nitrobenzoate, with the CAS Number 697739-03-0, is a highly functionalized aromatic compound that has garnered significant interest in the field of medicinal chemistry. Its strategic placement of fluoro, methyl, nitro, and methyl ester groups makes it a valuable intermediate for the synthesis of complex heterocyclic structures, most notably in the development of targeted cancer therapies. The presence of a fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, a sought-after feature in drug design. This guide provides an in-depth overview of its commercial availability, synthesis, and key applications, with a particular focus on its role in the creation of Poly(ADP-ribose) polymerase (PARP) inhibitors.
A note on nomenclature: The user's query referenced "Methyl 5-fluoro-3-methyl-2-nitrobenzoate". However, extensive database searches consistently identified the primary commercially available and synthetically relevant isomer as Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) . This guide will focus on the latter, more prevalent compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 697739-03-0 |
| Molecular Formula | C₉H₈FNO₄ |
| Molecular Weight | 213.16 g/mol |
| Appearance | White solid |
| Storage | Store at room temperature, sealed in a dry environment |
Commercial Availability and Suppliers
Methyl 5-fluoro-2-methyl-3-nitrobenzoate is readily available from a variety of chemical suppliers, catering to both research and development and commercial-scale production needs. The purity of the commercially available compound is typically ≥98%. Below is a summary of some of the key suppliers.
| Supplier | Country | Purity | Additional Services |
| ChemScene | China | ≥98% | Custom synthesis, process optimization, commercial production |
| ChemicalBook | China | Varies by supplier | Platform for multiple suppliers |
| Accela ChemBio Co.,Ltd. | China | Varies | - |
| Shanghai Hanhong Scientific Co.,Ltd. | China | Varies | - |
| Beijing Eternalchem Co,. Ltd. | China | Varies | - |
| BLD Pharm | China | - | - |
This table is not exhaustive and represents a selection of suppliers found in public databases. Pricing and availability are subject to change and should be verified with the respective suppliers.
Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate: A Step-by-Step Protocol
The synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a multi-step process that begins with the nitration of 5-fluoro-2-methylbenzoic acid followed by esterification. The following protocol is a representative example found in the literature.[1]
Experimental Protocol
Step 1: Nitration of 5-fluoro-2-methylbenzoic acid
-
To a solution of concentrated sulfuric acid (H₂SO₄, 700mL), add 5-fluoro-2-methylbenzoic acid (80g, 520 mmol) portion-wise at a temperature of -5 to 0°C.
-
Prepare a mixture of concentrated nitric acid (HNO₃, 60.4 g, 624 mmol) in concentrated sulfuric acid (60 mL).
-
Add the nitric acid/sulfuric acid mixture drop-wise to the solution from Step 1, maintaining the temperature at -5 to 0°C, over a period of approximately 1.5 hours.
-
After the addition is complete, stir the mixture at this temperature for 2 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (1:1).
-
Pour the reaction mixture into crushed ice with vigorous stirring.
-
Collect the resulting precipitate by filtration.
-
Dissolve the precipitate in ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution to obtain crude 5-fluoro-2-methyl-3-nitrobenzoic acid.
Step 2: Esterification of 5-fluoro-2-methyl-3-nitrobenzoic acid
-
Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) in dry methanol (500 mL) and cool to 0°C.
-
Add thionyl chloride (SOCl₂, 64.52g, 542.3 mmol) drop-wise to the cooled solution.
-
Heat the mixture to reflux for 16 hours. Monitor the reaction completion using TLC with a mobile phase of petroleum ether/ethyl acetate (1:1).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel chromatography, eluting with a gradient of petroleum ether to petroleum ether/ethyl acetate (50:1), to give Methyl 5-fluoro-2-methyl-3-nitrobenzoate as a white solid.
Synthesis Workflow Diagram
Caption: PARP-mediated DNA repair and the effect of PARP inhibitors.
Conclusion
Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and development. Its utility is prominently demonstrated in the synthesis of PARP inhibitors, a class of drugs that have transformed the treatment landscape for certain types of cancer by exploiting the principle of synthetic lethality. The strategic incorporation of fluorine and other reactive functional groups ensures its continued relevance for the development of novel therapeutics targeting a range of biological pathways. This guide provides a foundational understanding for researchers and scientists looking to leverage this important chemical intermediate in their work.
References
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PARP inhibitors: its role in treatment of cancer. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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PARP inhibitors: Synthetic Lethality. (2016, August 13). theGIST. Retrieved January 19, 2026, from [Link]
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What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. (2016, November 17). YouTube. Retrieved January 19, 2026, from [Link]
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What are PARP inhibitors? (2024, April 3). MD Anderson Cancer Center. Retrieved January 19, 2026, from [Link]
-
Role of PARP1 in single-strand break repair. PARP1 recognizes SSBs via ZF1-3, activates CAT to synthesize PAR chains, relaxes chromatin, and recruits XRCC1 and the repair complex (PNKP/Polβ/LIG3). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
How Do PARP Inhibitors Work In Cancer? (2016, July 21). Dana-Farber Cancer Institute. Retrieved January 19, 2026, from [Link]
-
Mechanism of Action of PARP Inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2024, January 17). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. (2011, April 15). PubMed. Retrieved January 19, 2026, from [Link]
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The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. (2024, July 23). Annals of Urologic Oncology. Retrieved January 19, 2026, from [Link]
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Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. (2011, April 15). PubMed. Retrieved January 19, 2026, from [Link]
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PARP Inhibitors: The Cornerstone of DNA Repair-Targeted Therapies. (2017, April 15). PubMed. Retrieved January 19, 2026, from [Link]
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Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents. (2006, December 15). PubMed. Retrieved January 19, 2026, from [Link]
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Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of Methyl 5-fluoro-3-methyl-2-nitrobenzoate in the Synthesis of the PARP Inhibitor Rucaparib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the synthetic route to Rucaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, with a strategic focus on the application of Methyl 5-fluoro-3-methyl-2-nitrobenzoate as a key starting material. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed experimental protocols for key transformations, and present data in a clear, accessible format. This guide is intended to equip researchers and process chemists with the foundational knowledge and practical insights required for the efficient synthesis of this important therapeutic agent.
Introduction: The Significance of PARP Inhibition and Rucaparib
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial components of the cellular machinery responsible for DNA repair.[1] In oncology, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP can lead to a synthetic lethality, resulting in targeted cancer cell death.[1][2] Rucaparib is a potent inhibitor of PARP1 and PARP2 and has received FDA approval for the treatment of advanced ovarian and prostate cancers.[1][3]
The chemical structure of Rucaparib, 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one, presents a unique synthetic challenge due to its complex tricyclic core and specific substitution pattern.[1] Efficient and scalable synthetic routes are therefore of high interest in pharmaceutical development.
Retrosynthetic Analysis: The Strategic Role of this compound
A common and effective retrosynthetic strategy for Rucaparib involves the construction of the core indole scaffold, followed by the formation of the seven-membered azepinone ring.[4] this compound emerges as a critical starting material in this approach. Its structure contains the requisite fluorine and a latent amino group (via reduction of the nitro group) correctly positioned for the formation of the indole ring.
Caption: Retrosynthetic analysis of Rucaparib.
Synthetic Pathway and Mechanistic Insights
The synthesis of Rucaparib from this compound can be broadly divided into three key stages:
-
Indole Ring Formation: Construction of the functionalized indole core.
-
Azepinone Ring Annulation: Formation of the seven-membered lactam ring.
-
Final Functionalization: Introduction of the side chain at the C2 position.
Stage 1: Indole Synthesis via Reductive Cyclization
The initial steps focus on transforming this compound into a suitable precursor for indole synthesis. A common approach is the Leimgruber-Batcho indole synthesis.[4]
Caption: Key steps in the indole synthesis.
Causality: The condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a reactive enamine intermediate.[5] Subsequent reductive cyclization, typically using catalytic hydrogenation, simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring.[5] The choice of a nitro group is strategic as it serves as a precursor to the amine required for cyclization and is a strong electron-withdrawing group, which can influence the regioselectivity of earlier synthetic steps if necessary.[6]
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate
This protocol details the synthesis of the key indole intermediate from this compound.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 697739-03-0 | 213.16 g/mol | 10.0 g | 0.0469 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 g/mol | 8.4 g | 0.0705 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 50 mL | - |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | 1.0 g | - |
| Methanol | 67-56-1 | 32.04 g/mol | 100 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | - |
| Hexanes | 110-54-3 | 86.18 g/mol | As needed | - |
Procedure:
-
Enamine Formation:
-
To a solution of this compound (10.0 g, 0.0469 mol) in anhydrous DMF (50 mL), add DMF-DMA (8.4 g, 0.0705 mol).
-
Heat the reaction mixture to 120 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude enamine intermediate.[5]
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in methanol (100 mL) in a hydrogenation vessel.
-
Carefully add 10% Pd/C (1.0 g) to the solution.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 6-fluoro-1H-indole-4-carboxylate as a solid.[5]
-
Expected Yield: ~75-85% over two steps.
Subsequent Steps Towards Rucaparib
The synthesized Methyl 6-fluoro-1H-indole-4-carboxylate is then carried forward through a series of reactions to complete the synthesis of Rucaparib. These steps typically include:
-
Introduction of a two-carbon unit at the C3 position: This is often achieved by reaction with a suitable electrophile like 2-nitroethyl acetate.
-
Reduction of the nitro group and lactamization: This forms the seven-membered azepinone ring.[5]
-
Halogenation at the C2 position: Bromination is a common method to introduce a handle for cross-coupling.[5]
-
Suzuki Coupling: A palladium-catalyzed Suzuki coupling with an appropriate boronic acid derivative introduces the phenylmethylaminomethyl side chain.[5]
-
Final protecting group manipulations and salt formation: To yield the final active pharmaceutical ingredient (API).
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C9H8FNO4 | 213.16 | White to off-white solid |
| Methyl 6-fluoro-1H-indole-4-carboxylate | C10H8FNO2 | 193.18 | Light-colored solid |
| Rucaparib | C19H18FN3O | 323.37 | Off-white solid |
Conclusion
This compound is a highly effective and strategically important starting material for the synthesis of the PARP inhibitor Rucaparib. Its pre-installed fluorine atom and the nitro group, which serves as a masked amine, streamline the construction of the core indole scaffold. The protocols outlined in this application note provide a robust foundation for researchers and drug development professionals working on the synthesis of Rucaparib and related heterocyclic compounds. The choice of this starting material exemplifies a rational approach to complex molecule synthesis, where careful planning of the initial building blocks can significantly impact the overall efficiency and scalability of the synthetic route.
References
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Cheon, C.-H. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. RSC Advances, 12(34), 22005-22012. Available at: [Link]
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Hughes, D. L. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 22(9), 1136-1147. Available at: [Link]
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PubChem. (n.d.). Rucaparib. National Center for Biotechnology Information. Retrieved from [Link]
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Thomas, H. D., et al. (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. Cancers, 12(3), 637. Available at: [Link]
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Zimmer, A. S., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics, 61(12), 1-15. Available at: [Link]
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Park, J., & Cheon, C.-H. (2024). Practical and Efficient Approach to Scalable Synthesis of Rucaparib. Organic Process Research & Development. Available at: [Link]
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Sun, K., et al. (2020). Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C-H Amination. Organic Letters, 22(14), 5543-5547. Available at: [Link]
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Wang, Y., et al. (2024). In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment. Journal of the American Chemical Society. Available at: [Link]
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National Center for Education Statistics. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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El-Gamal, M. I., et al. (2017). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 22(10), 1648. Available at: [Link]
-
Shen, Y., et al. (2013). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 56(23), 9456-9471. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]
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Hughes, D. L. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 22(9), 1136-1147. Available at: [Link]
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Wu, Y.-T., et al. (2017). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 22(11), 1858. Available at: [Link]
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Al-Dulayymi, J. R., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972. Available at: [Link]
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Bisyarina, D. K., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1382. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
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experimental protocol for the reduction of the nitro group in Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Application Note: Strategic Reduction of the Nitro Group in Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Introduction
The transformation of aromatic nitro compounds into their corresponding anilines is a fundamental and critical reaction in organic synthesis. These anilines are versatile building blocks for a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The specific target of this protocol, this compound, presents a common challenge in medicinal chemistry: the need for high chemoselectivity. The presence of a methyl ester and a fluoro substituent on the aromatic ring necessitates a reduction method that is potent enough to reduce the nitro group while leaving other functionalities intact. This application note provides a detailed analysis of suitable reduction strategies and presents robust, validated protocols for researchers in organic synthesis and drug development.
Scientific Rationale and Method Selection
The primary challenge in the reduction of this compound is to achieve high selectivity for the nitro group over the ester and fluoro functionalities.[4]
-
Ester Functionality: The methyl ester is susceptible to hydrolysis under harsh acidic or basic conditions. Therefore, the chosen method should ideally operate under neutral or mildly acidic conditions, or the reaction time must be controlled to minimize ester cleavage.
-
Fluoro Substituent: Aromatic fluorine atoms can be susceptible to hydrodehalogenation, particularly under certain catalytic hydrogenation conditions (e.g., using Palladium on Carbon).[5] The loss of this substituent would lead to an undesired side product.
Considering these constraints, several common reduction methods are evaluated:
-
Catalytic Hydrogenation: While highly efficient, standard H₂/Pd-C is often too reactive and can lead to dehalogenation.[5] Raney Nickel is a viable alternative as it is less prone to causing dehalogenation of aromatic halides.[5]
-
Metal/Acid Systems: Reagents like iron in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl) are classic, cost-effective, and generally show excellent selectivity for the nitro group.[1][5][6] These methods are well-tolerated by ester and halide groups, making them strong candidates.[4]
-
Sodium Dithionite (Na₂S₂O₄): This inorganic salt is an economical, safe, and mild reducing agent.[7][8] It is highly valued for its chemoselectivity, capable of reducing nitro groups in the presence of esters, ketones, and halogens, often in a two-phase system or aqueous-organic solvent mixture.[8][9]
-
Sodium Borohydride/Iron(II) Chloride (NaBH₄/FeCl₂): This combination has been reported as a highly effective system for the selective reduction of nitroarenes, leaving ester groups unaffected.[10][11]
For this application note, we will detail protocols using Iron in Acetic Acid for its robustness and cost-effectiveness, and Sodium Dithionite as a mild, metal-free alternative.
Comparative Overview of Selected Reduction Methods
| Feature | Method A: Iron/Acetic Acid | Method B: Sodium Dithionite | Method C: Tin(II) Chloride |
| Primary Reagents | Iron powder, Acetic Acid | Sodium Dithionite (Na₂S₂O₄) | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), HCl |
| Reaction Conditions | Acidic, often requires heating (e.g., 80-100 °C)[12] | Mild, often aqueous/organic biphasic system, room temp to gentle heat | Strongly acidic, reflux temperatures common[1] |
| Chemoselectivity | Excellent; tolerates esters, halides, and nitriles.[4] | Excellent; highly selective for nitro groups over most other functionalities.[8] | Excellent; well-regarded for its high selectivity.[1][4] |
| Workup | Involves filtration of iron salts and neutralization. Can be cumbersome.[12] | Typically involves phase separation, extraction, and washing.[8] | Can be complex due to the need for neutralization and removal of tin salts.[1] |
| Advantages | Very low cost, robust, reliable, high functional group tolerance.[13] | Mild conditions, metal-free product, simple workup, safe.[7][14] | High yields, effective for sterically hindered nitro groups. |
| Disadvantages | Heterogeneous reaction, potentially lengthy workup, acidic waste. | Requires aqueous media, potential for sulfur-containing byproducts.[15] | Generates toxic tin waste, strongly acidic conditions.[1] |
Experimental Workflow Visualization
The general workflow for the synthesis, workup, and purification of the target aniline is depicted below.
Caption: General experimental workflow for nitro group reduction.
Protocol 1: Reduction using Iron in Acetic Acid
This protocol leverages the classical Béchamp reduction conditions, which are highly effective for converting nitroarenes to anilines.[6][13] The use of iron powder in an acidic medium provides a robust and scalable method.[5]
Materials and Reagents
-
This compound
-
Iron powder (fine, <325 mesh)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Celite® (for filtration)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel)
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add ethanol and glacial acetic acid in a suitable ratio (e.g., 2:1 v/v) to dissolve the starting material (approx. 10-15 mL of total solvent per gram of substrate).
-
To this stirring solution, add iron powder (4.0-5.0 eq) portion-wise. The addition may be slightly exothermic.[12]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.[12]
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® in a Buchner funnel to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethyl acetate.[12]
-
Transfer the combined filtrate to a separatory funnel.
-
Slowly and carefully add saturated NaHCO₃ solution to neutralize the acetic acid. Caution: CO₂ evolution will occur. Continue adding until the aqueous layer is neutral or slightly basic (pH ~8).
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic extracts and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 5-fluoro-3-methyl-2-aminobenzoate.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure aniline derivative.
-
Protocol 2: Reduction using Sodium Dithionite
This method offers a milder, metal-free alternative that is highly chemoselective and proceeds under neutral or slightly basic conditions, ensuring the stability of the ester group.[7][8] The reaction is often run in a biphasic system.[9]
Materials and Reagents
-
This compound
-
Sodium Dithionite (Na₂S₂O₄) (ensure it is fresh)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel)
Step-by-Step Procedure
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in a suitable organic solvent like dichloromethane or ethyl acetate in a flask equipped with a stir bar.
-
In a separate beaker, prepare an aqueous solution of sodium dithionite (3.0-4.0 eq) and sodium bicarbonate (3.0-4.0 eq) in water. Ensure the solids are fully dissolved.
-
-
Reaction Execution:
-
To the vigorously stirring solution of the nitro compound, add the aqueous sodium dithionite solution.[8]
-
Stir the resulting biphasic mixture vigorously at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction if it is sluggish.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent (DCM or EtOAc).[8]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude aniline derivative by flash column chromatography on silica gel as described in Protocol 1.
-
Visualization of Method Selection Logic
The choice of a reduction method is dictated by the functional groups present in the substrate.
Caption: Decision tree for selecting a nitro reduction method.
References
-
Park, K. K., Oh, C. H., & Joung, W. K. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Tetrahedron Letters, 34(46), 7445-7446. [Link]
-
Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? [Link]
-
GSK. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). [Link]
-
MacMillan, D. W. C., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(29), 10430–10438. [Link]
-
Francke, R., & Schille, B. (2020). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Catalysis, 10(15), 8399–8422. [Link]
-
De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1837. [Link]
-
Smith, A. M., et al. (2010). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Green Chemistry Letters and Reviews, 3(4), 319-324. [Link]
-
Lee, H. S., et al. (2002). One-Pot Conversion of Nitroarenes into N-Arylamides. Bulletin of the Korean Chemical Society, 23(4), 604-606. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Iron (Fe). [Link]
- Google Patents. (1981).
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Mettler Toledo. (2021). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]
-
Li, J., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen. [Link]
-
Shi, Y., et al. (2020). Highly Dispersed Pt Nanoparticles on N-Doped Ordered Mesoporous Carbon as Effective Catalysts for Selective Hydrogenation of Nitroarenes. Catalysts, 10(9), 1045. [Link]
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Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts. PhD thesis, University of Glasgow. [Link]
- Google Patents. (1980).
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Tafesh, A. M., & Weiguny, J. (1996). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 1(2), 163-172. [Link]
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Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]
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The Versatile Role of Methyl 5-fluoro-3-methyl-2-nitrobenzoate in Modern Medicinal Chemistry: A Guide to Application and Synthesis
For researchers, scientists, and professionals in the dynamic field of drug development, the strategic selection of molecular building blocks is a critical determinant of success. The inherent functionalities and stereochemistry of a starting material can profoundly influence the efficiency of a synthetic route and the ultimate biological activity of the target compound. In this context, Methyl 5-fluoro-3-methyl-2-nitrobenzoate has emerged as a valuable and versatile intermediate, particularly in the synthesis of targeted cancer therapies. This guide provides an in-depth exploration of its applications, supported by detailed protocols and the scientific rationale behind its use.
Introduction: A Building Block of Strategic Importance
This compound is a polysubstituted aromatic compound whose strategic arrangement of functional groups makes it a powerful synthon in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. The nitro group, a versatile functional handle, can be readily reduced to an amine, opening pathways to a diverse array of heterocyclic scaffolds. The methyl ester provides a site for further modification or can be hydrolyzed to the corresponding carboxylic acid. Finally, the vicinal methyl group can influence the regioselectivity of subsequent reactions.
This unique combination of features has positioned this compound as a key starting material in the synthesis of complex, biologically active molecules. Its most prominent application to date is in the manufacture of the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application.
| Property | Value | Reference |
| CAS Number | 697739-03-0 | [1] |
| Molecular Formula | C₉H₈FNO₄ | [1] |
| Molecular Weight | 213.16 g/mol | [1] |
| Appearance | White solid | [2] |
| Solubility | Slightly soluble in water. Soluble in dimethyl sulfoxide and acetone. | [2] |
| Storage | Store at room temperature, sealed in a dry environment. | [1][2] |
Synthesis of this compound
The efficient synthesis of this key building block is crucial for its application in drug discovery and development. A common and effective method involves a two-step process starting from 5-fluoro-2-methylbenzoic acid.
Nitration of 5-fluoro-2-methylbenzoic acid
The first step is the regioselective nitration of the aromatic ring. The directing effects of the carboxylic acid and methyl groups guide the incoming nitro group to the desired position.
Protocol 1: Nitration of 5-fluoro-2-methylbenzoic acid [2]
-
Materials: 5-fluoro-2-methylbenzoic acid, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice, ethyl acetate (EtOAc), brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
In a flask equipped with a stirrer and cooled to -5 to 0 °C, slowly add 5-fluoro-2-methylbenzoic acid (80g, 520 mmol) to concentrated H₂SO₄ (700 mL).
-
Prepare a nitrating mixture by carefully adding concentrated HNO₃ (60.4 g, 624 mmol) to concentrated H₂SO₄ (60 mL).
-
Add the nitrating mixture dropwise to the solution of 5-fluoro-2-methylbenzoic acid, maintaining the temperature between -5 and 0 °C. The addition should take approximately 1.5 hours.
-
After the addition is complete, stir the mixture at this temperature for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:EtOAc (1:1).
-
Upon completion, pour the reaction mixture into crushed ice with vigorous stirring to precipitate the product.
-
Collect the precipitate by filtration.
-
Dissolve the crude product in EtOAc, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude 5-fluoro-2-methyl-3-nitrobenzoic acid.
-
Esterification of 5-fluoro-2-methyl-3-nitrobenzoic acid
The subsequent esterification of the carboxylic acid is typically achieved using methanol in the presence of an acid catalyst or a dehydrating agent.
Protocol 2: Fischer Esterification [2]
-
Materials: Crude 5-fluoro-2-methyl-3-nitrobenzoic acid, dry methanol (MeOH), thionyl chloride (SOCl₂), silica gel, petroleum ether, ethyl acetate (EtOAc).
-
Procedure:
-
Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) in dry methanol (500 mL) and cool the solution to 0 °C.
-
Add thionyl chloride (64.52 g, 542.3 mmol) dropwise to the cooled solution.
-
After the addition, heat the mixture to reflux and maintain for 16 hours.
-
Monitor the reaction progress by TLC (petroleum ether:EtOAc = 1:1).
-
Once the reaction is complete, remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel chromatography, eluting with a gradient of petroleum ether to petroleum ether:EtOAc (50:1), to afford Methyl 5-fluoro-2-methyl-3-nitrobenzoate as a white solid (28 g, 25% yield over two steps).
-
An improved method for the nitration step has been reported, utilizing oleum and fuming nitric acid to increase both yield and purity of the intermediate acid.[3]
Application in the Synthesis of Rucaparib: A PARP Inhibitor
The most prominent application of this compound is as a key starting material in the synthesis of Rucaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which is used in the treatment of certain types of ovarian and prostate cancer.[3][4] The synthesis of Rucaparib from this building block involves several key transformations, showcasing the versatility of its functional groups.
Caption: Synthetic pathway to Rucaparib from this compound.
Step 1: Leimgruber-Batcho Indole Synthesis
The synthesis of the indole core of Rucaparib from this compound is a classic example of the Leimgruber-Batcho indole synthesis. This powerful reaction allows for the construction of the indole ring from an ortho-nitrotoluene derivative.
Protocol 3: Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate
-
Rationale: The reaction proceeds via the formation of an enamine by condensation of the activated methyl group of the nitrobenzoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Subsequent reductive cyclization of the nitro group and the enamine moiety affords the indole ring.
-
Materials: Methyl 5-fluoro-2-methyl-3-nitrobenzoate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), N,N-dimethylformamide (DMF), Palladium on carbon (Pd/C), Hydrogen gas (H₂).
-
Procedure:
-
Enamine Formation: A solution of Methyl 5-fluoro-2-methyl-3-nitrobenzoate in DMF is treated with DMF-DMA and heated to reflux.[3] The reaction progress can be monitored by TLC or LC-MS. Upon completion, the intermediate enamine is typically not isolated but carried forward to the next step.
-
Reductive Cyclization: The crude enamine solution is subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.[3] This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring. After filtration of the catalyst and removal of the solvent, the product, Methyl 6-fluoro-1H-indole-4-carboxylate, can be purified by crystallization or chromatography.
-
Subsequent Transformations to Rucaparib
Following the formation of the key indole intermediate, a series of reactions are employed to construct the final Rucaparib molecule.
-
Introduction of the Azepinone Ring: The indole intermediate is reacted with 1-acetoxy-2-nitroethane, followed by reduction of the nitro group (e.g., with zinc in acetic acid) and subsequent lactamization to form the seven-membered azepinone ring fused to the indole core.[3]
-
Bromination: Selective bromination at the C2 position of the indole is achieved using a brominating agent such as N-bromosuccinimide (NBS).
-
Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction is then used to introduce the 4-(aminomethyl)phenyl group. This is a crucial C-C bond-forming reaction where the bromoindole is coupled with 4-formylphenylboronic acid.
-
Reductive Amination: The final step involves the reductive amination of the aldehyde functionality with methylamine, typically using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), to yield Rucaparib.
Alternative Applications: Building Block for Other Bioactive Scaffolds
While the synthesis of Rucaparib is a major application, the reactivity of this compound lends itself to the construction of other medicinally relevant scaffolds. The strategic placement of the nitro and ester groups allows for the synthesis of various heterocyclic systems.
Synthesis of Benzoxazoles
The ortho-nitroester functionality can be a precursor to benzoxazole derivatives. The reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon unit (e.g., an orthoester or an aldehyde), can lead to the formation of a benzoxazole ring. Benzoxazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
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The Strategic Role of Methyl 5-fluoro-3-methyl-2-nitrobenzoate in the Genesis of Advanced Materials
In the landscape of materials science, the discovery and application of novel molecular building blocks are paramount to the development of next-generation technologies. Methyl 5-fluoro-3-methyl-2-nitrobenzoate, a strategically functionalized aromatic compound, is emerging as a versatile precursor for a range of high-performance materials. Its unique substitution pattern—featuring a reactive nitro group, a hydrolyzable methyl ester, and the influential fluorine and methyl moieties—offers a rich platform for chemical modification and polymerization. This guide provides an in-depth exploration of the potential of this compound in the synthesis of innovative polyamides, electroactive materials, and liquid crystals. We will delve into the causality behind experimental designs and present detailed protocols to empower researchers in their quest for materials with tailored properties.
Core Molecular Attributes and Synthetic Potential
This compound is not merely a chemical intermediate; it is a molecule engineered by its functionalities for downstream applications in materials science. The strategic placement of its substituents is key to its utility:
-
The Nitro Group as a Latent Amine: The nitro group is a cornerstone of this molecule's potential. Its ready reduction to a primary amine opens a gateway to a host of polymerization reactions, most notably the formation of polyamides, which are renowned for their exceptional mechanical and thermal properties.[1]
-
The Methyl Ester as a Versatile Handle: The methyl ester provides a second reactive site. It can be hydrolyzed to a carboxylic acid, which can then be converted to a more reactive acyl chloride for polymerization.[2] This duality of reactive sites (the latent amine and the ester) is the foundation for creating difunctional monomers.
-
The Fluorine Atom's Influence: The incorporation of fluorine into organic molecules is a well-established strategy for enhancing material properties.[3] The high electronegativity of the fluorine atom can impart increased thermal stability, chemical resistance, and unique electronic characteristics to the resulting materials.[4] In the context of polymers, it can lead to lower surface energy and modified solubility.
-
The Methyl Group's Contribution: The methyl group, while seemingly simple, can influence the solubility and processability of the final material by disrupting polymer chain packing and increasing the free volume.
This unique combination of functional groups allows for the transformation of this compound into bespoke monomers for the creation of materials with desirable and tunable properties.
Application Note I: High-Performance Fluorinated Polyamides
The synthesis of novel polyamides with enhanced thermal stability and specific solubility profiles is a continuous pursuit in materials science. The incorporation of fluorine is a proven method to achieve these goals. Here, we outline a protocol for the synthesis of a novel fluorinated polyamide using this compound as the starting material.
Protocol 1: Synthesis of 3-Amino-5-fluoro-2-methylbenzoyl Chloride Monomer
This protocol details the transformation of this compound into a difunctional monomer suitable for polyamide synthesis. The process involves the selective reduction of the nitro group to an amine, followed by the conversion of the methyl ester to an acyl chloride.
Workflow for Monomer Synthesis
Sources
- 1. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of Methyl 5-fluoro-3-methyl-2-nitrobenzoate via Automated Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of Methyl 5-fluoro-3-methyl-2-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Due to the presence of closely related structural isomers and reaction byproducts, achieving high purity is critical for downstream applications. This guide details a systematic approach beginning with method development via Thin-Layer Chromatography (TLC) to establish optimal separation conditions, followed by a comprehensive, step-by-step protocol for preparative purification using normal-phase flash column chromatography. The causality behind experimental choices, such as solvent system selection and gradient elution strategy, is explained to provide researchers with a robust and reproducible methodology.
Introduction and Physicochemical Overview
This compound is a substituted aromatic ester whose purity is paramount for its effective use in multi-step organic synthesis. The presence of regioisomers, particularly the Methyl 5-fluoro-2-methyl-3-nitrobenzoate isomer, and unreacted starting materials necessitates a reliable purification strategy.[1] Normal-phase column chromatography, which separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase, is the method of choice for this application.[2]
The protocol herein is developed based on established principles for the separation of aromatic nitro compounds and specific methodologies reported for structurally analogous molecules.[1][3]
Table 1: Physicochemical Properties and Safety Information
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₉H₈FNO₄ | PubChem CID: 44203026 (Isomer)[4] |
| Molecular Weight | 213.16 g/mol | PubChem CID: 44203026 (Isomer)[4] |
| Appearance | Expected to be a white to pale yellow solid. | Based on analogs like Methyl 3-nitrobenzoate.[5] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethyl acetate, dichloromethane, and acetone. | Inferred from analogs.[1][6] |
| Hazard Statements | May cause skin irritation/allergic reaction. Harmful if swallowed. | Based on SDS for similar nitrobenzoates.[7] |
| Precautionary Measures | Wear protective gloves, clothing, and eye protection. Ensure adequate ventilation. Avoid breathing dust. | Standard laboratory practice for handling chemical reagents.[7][8] |
Foundational Principle: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is imperative to develop an optimized solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and cost-effective analytical technique that functions on the same principles as column chromatography.[9] The goal is to identify a mobile phase composition that provides a clear separation between the target compound and its impurities, ideally yielding a retention factor (Rf) of 0.25-0.35 for the desired product. This Rf range ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front or excessively retained.[2]
Protocol 2.1: TLC System Optimization
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates. With a pencil, lightly draw an origin line approximately 1 cm from the bottom edge.
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in ethyl acetate or dichloromethane (~1 mg/mL).
-
Spotting: Using a capillary tube, spot a small amount of the crude mixture onto the origin line. Also, spot any available standards of starting materials for comparison.
-
Developing Solvent Systems: Prepare a series of developing solvents (mobile phases) with varying polarity. Based on protocols for the closely related isomer, a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate, EtOAc) is recommended.[1]
-
Development: Place a small amount of the chosen developing solvent into a TLC chamber with a filter paper wick and cover to allow the atmosphere to saturate. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). If spots are not UV-active, specific stains for nitro compounds can be used.[10]
-
Rf Calculation & Selection: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent)[9] The solvent system that provides the best separation (largest ΔRf) and places the target compound within the 0.25-0.35 Rf range should be selected for column chromatography.
Table 2: Recommended TLC Solvent Systems for Screening
| System ID | Mobile Phase Composition (Hexane:EtOAc, v/v) | Expected Observation |
| S1 | 95:5 | Low Rf values for all components, indicating high retention. |
| S2 | 90:10 | Ideal starting point. Should provide good separation for moderately polar compounds. |
| S3 | 80:20 | Higher Rf values. Useful if the target compound is more polar than anticipated. |
| S4 | 50:1 | A very non-polar system reported for a similar isomer, useful for separating non-polar impurities.[1] |
Preparative Purification: Flash Column Chromatography Workflow
This protocol outlines the procedure for purifying the crude product using a standard flash chromatography setup with silica gel as the stationary phase.
Materials and Reagents
-
Crude this compound
-
Silica Gel (Flash grade, 230-400 mesh)
-
Hexane (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates, chamber, and visualization tools
Step-by-Step Experimental Protocol
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar solvent determined from TLC (e.g., 95:5 Hexane:EtOAc). The consistency should be pourable but not overly dilute.
-
Secure the column vertically. With the stopcock closed, pour the slurry into the column.
-
Open the stopcock to drain some solvent and tap the column gently to ensure even packing and remove air bubbles. Add more slurry until the desired packed height (typically 15-20 cm) is reached.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading. Drain the solvent until its level is just at the top of the sand layer.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder as a uniform layer on top of the sand in the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent system identified during TLC development (e.g., 100% Hexane or 95:5 Hexane:EtOAc). This will elute highly non-polar impurities first.
-
Gradually increase the polarity of the mobile phase by incrementally increasing the percentage of ethyl acetate. This is known as a step-gradient elution. For example, you might proceed from 95:5 to 90:10 to 85:15 Hexane:EtOAc. The specific gradient will be informed by your TLC analysis.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the elution process by spotting alternating fractions onto a TLC plate.
-
Develop the TLC plate using the optimized solvent system from Protocol 2.1.
-
Identify the fractions containing the pure target compound (those showing a single spot at the correct Rf).
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using analytical techniques such as NMR, HPLC, or LC-MS.
-
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the entire purification process, from initial analysis to final product isolation.
Caption: Workflow for purification of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Overlapping Bands) | Incorrect solvent system (too polar). Column overloaded. | Decrease the polarity of the mobile phase. Use less crude material for the amount of silica gel. |
| Band Tailing | Sample is too concentrated or has low solubility in the mobile phase. Silica gel may be too acidic. | Ensure the sample is fully dissolved before loading. Add a very small amount (~0.1%) of a modifier like triethylamine if the compound is basic. |
| Cracked or Channeled Column Bed | Column packed improperly or solvent level dropped below the top of the silica. | Repack the column carefully. Always maintain the solvent level above the silica bed during the run. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |
Conclusion
This application note provides a robust and systematic methodology for the purification of this compound. By first optimizing the separation conditions using Thin-Layer Chromatography and then applying a carefully controlled gradient elution in a preparative flash column, researchers can reliably obtain the target compound with high purity, free from isomeric and other process-related impurities. This protocol is designed to be adaptable and serves as a comprehensive guide for scientists in drug development and organic synthesis.
References
-
Thin Layer Chromatography (TLC) . AGA Analytical. Available at: [Link]
-
TLC Separation of Nitroanilines . Scribd. Available at: [Link]
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Chromatography: Solvent Systems for TLC . University of Rochester, Department of Chemistry. Available at: [Link]
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Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]
-
Methyl 5-fluoro-2-methyl-3-nitrobenzoate . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Thin Layer Chromatography . Chemistry LibreTexts. Available at: [Link]
- Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.
-
Methyl p-nitrobenzoate . SIELC Technologies. Available at: [Link]
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Supporting information - Beilstein Journals . Beilstein Journals. Available at: [Link]
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Supporting Information - CDC Stacks . Centers for Disease Control and Prevention. Available at: [Link]
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Methyl 3-nitrobenzoate . ChemBK. Available at: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Introduction
Methyl 5-fluoro-3-methyl-2-nitrobenzoate is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of advanced pharmaceutical compounds. Its molecular structure is a valuable scaffold in medicinal chemistry, notably as a precursor for Poly (ADP-ribose) polymerase (PARP) inhibitors like Rucaparib, which are at the forefront of cancer therapy.[1] The industrial-scale production of this compound necessitates a robust, efficient, and safe synthetic process that guarantees high purity and yield.
This document provides a comprehensive guide for the large-scale synthesis of this compound. It is designed for researchers, chemical engineers, and drug development professionals. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety protocols, ensuring a thorough understanding of the manufacturing process. The synthesis is approached as a two-stage process: the initial electrophilic nitration of 5-fluoro-2-methylbenzoic acid, followed by the esterification of the resulting nitrobenzoic acid intermediate.
Overall Synthetic Pathway
The manufacturing process is logically segmented into two primary chemical transformations. This strategy allows for the isolation and purification of the intermediate, 5-fluoro-2-methyl-3-nitrobenzoic acid, before proceeding to the final esterification. This modular approach enhances process control and ensures the quality of the final product.
Caption: High-level overview of the two-stage synthesis.
Stage 1: Nitration of 5-fluoro-2-methylbenzoic acid
The initial and most critical stage is the regioselective nitration of the starting material. The directing effects of the electron-withdrawing carboxyl group and the electron-donating methyl and fluoro groups on the aromatic ring guide the incoming nitro group. The primary challenge is to achieve high selectivity for the desired 3-nitro isomer while minimizing the formation of by-products.[1]
Mechanistic Rationale and Process Optimization
The reaction is a classic electrophilic aromatic substitution. A mixed acid system, typically a combination of nitric acid and a strong dehydrating acid like sulfuric acid, is used to generate the highly electrophilic nitronium ion (NO₂⁺).
Causality of Reagent Choice:
-
Sulfuric Acid (H₂SO₄): Acts as both a solvent and a catalyst. It protonates nitric acid, facilitating the formation of the nitronium ion.
-
Fuming Nitric Acid & Oleum (H₂SO₄·SO₃): For industrial applications, the use of fuming nitric acid and oleum has been shown to significantly increase both yield and purity.[1] Oleum, a solution of sulfur trioxide in sulfuric acid, is a powerful dehydrating agent that drives the equilibrium towards nitronium ion formation, enhancing the reaction rate and suppressing side reactions. This approach avoids the lower yields and mixture of regioisomers reported with less potent nitrating systems.[1]
Temperature Control: This reaction is highly exothermic. Maintaining a low temperature (typically -5 to 5°C) is paramount for several reasons:
-
Selectivity: It favors the desired kinetic product and minimizes the formation of unwanted isomers.
-
Safety: It prevents thermal runaway, a dangerous and uncontrolled acceleration of the reaction rate that can lead to over-pressurization and explosion.[2]
-
Stability: It reduces the decomposition of nitric acid and the formation of nitrogen oxide (NOx) gases.
Industrial-Scale Nitration Workflow
Caption: Step-by-step workflow for the nitration stage.
Detailed Protocol: Synthesis of 5-fluoro-2-methyl-3-nitrobenzoic acid
Materials:
-
5-fluoro-2-methylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Oleum (20-30% SO₃)
-
Fuming Nitric Acid (99%)
-
Crushed Ice / Deionized Water
Equipment:
-
Appropriately sized jacketed glass or glass-lined steel reactor with overhead stirring, temperature probe, and pressure-equalizing addition funnel.
-
Process chiller/circulator capable of maintaining temperatures at or below -5°C.
-
Filtration equipment (e.g., Nutsche filter-dryer).
-
Vacuum drying oven.
Procedure:
-
Reactor Charging: Charge the reactor with concentrated sulfuric acid and oleum. Begin agitation and cool the mixture to -5 to 0°C using the process chiller.
-
Substrate Addition: Slowly add the 5-fluoro-2-methylbenzoic acid portion-wise to the cold acid mixture. The rate of addition should be controlled to ensure the internal temperature does not exceed 5°C.
-
Nitrating Mixture Addition: In a separate, cooled vessel, carefully prepare the nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid. This addition is also highly exothermic and requires cooling.
-
Reaction: Slowly add the nitrating mixture to the reactor via the addition funnel over 1.5-2 hours. The key is to maintain the internal temperature strictly between -5 and 0°C throughout the addition.[3]
-
Monitoring: After the addition is complete, continue stirring the mixture at 0°C for an additional 2-3 hours. Monitor the reaction's completion using a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Quenching: Once the reaction is complete, the mixture is carefully quenched. This is a critical step where the reaction is stopped by pouring the entire acid mixture into a separate vessel containing a large volume of crushed ice and water with vigorous stirring.[3] This precipitates the solid product.
-
Isolation and Washing: The solid precipitate is collected by filtration. The filter cake is then washed thoroughly with cold deionized water until the washings are neutral to pH, removing residual acids.
-
Drying: The crude 5-fluoro-2-methyl-3-nitrobenzoic acid is dried under vacuum to a constant weight. The product is typically obtained as a white or pale yellow solid.
Critical Safety Considerations for Nitration
Nitration reactions are among the most hazardous operations in industrial chemistry. A thorough understanding and strict adherence to safety protocols are non-negotiable.[4]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[5] All handling must be done using appropriate acid-resistant personal protective equipment (PPE).
-
Exothermic Reaction & Thermal Runaway: The reaction generates significant heat. Inadequate cooling can lead to a thermal runaway, where the reaction accelerates uncontrollably, generating large volumes of gas (NOx) and potentially leading to an explosion.[2] Redundant cooling systems and emergency quench protocols are essential.
-
Toxic Fumes: Nitric acid fumes and nitrogen dioxide (NO₂) gas, which can be produced during the reaction, are highly toxic and can cause severe respiratory damage.[5][6] All operations must be conducted in a well-ventilated area, typically within a chemical fume hood or a contained reactor system with off-gas scrubbing.
-
Engineering Controls:
-
Use of robust, corrosion-resistant reactors (glass-lined steel).
-
Installation of reliable cooling systems with alarms for temperature deviations.
-
Pressure relief valves and rupture discs on the reactor.
-
An off-gas treatment system (scrubber) to neutralize toxic NOx fumes.
-
-
Personal Protective Equipment (PPE):
Stage 2: Esterification of 5-fluoro-2-methyl-3-nitrobenzoic acid
The second stage involves the conversion of the synthesized carboxylic acid intermediate into its corresponding methyl ester. The most common industrial method for this transformation is the Fischer-Speier esterification.
Mechanistic Rationale and Process Optimization
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.
Causality of Reagent Choice:
-
Methanol (CH₃OH): Serves as both the reactant and, often, the solvent. Using a large excess of methanol helps to shift the reaction equilibrium towards the product side, maximizing the yield.
-
Catalyst: A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Thionyl Chloride (SOCl₂): A highly effective reagent that first converts the carboxylic acid to an acyl chloride intermediate, which is much more reactive towards methanol. This method is often faster and avoids the equilibrium limitations of standard Fischer esterification.[3] The reaction with SOCl₂ generates gaseous HCl and SO₂, which must be managed in an industrial setting.
-
Sulfuric Acid (H₂SO₄): A common and cost-effective catalyst for large-scale esterifications.
-
Process Parameters: The reaction is typically heated to reflux to increase the reaction rate. The reaction time can vary from a few hours to overnight, depending on the substrate and catalyst used.[3]
Industrial-Scale Esterification Workflow
Caption: Step-by-step workflow for the esterification stage.
Detailed Protocol: Synthesis of this compound
Materials:
-
5-fluoro-2-methyl-3-nitrobenzoic acid (from Stage 1)
-
Methanol (Anhydrous)
-
Thionyl Chloride (SOCl₂) or Concentrated Sulfuric Acid
-
Ice Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment:
-
Reactor equipped with an overhead stirrer, reflux condenser, and heating/cooling system.
-
Filtration apparatus.
-
Rotary evaporator or other solvent removal system.
Procedure (using Thionyl Chloride):
-
Reactor Charging: Charge the reactor with the 5-fluoro-2-methyl-3-nitrobenzoic acid and dry methanol.
-
Cooling: Cool the resulting slurry or solution to below 0°C with stirring.[3]
-
Catalyst Addition: Slowly add thionyl chloride dropwise to the mixture, ensuring the temperature is kept low during the addition.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4-5 hours, or until reaction completion is confirmed by TLC/HPLC.[3]
-
Work-up: Cool the reaction mixture. Slowly pour the mixture into a vessel containing ice water with stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by filtration and wash it with water.
-
Drying and Purification: The crude product can be dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure.[3]
-
Final Purification: The final product is typically purified by recrystallization from a solvent like methanol or an ethanol/water mixture to achieve high purity.
Data Summary and Quality Control
The success of a large-scale synthesis relies on consistent and reproducible outcomes. The following table summarizes typical process parameters and expected results.
| Parameter | Stage 1: Nitration | Stage 2: Esterification |
| Key Reagents | 5-fluoro-2-methylbenzoic acid, H₂SO₄, Oleum, Fuming HNO₃ | 5-fluoro-2-methyl-3-nitrobenzoic acid, Methanol, SOCl₂ |
| Temperature (°C) | -5 to 0 | 0 (addition), then 65-70 (reflux) |
| Reaction Time | 3 - 5 hours | 4 - 16 hours |
| Work-up | Quenching in ice water, filtration | Quenching in ice water, filtration |
| Purification Method | Water wash | Recrystallization from methanol/ethanol |
| Typical Yield | > 85% | > 90% (for this step) |
| Quality Control | HPLC for purity and isomer ratio | HPLC for purity (>99%), NMR for structure, Melting Point |
Note: Yields are indicative and can vary based on scale and specific process optimizations.
Conclusion
The large-scale synthesis of this compound is a well-defined, two-stage process that is crucial for the production of modern pharmaceuticals. Success in an industrial setting hinges on a deep understanding of the reaction mechanisms, meticulous control over process parameters—especially temperature during the hazardous nitration stage—and an unwavering commitment to safety. The protocols outlined in this guide, which favor the use of oleum and fuming nitric acid for nitration and a thionyl chloride-mediated esterification, provide a robust pathway to obtaining the target molecule with high yield and purity.
References
- Nitration reaction safety - YouTube. (2024).
- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents. (n.d.).
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
- NITRIC ACID SAFETY. (n.d.).
- What are the synthesis and applications of 5-Fluoro-2-nitrobenzoic acid? - FAQ - Guidechem. (n.d.).
- Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 - ChemicalBook. (n.d.).
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
- Nitric Acid Safety Tips for the Workplace. (2023).
Sources
- 1. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. ehs.com [ehs.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]
Application Notes and Protocols for the Catalytic Reduction of Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Introduction: Navigating the Selective Reduction of a Sterically Hindered and Electronically Substituted Nitroarene
The selective reduction of the nitro group in Methyl 5-fluoro-3-methyl-2-nitrobenzoate to its corresponding aniline is a critical transformation in the synthesis of various pharmaceutical and agrochemical intermediates. This particular substrate presents a unique set of challenges due to the steric hindrance imposed by the ortho-methyl group and the electronic effects of the fluoro and methyl ester functionalities. Achieving high chemoselectivity without compromising yield requires a careful selection of the catalytic system and optimization of reaction conditions.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of suitable catalytic reduction methods. We will delve into the mechanistic rationale behind various experimental choices, offering field-proven insights to ensure successful and reproducible outcomes. The protocols described herein are designed to be self-validating, with clear explanations of each step.
Core Challenges in the Reduction of this compound
Two primary challenges must be addressed when designing a reduction strategy for this molecule:
-
Steric Hindrance: The methyl group positioned ortho to the nitro group can impede the approach of the substrate to the catalyst's active sites. This may lead to slower reaction rates or require more forcing reaction conditions, which in turn can affect selectivity.
-
Chemoselectivity: The presence of a fluoro substituent and a methyl ester group requires a catalytic system that selectively reduces the nitro group without affecting these other functionalities. Reductive defluorination or reduction of the ester to an alcohol are potential side reactions that must be avoided.
Recommended Catalytic Systems: A Comparative Analysis
Several catalytic systems can be employed for the reduction of nitroarenes. The choice of catalyst and hydrogen source is paramount in overcoming the challenges posed by this compound.
Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
Palladium on carbon is a widely used and often preferred catalyst for the reduction of nitro groups due to its high activity and selectivity.[1] It is generally effective for a broad range of substrates.
-
Expertise & Experience: For substrates with potential for dehalogenation, the choice of catalyst is critical. While Pd/C is highly effective for nitro group reduction, it can sometimes lead to dehalogenation, especially with aryl iodides and bromides.[1] However, aryl fluorides are generally more stable. For this specific substrate, Pd/C remains a strong candidate. Transfer hydrogenation with ammonium formate as the hydrogen donor is a mild and effective alternative to using hydrogen gas, often enhancing chemoselectivity.[2][3]
-
Trustworthiness: The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material and to check for the formation of any byproducts.
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂) Catalyzed Hydrogenation
Platinum-based catalysts are also highly effective for the hydrogenation of nitroarenes and can sometimes offer different selectivity profiles compared to palladium.[4][5]
-
Expertise & Experience: Platinum catalysts are known for their high activity in various hydrogenation reactions.[6] They can be particularly useful when Pd/C shows low reactivity. However, platinum catalysts can also be less chemoselective, potentially leading to the reduction of the aromatic ring under harsh conditions. Careful control of reaction parameters is crucial.
-
Trustworthiness: Similar to Pd/C, reaction monitoring by TLC or LC-MS is essential to determine the optimal reaction time and prevent over-reduction or side reactions.
Raney Nickel (Raney® Ni) Catalyzed Hydrogenation
Raney Nickel is a cost-effective and highly active catalyst for the reduction of nitro compounds.[7] It is often used in industrial applications due to its robustness.
-
Expertise & Experience: Raney Nickel is particularly advantageous when dehalogenation is a concern, as it is generally less prone to causing this side reaction compared to palladium catalysts.[1] The use of formic acid or ammonium formate as a hydrogen source with Raney Nickel provides a rapid and selective method for nitro group reduction at room temperature.[8]
-
Trustworthiness: The activity of Raney Nickel can vary between batches. It is crucial to use a fresh and active batch of the catalyst for reproducible results. The reaction should be monitored closely to avoid the formation of undesired byproducts.
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | Hydrogen Source | Typical Conditions | Advantages | Potential Challenges |
| 10% Pd/C | H₂ (gas, 1-4 atm) or HCOONH₄ | Methanol or Ethanol, Room Temp | High activity, good selectivity, widely used.[1] | Potential for defluorination (low risk for F), pyrophoric when dry. |
| 5% Pt/C or PtO₂ | H₂ (gas, 1-4 atm) | Various solvents, Room Temp | High activity, good alternative to Pd/C.[5][9] | Can be less chemoselective, risk of ring hydrogenation under harsh conditions.[6] |
| Raney® Ni | H₂ (gas) or HCOOH/HCOONH₄ | Methanol or Ethanol, Room Temp | Cost-effective, less prone to dehalogenation.[1][8] | Activity can be variable, pyrophoric. |
Experimental Protocols
The following are detailed, step-by-step protocols that can be adapted for the catalytic reduction of this compound.
Protocol 1: Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate
This method is often preferred for its mild conditions and high chemoselectivity.[2][3]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)
-
Ammonium formate (3-5 equivalents)
-
Methanol or Ethanol (analytical grade)
-
Celite® or a similar filter aid
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a solution of this compound (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture. Caution: Pd/C can be pyrophoric when dry. Handle with care in an inert atmosphere if necessary.
-
Stir the reaction mixture vigorously at room temperature. Gentle heating to 40-60 °C can be applied to accelerate the reaction if it is sluggish, though room temperature is often sufficient.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the resulting residue between water and an organic solvent such as ethyl acetate to remove any remaining ammonium salts.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield the crude product, Methyl 2-amino-5-fluoro-3-methylbenzoate.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: Catalytic Hydrogenation using Raney® Nickel and Hydrogen Gas
This protocol is a good alternative, especially if dehalogenation is a concern.[1]
Materials:
-
This compound
-
Raney® Nickel (slurry in water, ~50% w/w)
-
Methanol or Ethanol (analytical grade)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Celite® or a similar filter aid
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in methanol or ethanol.
-
Carefully add Raney® Nickel (a small spatula tip of the slurry, washed with the reaction solvent). Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.
-
Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or use a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by monitoring hydrogen uptake or by analyzing aliquots via TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Caution: The filter cake containing Raney® Nickel should not be allowed to dry as it can ignite. Quench it carefully with water.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as described in Protocol 1.
Visualization of the Reduction Pathway
The catalytic reduction of a nitroarene to an aniline proceeds through a series of intermediates. The generally accepted pathway involves the formation of nitroso and hydroxylamine species.
Caption: Generalized pathway for the catalytic reduction of a nitroarene.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the catalytic reduction experiments described.
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Here is the technical support center for improving the yield and purity of Methyl 5-fluoro-3-methyl-2-nitrobenzoate.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you optimize your experimental outcomes.
The synthesis of this compound typically proceeds via a two-step pathway involving the esterification of 5-fluoro-3-methylbenzoic acid followed by a regioselective nitration, or by nitrating the benzoic acid first and then performing the esterification. Both routes present unique challenges regarding yield and purity, which this guide aims to address.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Low Reaction Yield
Question 1: My overall yield is very low. What are the critical parameters to optimize in the nitration step?
Answer: Low yield in the nitration of an aromatic ring like Methyl 5-fluoro-3-methylbenzoate is a common issue, often stemming from suboptimal reaction conditions. The key is to control the electrophilic aromatic substitution reaction to favor the desired product.
-
Causality of Low Yield:
-
Insufficiently Reactive Electrophile: The nitronium ion (NO₂⁺) is the active electrophile, generated from nitric acid and a strong acid catalyst, typically sulfuric acid.[1] If the conditions are not sufficiently acidic or are too dilute, the concentration of the nitronium ion will be low, leading to an incomplete reaction.
-
Reaction Temperature: Nitration is a highly exothermic reaction.[2] If the temperature is too high, it can lead to the formation of side products, including dinitrated compounds and oxidation products, which reduces the yield of the desired mononitrated product.[3] Conversely, if the temperature is too low, the reaction rate may be too slow for the reaction to go to completion within a reasonable timeframe.
-
Addition Rate of Reagents: A rapid addition of the nitrating mixture can cause localized overheating, leading to the formation of by-products.[4]
-
-
Solutions & Optimization:
-
Nitrating Agent Composition: For substrates that are deactivated or prone to side reactions, a stronger nitrating system may be required. While a standard mixture of concentrated H₂SO₄ and HNO₃ is common, a patent for a similar compound suggests that using fuming nitric acid and oleum (fuming sulfuric acid) can increase the yield and result in a cleaner product with fewer dinitro derivatives.[5] This is because oleum increases the acidity of the medium, promoting the formation of the nitronium ion.
-
Temperature Control: Precise temperature control is crucial. The reaction should be carried out at a low temperature, typically between -5 and 15°C.[3][6] Maintaining the temperature within this narrow range throughout the addition of the nitrating agent is essential for maximizing yield.[3]
-
Controlled Addition: The nitrating agent should be added dropwise to the substrate solution with vigorous stirring to ensure even heat distribution and prevent localized temperature spikes.[4]
-
Question 2: I'm losing a lot of product during the esterification step. What can I do to improve the yield?
Answer: Esterification, particularly the Fischer-Speier esterification which is an equilibrium-driven process, can suffer from low yields if the equilibrium is not shifted towards the product side.
-
Causality of Low Yield:
-
Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. If the water produced is not removed, the reaction will reach equilibrium with significant amounts of starting materials remaining.
-
Incomplete Reaction: Insufficient reaction time or catalyst amount can lead to an incomplete conversion to the ester.
-
Hydrolysis during Workup: The ester product can be hydrolyzed back to the carboxylic acid and alcohol if exposed to aqueous acidic or basic conditions for a prolonged period, especially at elevated temperatures.
-
-
Solutions & Optimization:
-
Driving the Equilibrium: To shift the equilibrium towards the ester, you can either use a large excess of the alcohol (methanol in this case), which also serves as the solvent, or remove the water as it is formed.[7] Using a dehydrating agent like molecular sieves can be effective.[7]
-
Choice of Reagents: Using a more reactive derivative of the carboxylic acid, such as an acyl chloride, can make the reaction non-reversible and high-yielding. For instance, treating the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by the addition of methanol, is a common and effective method.[6]
-
Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is typically used in Fischer esterification.[5] Ensure a sufficient catalytic amount is used.
-
Workup Procedure: When the reaction is complete, it's important to neutralize the acid catalyst and wash the organic layer quickly with a mild base (like sodium bicarbonate solution) and then with brine to minimize hydrolysis of the ester.
-
Question 3: Should I perform the nitration before or after the esterification? What are the pros and cons?
Answer: The order of the nitration and esterification steps can significantly impact the regioselectivity and overall success of the synthesis.
-
Pathway 1: Esterification followed by Nitration
-
Pros: The methyl ester group (-COOCH₃) is a meta-director and a deactivating group.[8] This deactivation makes the ring less susceptible to over-nitration (dinitration) compared to the more activating methyl group. The directing effects of the substituents (F at C5, CH₃ at C3, and COOCH₃ at C1) need to be carefully considered to predict the outcome.
-
Cons: The deactivating nature of the ester group can make the nitration reaction slower, potentially requiring harsher conditions which might lead to other side reactions.
-
-
Pathway 2: Nitration followed by Esterification
-
Pros: The carboxylic acid group (-COOH) is also a meta-director and deactivating. The directing effects will be similar to the ester. One advantage is that if the nitrated acid precipitates from the reaction mixture, it can be isolated and purified before the esterification step, potentially leading to a cleaner final product.
-
Cons: The free carboxylic acid can be sensitive to the strong oxidizing conditions of the nitration mixture, potentially leading to degradation.
-
-
Recommendation: Both pathways are viable. However, the literature often shows the nitration of the acid followed by esterification.[5][6] This approach allows for the purification of the intermediate nitro-acid, which can be advantageous. A comparative analysis of both routes in the lab would be the best way to determine the optimal sequence for your specific setup.
Purity Issues
Question 4: My final product is a mixture of regioisomers. How can I improve the selectivity for the desired 2-nitro isomer?
Answer: Achieving high regioselectivity in the nitration of polysubstituted benzene rings is a significant challenge. The final distribution of isomers is determined by the combined directing effects of all substituents.
-
Causality of Isomer Formation:
-
Directing Effects: In your starting material (5-fluoro-3-methylbenzoate), you have three substituents:
-
Methyl (-CH₃): An activating, ortho, para-director.
-
Fluoro (-F): A deactivating, ortho, para-director.
-
Methyl Ester (-COOCH₃): A deactivating, meta-director. The nitro group will be directed to the positions that are most activated and least sterically hindered. The position C2 is ortho to both the methyl and the ester group, and meta to the fluoro group. Other isomers, such as the 4-nitro and 6-nitro products, are also possible.
-
-
Reaction Conditions: The choice of nitrating agent and reaction temperature can influence the ratio of isomers.[9]
-
-
Solutions & Optimization:
-
Alternative Nitrating Agents: Using different nitrating systems can alter the regioselectivity. For instance, using nitric acid in acetic anhydride is known to sometimes favor different isomer ratios compared to the standard mixed acid nitration.[10]
-
Temperature Control: Lower reaction temperatures generally provide higher selectivity.[9] Running the reaction at the lowest practical temperature (e.g., -10 to 0°C) may improve the isomeric ratio.
-
Purification: If formation of isomers is unavoidable, the focus must shift to efficient purification. High-performance liquid chromatography (HPLC) can be used to analyze the isomeric ratio.[11] Purification can be achieved by careful column chromatography or fractional crystallization.
-
Question 5: I'm observing dinitrated by-products in my analysis. How can I prevent their formation?
Answer: The formation of dinitro compounds occurs when the reaction conditions are too harsh, causing a second nitration event on the already nitrated ring.
-
Causality of Dinitration:
-
Excess Nitrating Agent: Using a large excess of the nitrating agent increases the likelihood of a second nitration.
-
High Temperature: Higher reaction temperatures provide the activation energy needed for the nitration of the already deactivated mononitrated ring.[3]
-
Strong Nitrating System: Very powerful nitrating agents, like fuming nitric acid/oleum, can increase the risk of dinitration if not used carefully.[5]
-
-
Solutions & Optimization:
-
Stoichiometry: Use only a slight excess (e.g., 1.1 to 1.2 equivalents) of nitric acid.
-
Temperature: Maintain strict low-temperature control throughout the reaction.
-
Reaction Time: Monitor the reaction by TLC or HPLC and stop it as soon as the starting material is consumed to prevent the reaction from proceeding to dinitration.
-
Question 6: The product is discolored (e.g., yellow or brown). What is the cause and how can I obtain a colorless product?
Answer: Discoloration in nitrated aromatic compounds is often due to the presence of minor, highly colored impurities.
-
Causality of Discoloration:
-
Nitrophenolic Compounds: These can be formed as by-products during nitration, especially if the temperature is not well-controlled.[3]
-
Oxidation Products: The strong oxidizing nature of the nitrating mixture can lead to the formation of colored oxidation by-products.
-
Residual Acid: Incomplete removal of the acid catalyst can sometimes lead to product degradation and color formation over time.
-
-
Solutions & Optimization:
-
Washing: During the workup, washing the crude product with a dilute solution of sodium bicarbonate or sodium sulfite can help remove acidic impurities and some colored by-products.
-
Recrystallization: This is the most effective method for removing colored impurities.[12] Experiment with different solvent systems to find one that effectively removes the colored impurities while having good solubility for your product at high temperatures and poor solubility at low temperatures.
-
Activated Carbon: Adding a small amount of activated carbon (charcoal) to the hot solution during recrystallization can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.
-
Purification Challenges
Question 7: Recrystallization is not improving the purity significantly. What solvent systems should I try?
Answer: The key to successful recrystallization is finding a solvent (or solvent pair) in which your desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities have either very high or very low solubility at all temperatures.
-
Recommended Solvents:
-
Single Solvents: For nitroaromatic esters, common recrystallization solvents include methanol, ethanol, and isopropanol.[3]
-
Solvent Pairs: If a single solvent is not effective, a solvent pair can be used. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). The solution is then reheated to become clear and allowed to cool slowly. For your compound, pairs like ethanol/water or ethyl acetate/hexane could be effective.[8]
-
The following table provides a starting point for screening recrystallization solvents:
| Solvent/System | Rationale |
| Methanol | The product is a methyl ester, so it should have reasonable solubility in hot methanol.[3] |
| Ethanol/Water | A versatile system for moderately polar compounds.[8] |
| Isopropanol | Similar to ethanol but less polar. |
| Ethyl Acetate/Hexane | Good for separating compounds with moderate polarity differences. |
Question 8: Column chromatography is proving difficult. What are the recommended conditions?
Answer: Column chromatography is a powerful tool for separating mixtures of isomers or removing stubborn impurities.
-
Recommended Conditions:
-
Stationary Phase: Silica gel is the standard choice for compounds of this polarity.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio of these solvents needs to be determined by thin-layer chromatography (TLC) first. You should aim for an Rf value of around 0.2-0.4 for your desired product on the TLC plate. A literature example for a similar compound used a gradient of petroleum ether to petroleum ether/ethyl acetate (50:1).[6]
-
Technique:
-
Ensure the silica gel is packed properly to avoid cracks or channels.
-
Use a dry loading technique if your compound is not very soluble in the initial eluent.
-
Collect small fractions and analyze them by TLC to identify the ones containing the pure product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity and isomeric ratio of my product?
A1: A combination of techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining purity and quantifying the ratio of different regioisomers.[11][13]
-
Gas Chromatography (GC): If the compound is thermally stable and volatile enough, GC can also be used for purity assessment.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of the desired isomer and identifying any impurities. The coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum can help distinguish between different regioisomers.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q2: What are the key safety precautions to take during the nitration reaction?
A2: Nitration reactions are potentially hazardous and must be performed with extreme caution.
-
Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Fuming nitric acid and oleum are even more dangerous. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The reaction is highly exothermic. It must be performed in an ice bath to control the temperature and prevent a runaway reaction.
-
Ventilation: The reaction should be carried out in a well-ventilated fume hood.
-
Quenching: The reaction mixture should be quenched by pouring it slowly onto crushed ice with stirring. Never add water to the concentrated acid mixture.
Q3: How can I confirm the structure of my final product?
A3: The structure of this compound can be confirmed using a combination of spectroscopic methods:
-
¹H NMR: This will show the characteristic signals for the methyl ester protons (a singlet around 3.9 ppm), the aromatic methyl protons (a singlet around 2.5 ppm), and the aromatic protons (with specific chemical shifts and coupling constants determined by the substitution pattern).
-
¹³C NMR: This will show the correct number of carbon signals, including the carbonyl carbon of the ester (around 165 ppm) and the carbons attached to the fluorine and nitro groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1730 cm⁻¹), and the C-F bond.
Experimental Protocols & Visualizations
Optimized Synthesis Workflow
The following diagram illustrates a recommended workflow for the synthesis and purification of this compound, incorporating troubleshooting checkpoints.
Caption: Optimized workflow for synthesis and purification.
Protocol 1: Nitration of Methyl 5-fluoro-3-methylbenzoate
This protocol is adapted from procedures for similar compounds and optimized for selectivity and yield.[3][4][6]
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Methyl 5-fluoro-3-methylbenzoate (1 equivalent) in concentrated sulfuric acid (approx. 4-5 volumes) at room temperature.
-
Cooling: Cool the solution to between -5 and 0°C using an ice-salt bath.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (approx. 1 volume) while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of the ester over 30-60 minutes. Ensure the internal temperature of the reaction mixture does not rise above 5°C.
-
Reaction: After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water) based on preliminary tests.
-
Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
References
- Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
- Google Patents. (1985). US4506089A - Preparation of methyl m-nitrobenzoate.
- Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Singleton, D. A., et al. (2011). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Nitration of Methyl Benzoate Lab Procedure. Retrieved from [Link](Note: A placeholder URL is used as the original may not be stable; the content reflects general lab procedures for this reaction.)
- Google Patents. (2016). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
-
ResearchGate. (2016). How to purify esterification product?. Retrieved from [Link]
-
University of Toronto. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]
-
Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Chemistry Stack Exchange. Retrieved from [Link]
-
International Institute for Science, Technology and Education (IISTE). (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]
Sources
- 1. aiinmr.com [aiinmr.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cerritos.edu [cerritos.edu]
- 5. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 6. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. longdom.org [longdom.org]
Technical Support Center: Preventing Regioisomer Formation in the Nitration of 5-Fluoro-2-Methylbenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the regioselectivity of the nitration of 5-fluoro-2-methylbenzoic acid. Our goal is to provide a deep, mechanistic understanding of the reaction and to offer practical, field-proven troubleshooting strategies and protocols to minimize the formation of unwanted regioisomers.
Understanding the Core Challenge: Competing Directing Effects
The nitration of 5-fluoro-2-methylbenzoic acid is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the complex interplay of three different substituents on the benzene ring. The formation of a single, desired isomer is complicated because these substituents exert conflicting influences on where the incoming electrophile (the nitronium ion, NO₂⁺) will attack the ring.
Diagram 1: Potential Regioisomers
Caption: Possible regioisomers from the nitration of 5-fluoro-2-methylbenzoic acid.
Frequently Asked Questions (FAQs) on Reaction Mechanism
Q1: Why does this specific nitration often result in a mixture of isomers?
A: The formation of multiple isomers is due to the competing directing effects of the three substituents on the aromatic ring. In electrophilic aromatic substitution, each group "directs" the incoming electrophile to specific positions based on its electronic properties (whether it donates or withdraws electrons).[1][2][3]
Here's a breakdown of the substituents on 5-fluoro-2-methylbenzoic acid:
| Substituent | Position | Electronic Effect | Directing Effect | Positions Directed |
| -COOH | C1 | Electron-Withdrawing (Deactivating) | meta | C3, C5 |
| -CH₃ | C2 | Electron-Donating (Activating) | ortho, para | C3, C6 |
| -F | C5 | Electron-Withdrawing (Deactivating) | ortho, para | C4, C6 |
As the table shows, the available positions (C3, C4, C6) are targeted by different substituents. The final product distribution depends on the relative strength of these directing effects and the reaction conditions.
Q2: Based on electronic effects, which isomer should be the major product?
A: The 3-nitro isomer is the predicted and experimentally verified major product.[4][5] The rationale lies in the "consensus" of directing effects toward the C3 position.
-
The strongly deactivating carboxylic acid group (-COOH) directs meta to the C3 position.[6][7][8]
-
The activating methyl group (-CH₃) directs ortho to the C3 position.[9][10]
This convergence of directing effects from two different groups makes the C3 position the most electronically favorable site for electrophilic attack. While the C6 position is targeted by both the methyl (para) and fluoro (ortho) groups, the powerful meta-directing influence of the carboxyl group generally disfavors substitution at this position.
Diagram 2: Logic of Directing Effects
Caption: Convergence of directing effects on available ring positions.
Q3: How does steric hindrance affect the isomer distribution?
A: Steric hindrance plays a crucial, though secondary, role.[6]
-
Attack at C6: This position is ortho to the carboxylic acid group. The bulk of the -COOH group can sterically block the approach of the nitronium ion, further disfavoring the formation of the 6-nitro isomer.[11] This phenomenon, known as the ortho effect, can also cause the carboxyl group to twist out of the plane of the benzene ring, altering its electronic influence.[12][13]
-
Attack at C3: This position is ortho to the methyl group. While the methyl group is smaller than a carboxyl group, it can still provide some steric hindrance, which is a key reason why para-substitution is often favored over ortho-substitution for activating groups.[10][14] However, in this case, the strong electronic consensus for C3 typically overrides the moderate steric hindrance.
Troubleshooting Guide: Minimizing Regioisomer Formation
Problem: My reaction yields a significant mixture of 3-nitro, 4-nitro, and 6-nitro isomers, resulting in low yield of the desired 5-fluoro-2-methyl-3-nitrobenzoic acid and difficult purification. A reported yield using standard fuming nitric acid and concentrated sulfuric acid was only 45.1% due to the formation of various regioisomers and by-products.[5]
Solution: Employ Harsher, More Selective Nitrating Conditions
The key to improving regioselectivity and yield is to use a stronger nitrating system that can more decisively favor the electronically preferred C3 position. It has been found that using a mixture of fuming nitric acid and oleum (fuming sulfuric acid) significantly increases both yield and purity.[5]
Why this works: Oleum (H₂SO₄·xSO₃) is a much stronger acid and dehydrating agent than concentrated sulfuric acid. Its presence dramatically increases the concentration of the active electrophile, the nitronium ion (NO₂⁺), pushing the reaction kinetics to strongly favor the most nucleophilic position (C3) and overcome the energy barriers to attack less-favored sites.[5][15]
Key Parameters to Control:
-
Temperature: Maintain strict temperature control. The reaction is highly exothermic. A temperature range of -10°C to 10°C is recommended.[5][16] Lower temperatures generally enhance selectivity by giving the electrophile more time to "select" the most favorable position.[11]
-
Reagent Stoichiometry: Use a modest excess (e.g., 1.1-1.3 equivalents) of fuming nitric acid. Using a large excess can lead to the formation of undesired dinitro by-products.[5][15]
-
Rate of Addition: Add the substrate solution to the nitrating mixture slowly and dropwise to maintain temperature and control the reaction rate.
Validated Experimental Protocol
This protocol is adapted from methodologies proven to enhance the yield and purity of 5-fluoro-2-methyl-3-nitrobenzoic acid.[5]
Diagram 3: High-Selectivity Nitration Workflow
Caption: Step-by-step workflow for selective nitration.
Step-by-Step Methodology
Safety First: This procedure involves highly corrosive and reactive acids (fuming nitric acid, oleum, concentrated sulfuric acid). It is strongly exothermic. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield. Have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available.
-
Preparation of the Nitrating Mixture:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%) and oleum (e.g., 20-30% SO₃).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly, dropwise, add fuming nitric acid (>95%) to the cooled oleum/sulfuric acid mixture, ensuring the temperature does not exceed 10°C. Stir for 15 minutes at 0°C.
-
-
Dissolution of the Substrate:
-
In a separate beaker or flask, carefully dissolve 5-fluoro-2-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid (98%). This step may be mildly exothermic.
-
Cool this solution to 0-5°C.
-
-
Nitration Reaction:
-
Slowly add the cold substrate solution dropwise from the dropping funnel to the vigorously stirred nitrating mixture.
-
CRITICAL: Meticulously maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by TLC or HPLC to confirm the consumption of starting material.[17]
-
-
Workup and Isolation:
-
Prepare a separate large beaker containing a significant amount of crushed ice and water.
-
Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acid.
-
Dry the product under vacuum to yield crude 5-fluoro-2-methyl-3-nitrobenzoic acid.
-
-
Purification (if necessary):
References
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Directing Effects. ChemTalk. [Link]
-
Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
Directing Effect of Substituents: meta-Directing Groups. JoVE. [Link]
-
What Are Ortho Para Directing Groups? Master Chemistry. [Link]
-
Directing Effect of Substituents: ortho–para-Directing Groups. JoVE. [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
-
Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
-
Ortho effect. Wikipedia. [Link]
-
Nitration Of Benzoic Acid. YIC. [Link]
-
Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange. [Link]
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 5. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. yic.edu.et [yic.edu.et]
- 9. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ortho effect - Wikipedia [en.wikipedia.org]
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- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US5756831A - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction time and temperature for the synthesis of Methyl 5-fluoro-3-methyl-2-nitrobenzoate
This guide provides an in-depth technical overview and troubleshooting advice for the synthesis of Methyl 5-fluoro-3-methyl-2-nitrobenzoate. It is designed for researchers, chemists, and drug development professionals who are working with or optimizing this important synthetic intermediate. The synthesis is typically a two-step process involving the nitration of 3-fluoro-5-methylbenzoic acid followed by the esterification of the resulting nitrobenzoic acid derivative.
I. Synthesis Overview and Mechanism
This compound is a key building block in organic synthesis, notably in the preparation of PARP inhibitors like Rucaparib.[1] The synthetic route requires careful control over reaction conditions to achieve high yield and purity.
The overall transformation involves two primary stages:
-
Electrophilic Aromatic Substitution (Nitration): The aromatic ring of 3-fluoro-5-methylbenzoic acid is nitrated. The directing effects of the substituents are crucial. The carboxylic acid (-COOH) group is a meta-director, while the methyl (-CH3) and fluoro (-F) groups are ortho, para-directors. The regioselectivity is determined by the interplay of these electronic effects, leading to the desired 2-nitro isomer. The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[2]
-
Fischer Esterification: The resulting 5-fluoro-3-methyl-2-nitrobenzoic acid is converted to its methyl ester. This acid-catalyzed reaction with methanol is an equilibrium process. To drive the reaction towards the product, an excess of methanol is typically used, and a dehydrating agent or a method to remove water is beneficial. Common catalysts include strong acids like sulfuric acid or reagents like thionyl chloride (SOCl₂).[3]
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
II. Optimized Experimental Protocol
This protocol integrates best practices for maximizing yield and purity.
Step 1: Nitration of 3-Fluoro-5-Methylbenzoic Acid
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-5-methylbenzoic acid in concentrated sulfuric acid (H₂SO₄). Cool the mixture to between -5 °C and 0 °C using an ice-salt bath.
-
Nitrating Mixture: In a separate, pre-cooled beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid. This process is highly exothermic and must be done slowly and with cooling.
-
Addition: Add the nitrating mixture dropwise to the cooled solution of the benzoic acid derivative over 1-1.5 hours.[3] Crucially, maintain the internal reaction temperature below 5 °C. High temperatures can lead to the formation of dinitro compounds and other side products.[4][5]
-
Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude 5-fluoro-3-methyl-2-nitrobenzoic acid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acids.
Step 2: Esterification to this compound
-
Setup: Dissolve the crude, dried 5-fluoro-3-methyl-2-nitrobenzoic acid from Step 1 in anhydrous methanol. Cool the solution to 0 °C.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the methanolic solution.[3] Alternatively, concentrated sulfuric acid can be used as a catalyst.
-
Reaction: After the addition, heat the mixture to reflux (approximately 65 °C) and maintain for 4-16 hours, depending on the scale and catalyst used.[3] Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. The crude product can then be poured into ice water to precipitate the ester or be subjected to an extractive workup.
-
Purification: The crude ester is often purified by silica gel column chromatography or recrystallization from a suitable solvent like methanol or an ethanol/water mixture to yield the final product as a solid.[3][6]
Summary of Optimized Reaction Parameters
| Parameter | Step 1: Nitration | Step 2: Esterification |
| Primary Reagent | Conc. HNO₃ / Conc. H₂SO₄ | Methanol (as solvent and reagent) |
| Catalyst/Activator | Sulfuric Acid | Thionyl Chloride or Sulfuric Acid |
| Temperature | -5 °C to 5 °C | 0 °C (addition), then Reflux (~65 °C) |
| Reaction Time | 2-4 hours | 4-16 hours |
| Workup | Quenching on ice, filtration | Solvent removal, extraction/precipitation |
| Purification | Washing with cold water | Column Chromatography / Recrystallization |
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My yield for the nitration step (Step 1) is very low. What are the most likely causes?
A1: Low yields in this nitration are typically traced back to three main factors:
-
Temperature Control: This is the most critical parameter. If the temperature rises above 5-10 °C during the addition of the nitrating mixture, side reactions, including the formation of undesired isomers and dinitro byproducts, increase significantly.[4] Ensure your cooling bath is efficient and the nitrating mixture is added very slowly.
-
Incomplete Reaction: If the reaction is not allowed to proceed for a sufficient time after the addition of the nitrating agent, a significant amount of starting material may remain. Always monitor the reaction by TLC to confirm the consumption of the starting benzoic acid.
-
Purity of Starting Materials: Ensure that the starting 3-fluoro-5-methylbenzoic acid and the concentrated acids are of high purity and are not diluted with water, as water can interfere with the generation of the nitronium ion.
Q2: I am seeing multiple spots on my TLC plate after the nitration reaction, indicating a mixture of isomers. How can I improve selectivity?
A2: The formation of multiple isomers is a known challenge in the nitration of substituted benzoic acids.[4] To favor the desired 2-nitro isomer:
-
Strict Temperature Control: As mentioned in A1, maintaining a low temperature (0-5 °C) is key to enhancing regioselectivity.
-
Choice of Nitrating Agent: For substrates that are difficult to nitrate or to improve selectivity, stronger nitrating systems like fuming nitric acid in combination with oleum (fuming sulfuric acid) have been reported to increase yield and purity.[1] This approach generates a higher concentration of the nitronium ion, but requires extreme caution due to the highly corrosive and reactive nature of these reagents.
-
Order of Addition: Always add the nitrating mixture to the substrate solution, not the other way around. This ensures that the electrophile is never in large excess at any point, which helps minimize side reactions.
Q3: The product of the esterification step (Step 2) is an oil and will not solidify. What should I do?
A3: An oily product often indicates the presence of impurities that are depressing the melting point.
-
Confirm Reaction Completion: First, verify with TLC or ¹H NMR that the starting carboxylic acid has been fully consumed. Unreacted starting material is a common impurity. If the reaction is incomplete, consider extending the reflux time or adding more catalytic reagent.
-
Purification is Key: An oily crude product almost always requires purification. Silica gel column chromatography is highly effective for separating the desired ester from nonpolar impurities and any remaining starting material.[3]
-
Recrystallization Attempts: If chromatography is not feasible, attempt recrystallization from different solvent systems. Start with a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot, such as methanol or ethanol.[4] Sometimes adding a non-polar co-solvent (like hexanes) to a solution of the oil in a polar solvent (like ethyl acetate) can induce crystallization.
Q4: The esterification reaction is very slow and does not go to completion even after 16 hours of reflux. How can I speed it up?
A4: Slow esterification can be due to insufficient catalysis or the presence of water.
-
Ensure Anhydrous Conditions: Fischer esterification is a reversible reaction where water is a byproduct. Any water present at the start will inhibit the reaction. Use anhydrous methanol and ensure your starting carboxylic acid is thoroughly dry.
-
Choice of Catalyst: Thionyl chloride (SOCl₂) is generally more effective and faster than sulfuric acid for this type of esterification. It reacts with methanol to form methyl sulfite and HCl in situ, which protonates the carboxylic acid. It also consumes any trace water present.
-
Increase Catalyst Loading: If using sulfuric acid, you may need to increase the catalytic amount, but be mindful that excessive acid can cause charring or other side reactions upon prolonged heating.
Q5: What are the critical safety precautions for this synthesis?
A5: Both steps of this synthesis involve hazardous materials and require strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical splash goggles or a face shield.
-
Fume Hood: All operations, especially the preparation and use of the nitrating mixture and thionyl chloride, must be performed in a well-ventilated chemical fume hood.[7]
-
Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always add acid to water (or in this case, nitric acid to sulfuric acid) slowly and with cooling. Never the other way around.
-
Exothermic Reactions: The nitration reaction is highly exothermic. Constant monitoring of the internal temperature and a robust cooling system are essential to prevent a runaway reaction.
-
Quenching: The process of pouring the acidic reaction mixture onto ice must be done slowly and carefully to control the release of heat and potential splashing of corrosive material.[7]
IV. References
-
US Patent US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. MDPI. [Link]
-
Nitration Of Benzoic Acid. YIC. [Link]
-
Nitration Of Benzoic Acid. Win-Win Poker Forum. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. University of North Carolina. [Link]
-
Nitration of methyl benzoate. Royal Society of Chemistry. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Royal Society of Chemistry. [Link]
-
Preparation of Methyl 3-nitrobenzoate. University of South Alabama. [Link]
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challenges in the purification of Methyl 5-fluoro-3-methyl-2-nitrobenzoate and solutions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 5-fluoro-3-methyl-2-nitrobenzoate. As a key intermediate in various synthetic pathways, its purity is paramount for achieving reliable and reproducible downstream results. This document provides field-proven troubleshooting strategies, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides a foundational understanding of the purification landscape for this compound.
Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?
A1: The impurity profile is heavily dependent on the nitration conditions of the precursor, 5-fluoro-3-methylbenzoic acid methyl ester. Key impurities typically include:
-
Positional Isomers: Nitration can occur at other positions on the aromatic ring, leading to isomers such as Methyl 5-fluoro-3-methyl-4-nitrobenzoate or Methyl 5-fluoro-3-methyl-6-nitrobenzoate. These are often the most challenging impurities to separate due to similar polarities.[1]
-
Unreacted Starting Material: Incomplete nitration will leave residual 5-fluoro-3-methylbenzoic acid methyl ester.
-
Di-nitrated Byproducts: Under harsh nitrating conditions, a second nitro group can be added to the aromatic ring, resulting in highly polar byproducts.[2]
-
Hydrolyzed Acid: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid (5-fluoro-3-methyl-2-nitrobenzoic acid) if exposed to acidic or basic conditions during workup, particularly at elevated temperatures.[3]
-
Nitrophenolic Compounds: Oxidation side-reactions can sometimes generate phenolic impurities, which are acidic in nature.[2][4]
Q2: What are the primary recommended methods for purifying the crude product?
A2: The two most effective and widely used methods for purifying this compound are recrystallization and column chromatography.[1]
-
Recrystallization is excellent for removing impurities with significantly different solubilities than the desired product. It is often a good first-pass purification for removing bulk impurities.
-
Silica Gel Column Chromatography is superior for separating compounds with different polarities, such as positional isomers or residual starting materials.[5]
-
Preparative High-Performance Liquid Chromatography (HPLC) can be used for achieving very high purity on a smaller scale, especially when isomers are difficult to separate by other means.[6]
Q3: How can I effectively and quickly monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is the most indispensable tool for monitoring purification. It allows for rapid assessment of fraction purity during column chromatography, helps in selecting an appropriate solvent system, and can confirm the removal of impurities after recrystallization. A well-chosen TLC eluent system should provide good separation between your product spot and all impurity spots.[1]
Q4: My crude product is a solid. Can I simply wash it with a solvent to achieve purity?
A4: Yes, a technique known as trituration can be very effective for removing minor impurities. If your crude solid contains small amounts of highly soluble impurities (like residual nitrating acids) or very non-polar contaminants, washing or agitating it with a solvent in which your desired product is poorly soluble can significantly improve purity.[2] For a compound like this, ice-cold methanol or a mixture of hexane and a small amount of ethyl acetate are good starting points for a wash.[2][7] This is often a valuable step prior to recrystallization.
Part 2: Troubleshooting and Optimization Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Workflow for Purification and Troubleshooting
The following diagram outlines the general workflow from a crude reaction mixture to a purified product, incorporating key decision points for troubleshooting.
Caption: General purification and troubleshooting workflow.
Scenario 1: Recrystallization Failure
Problem: The compound "oils out" as a liquid instead of forming crystals, or it fails to crystallize altogether upon cooling.
| Probable Cause | Scientific Explanation & Solution |
| Inappropriate Solvent Choice | "Oiling out" often occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the solute's melting point.[8] Solution: Select a solvent or solvent system with a lower boiling point. For nitroaromatic esters, mixtures like ethanol/water, methanol, or ethyl acetate/hexane are often successful.[7][9] |
| Solution is Too Concentrated | If the solution is supersaturated, the solute may not have the necessary mobility to arrange into a crystal lattice, crashing out as an amorphous solid or oil. Solution: Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly. Slow cooling is critical for forming well-defined crystals. |
| Crude Material is Too Impure | High levels of impurities can inhibit crystal formation, a phenomenon known as eutectic melting. Solution: First, attempt to purify the material via a quick silica gel plug filtration to remove baseline impurities, and then try recrystallization again.[10] |
| Lack of Nucleation Sites | Crystallization requires an initial nucleation event to begin. Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. Alternatively, if a small amount of pure product is available, add a "seed crystal" to the cooled solution. |
Scenario 2: Column Chromatography Issues
Problem: The product co-elutes with impurities, resulting in mixed fractions and poor separation.
| Probable Cause | Scientific Explanation & Solution |
| Suboptimal Eluent Polarity | The eluent does not provide a sufficient difference in affinity between the product and impurities for the silica gel stationary phase.[1] Solution: Methodically optimize the solvent system using TLC. A good target Rf value for the desired product is between 0.2 and 0.4 to ensure it spends enough time on the column to separate from impurities.[10] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. |
| Poor Column Packing | Air bubbles or cracks in the silica bed create channels where the solvent and sample can travel down the column without interacting with the stationary phase, leading to broad bands and no separation.[1] Solution: Pack the column using the "slurry" or "wet loading" method. Ensure the silica is fully suspended in the initial eluent and allowed to settle into a uniform, compact bed without any visible cracks or bubbles. |
| Sample Overloading | Too much sample has been loaded onto the column for its size. The stationary phase becomes saturated, and separation cannot occur effectively. Solution: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1 for difficult separations. If separation is still poor, increase this ratio to 50:1 or higher. |
| Sample is Poorly Soluble in Eluent | If the sample is dissolved in a strong solvent and loaded onto a column equilibrated with a weak eluent, the sample will precipitate at the top and then streak down the column as it slowly redissolves, ruining the separation. Solution: Use a "dry loading" technique. Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully load this powder onto the top of the packed column.[1] |
Scenario 3: Product Instability or Loss
Problem: The yield is very low, or TLC analysis shows new spots appearing during chromatography, suggesting the product is decomposing.
| Probable Cause | Scientific Explanation & Solution |
| Decomposition on Acidic Silica Gel | Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the degradation of sensitive compounds. Nitro groups can sometimes be labile under these conditions.[10][11] Solution: Deactivate the silica gel. Prepare your eluent with 0.1-1% triethylamine to neutralize the acidic sites on the silica surface.[11] Alternatively, consider using a different stationary phase, such as neutral alumina. A 2D TLC experiment (run the plate once, rotate 90 degrees, and run again in the same eluent) can help diagnose instability on silica.[11] |
| Hydrolysis During Workup | Prolonged contact with aqueous acid or base, especially with heating, can hydrolyze the methyl ester to the less soluble carboxylic acid, which may be lost during extraction.[3] Solution: Ensure the aqueous workup is performed quickly and without excessive heat. Use a mild base like sodium bicarbonate for neutralization washes, and do not let the mixture stir for extended periods. |
Part 3: Key Experimental Protocols
Protocol 1: Column Chromatography Eluent Optimization using TLC
-
Prepare Stock Solution: Dissolve a small amount of the crude product in a suitable solvent like ethyl acetate or dichloromethane.
-
Spot TLC Plate: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.
-
Develop Plates: Place the plate in a developing chamber containing a pre-prepared solvent system. Test several systems of varying polarity. A good starting point is a range of Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1).
-
Visualize: View the developed plate under a UV lamp (254 nm). The nitroaromatic compound should be UV active.
-
Analyze: Identify the solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides the best possible separation from all visible impurity spots. This will be your starting eluent for the column.
Caption: Decision tree for optimizing TLC eluent.
Protocol 2: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture (e.g., on a hot plate) with swirling until the solid completely dissolves.[7][9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes faintly and persistently cloudy. Add a drop or two of hot ethanol to redissolve the cloudiness.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture or just ice-cold water to remove any soluble impurities adhering to the crystal surfaces.[9]
-
Drying: Dry the crystals under vacuum, in a desiccator, or in a low-temperature oven (well below the compound's melting point) to a constant weight.
Protocol 3: Purity Assessment by HPLC
For researchers requiring high-purity material, HPLC is the gold standard for analysis.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid[6][14] |
| Mobile Phase B | Acetonitrile[14] |
| Gradient | Start with a higher concentration of A, and ramp to a higher concentration of B over 15-20 minutes. (e.g., 95:5 A:B to 5:95 A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 220 nm or 254 nm[15] |
| Sample Preparation | Dissolve sample in Acetonitrile or a 50:50 Acetonitrile:Water mixture at ~1 mg/mL. |
Note: This is a general starting method. The gradient and mobile phase modifiers may need to be optimized for baseline separation of all impurities.[15]
References
-
SIELC Technologies. (n.d.). Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
SIELC Technologies. (2018). Methyl p-nitrobenzoate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
-
Reddit. (2022). Struggling with the purification of a nitroaldol product. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]
-
RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
Cram. (n.d.). Analysis Of Meta-Methyl Nitrobenzoate. Retrieved from [Link]
-
YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
-
ChemBK. (2024). Methyl 3-nitrobenzoate. Retrieved from [Link]
-
Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]
-
Reddit. (2010). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? Retrieved from [Link]
-
Chemdad. (n.d.). METHYL 2-FLUORO-5-NITROBENZOATE. Retrieved from [Link]
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identifying and characterizing byproducts in the synthesis of Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Welcome to the technical support guide for the synthesis of Methyl 5-fluoro-3-methyl-2-nitrobenzoate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts from this challenging nitration reaction. Our goal is to equip you with the expertise to optimize your synthesis, improve yield and purity, and confidently characterize your products.
Introduction
The synthesis of this compound is a critical step in the preparation of various pharmaceutical intermediates, including PARP inhibitors like Rucaparib.[1] The core of this synthesis is the electrophilic aromatic substitution (EAS) nitration of a substituted benzoic acid or its ester. While seemingly straightforward, this reaction is often complicated by issues of regioselectivity and the formation of undesired byproducts.[1] Understanding the directing effects of the substituents on the aromatic ring is paramount to controlling the reaction outcome. The fluorine atom and the methyl group are ortho, para-directors, while the carboxylic acid/ester group is a meta-director. The interplay of these directing effects, coupled with the harsh, oxidative conditions of nitration, can lead to a complex mixture of isomers and other impurities.[2][3]
This guide is structured to address the most common challenges encountered in the lab, providing not just solutions, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The primary byproducts are constitutional isomers resulting from the nitration at different positions on the aromatic ring. Given the starting material, 5-fluoro-3-methylbenzoic acid (or its methyl ester), the main isomers you will likely encounter are:
-
Methyl 5-fluoro-3-methyl-4-nitrobenzoate: Nitration occurs para to the methyl group and ortho to the fluorine.
-
Methyl 5-fluoro-3-methyl-6-nitrobenzoate: Nitration occurs ortho to both the methyl and fluoro groups.
-
Dinitro compounds: Under harsh conditions (high temperature, excess nitrating agent), a second nitro group can be added to the ring.[4][5]
The formation of these isomers is a direct consequence of the competing directing effects of the substituents on the benzene ring.[3]
Q2: Why is controlling the reaction temperature so critical?
A2: Temperature control is arguably the most important parameter in nitration reactions for two primary reasons:
-
Regioselectivity: The ratio of isomers can be temperature-dependent. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, reducing the selectivity of the reaction.[4]
-
Byproduct Formation: Nitration is a highly exothermic process.[2][4] Poor temperature control can lead to a rapid increase in the reaction rate, promoting side reactions like oxidation and the formation of dinitrated products, which are often yellow and can be oily or tarry.[4][6] For this synthesis, maintaining a low temperature (e.g., -5 to 0°C) is crucial.[7]
Q3: What is the role of sulfuric acid in the nitration mixture?
A3: Concentrated sulfuric acid serves as a catalyst. It protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[4][8] The nitronium ion is the active electrophile that attacks the electron-rich benzene ring.[8][9] For deactivated aromatic rings, a stronger acidic medium, such as oleum (fuming sulfuric acid), may be required to generate a sufficient concentration of the nitronium ion.[1][2]
Troubleshooting Guide: Byproduct Identification & Mitigation
This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Problem 1: My ¹H NMR spectrum is complex, showing more aromatic signals than expected. How can I identify the isomeric byproducts?
Answer: A complex aromatic region in the ¹H NMR spectrum is the classic sign of an isomeric mixture. Each isomer will have a unique set of peaks due to the different electronic environments of its aromatic protons. Here’s how to approach the identification:
-
Causality: The fluorine, methyl, and nitro groups all influence the chemical shifts of adjacent protons. The strongly electron-withdrawing nitro group will cause protons ortho to it to shift significantly downfield (to a higher ppm value). The fluorine atom will cause splitting (coupling) of nearby protons.
-
Step-by-Step Identification:
-
Assign the Desired Product: For the target molecule, this compound, you expect two aromatic protons. The proton at C4 will be a doublet coupled to the fluorine, and the proton at C6 will also be a doublet coupled to the fluorine.
-
Look for Isomer Patterns:
-
4-Nitro Isomer: The protons at C2 and C6 will be singlets (or very small doublets due to meta-coupling with fluorine), and they will be in very different chemical environments.
-
6-Nitro Isomer: The protons at C2 and C4 will be doublets due to coupling with the fluorine atom. The proton at C2 will likely be shifted downfield due to the proximity of the nitro group.
-
-
Compare to Literature: Search chemical databases for reported ¹H NMR spectra of the potential isomers to confirm your assignments.[10][11][12]
-
Data Interpretation Table:
| Compound | Expected Aromatic Signals (Proton Position) | Key Differentiating Feature |
| Target (2-Nitro) | Doublet (H4), Doublet (H6) | Two distinct doublets in the aromatic region. |
| 4-Nitro Isomer | Singlet/narrow d (H2), Singlet/narrow d (H6) | Absence of large proton-fluorine coupling for one aromatic proton. |
| 6-Nitro Isomer | Doublet (H2), Doublet (H4) | Two doublets, but with different chemical shifts compared to the target. |
Problem 2: GC-MS analysis shows multiple peaks with the same mass-to-charge ratio (m/z). How can I confirm they are isomers?
Answer: Observing multiple peaks with the same m/z value is strong evidence for the presence of isomers, as they have the same molecular formula and thus the same molecular weight.
-
Causality: Constitutional isomers have different physical properties, including boiling points and polarity. These differences lead to different retention times on a gas chromatography (GC) column.[13] While their electron ionization (EI) mass spectra are often very similar because they can fragment in similar ways, subtle differences may exist.
-
Troubleshooting Workflow:
Caption: Workflow for identifying isomers by GC-MS.
-
Actionable Advice:
-
Optimize GC Method: If peaks are co-eluting, modify your GC temperature program (e.g., use a slower ramp rate) to improve separation.[14]
-
Use a Different Column: Switching to a GC column with a different stationary phase (e.g., from a nonpolar DB-5 to a more polar DB-1701) can alter the elution order and resolve co-eluting isomers.[13]
-
Consider Chemical Ionization (CI): While less common, CI is a softer ionization technique that may produce more prominent molecular ions and different fragmentation patterns, which can help in differentiation.[15]
-
Problem 3: The reaction produced a low yield and a significant amount of dark, insoluble material. What happened?
Answer: Low yields accompanied by dark, tarry substances typically point to decomposition or undesired side reactions, often caused by poor control of the reaction conditions.
-
Causality: The "mixed acid" (HNO₃/H₂SO₄) is a powerful oxidizing agent.[2] If the temperature is too high or the nitrating agent is added too quickly, the substrate can be oxidized, leading to polymeric or tarry byproducts. Additionally, some aromatic compounds can polymerize under strongly acidic conditions.[16]
-
Mitigation Strategies:
-
Strict Temperature Control: Maintain the reaction temperature at or below 0°C throughout the addition of the nitrating agent. Use an efficient cooling bath (ice/salt or dry ice/acetone).[4][7]
-
Slow Addition: Add the nitrating mixture dropwise to the solution of your starting material. This allows the heat generated by the exothermic reaction to dissipate, preventing localized "hot spots."[7][17]
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to maintain a homogenous temperature and concentration of reagents.[2]
-
Check Reagent Purity: Impurities in the starting material can sometimes act as catalysts for decomposition.[16]
-
Problem 4: How can I effectively separate the desired 2-nitro isomer from the other isomers?
Answer: Separating constitutional isomers is a common challenge in organic synthesis due to their similar properties.[18] A combination of techniques is often required.
-
Scientific Principle: Separation techniques like column chromatography and recrystallization exploit subtle differences in polarity and solubility among isomers.[19] The position of the polar nitro group relative to the other substituents will slightly alter the overall dipole moment and crystal lattice energy of the molecule.
-
Recommended Purification Workflow:
Caption: A multi-step workflow for purifying isomeric products.
-
Flash Column Chromatography: This is the most effective primary method. Use a silica gel stationary phase and a nonpolar eluent system (e.g., a gradient of ethyl acetate in hexane). The isomers will elute at slightly different rates. Monitor the fractions carefully using TLC.
-
Recrystallization: Once you have fractions enriched in the desired isomer, recrystallization can be a powerful final purification step. Experiment with different solvents (e.g., methanol, ethanol, isopropanol) to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your target compound.[17]
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
This protocol provides a general method for separating and identifying nitroaromatic isomers.[20]
-
Sample Preparation: Dilute a small aliquot of the crude reaction product in a suitable solvent like dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
-
GC Instrument Conditions:
-
MS Instrument Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan, m/z 50-400.
-
-
Analysis: Compare the retention times and mass spectra of the peaks in your sample to known standards or library data to identify the main product and byproducts.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like ethyl acetate) and then adding the silica. Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Wet-pack a glass column with silica gel using your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the starting solvent mixture, applying positive pressure. Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the compounds.
-
Fraction Collection: Collect small fractions (e.g., 10-20 mL) and monitor them by TLC.
-
Analysis and Consolidation: Analyze the fractions by TLC to identify those containing the pure desired product. Combine these pure fractions and remove the solvent under reduced pressure.
References
- Friese, J. I., & Haglund, P. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15.
-
Friese, J. I., & Haglund, P. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
- de Queiroz, J. F., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 71(16), 6192–6195.
-
Brainly. (2023). Please assign all NMR peaks of the product methyl nitrobenzoate and determine which of the isomers (ortho, meta, or para) is the principal product of the reaction. Retrieved from [Link]
- Al-Naiema, I. M., & Kamal, J. K. (2015). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Pollution Research, 6(6), 1049-1057.
- Galià, M., et al. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water.
-
Reddit. (2021). Di-nitration troubleshooting. Retrieved from [Link]
-
Chegg. (2022). Solved: Analysis of ¹H NMR spectra of disubstituted benzenes. Retrieved from [Link]
-
Chegg. (n.d.). How to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate?. Retrieved from [Link]
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
Chegg. (2023). Solved Find the NMR peaks of methyl m-nitrobenzoate, methyl. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
-
U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and cyclic ketones by gas chromatography. Retrieved from [Link]
-
Rotachrom Technologies. (2023). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification. Retrieved from [Link]
-
Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of 3-methylbenzoic acid with Mixed acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. Retrieved from [Link]
-
Leah4sci. (2014, February 25). Aromatic Nitration Mechanism - EAS vid 4. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.
-
Organic Syntheses. (n.d.). m-Nitrobenzoic acid. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube. Retrieved from [Link]
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- 15. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
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effect of different nitrating agents on the regioselectivity of 5-fluoro-2-methylbenzoic acid nitration
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the nitration of 5-fluoro-2-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. The inherent challenge in this reaction lies in controlling the position of the incoming nitro group on a ring with competing directing substituents. This document provides in-depth, experience-driven answers to common issues, troubleshooting strategies, and detailed protocols to help you achieve your desired regiochemical outcome.
Part 1: Frequently Asked Questions & The Regiochemical Puzzle
Q1: I'm planning to nitrate 5-fluoro-2-methylbenzoic acid. What are the potential regioisomers, and what factors control their formation?
A: The regioselectivity of this reaction is a classic example of competing directing effects from three different substituents on the aromatic ring. Understanding their individual influence is the first step to controlling the outcome.
-
Substituent Analysis:
-
-CH₃ (Methyl): An activating group that directs incoming electrophiles to the ortho and para positions (positions 3 and 6).[1]
-
-F (Fluoro): A deactivating group due to its strong inductive effect, but it directs ortho and para via resonance (positions 4 and 6).[2][3]
-
-COOH (Carboxylic Acid): A strongly deactivating group that directs incoming electrophiles to the meta position (positions 3 and 4).[1][4]
-
-
Potential Nitration Sites:
-
C-3 Position: Favored by both the methyl (ortho) and carboxylic acid (meta) groups.
-
C-4 Position: Favored by both the fluorine (ortho) and carboxylic acid (meta) groups.
-
C-6 Position: Favored by both the methyl (ortho) and fluorine (para) groups. However, this position is sterically hindered by its proximity to both the methyl and carboxylic acid groups, making it a less likely site for substitution.[5]
-
The final product distribution is a delicate balance between these electronic directing effects and steric hindrance. For many applications, such as the synthesis of the PARP inhibitor Rucaparib, the 5-fluoro-2-methyl-3-nitrobenzoic acid isomer is the desired product.[6] Our goal is to steer the reaction to favor this outcome.
Part 2: Troubleshooting Common Experimental Issues
Q2: My reaction is extremely slow or incomplete, even after several hours. Why, and what can I do?
A: This is a common issue. The substrate, 5-fluoro-2-methylbenzoic acid, is inherently deactivated towards electrophilic aromatic substitution. Both the carboxylic acid and fluorine groups are electron-withdrawing, reducing the nucleophilicity of the benzene ring.[7]
Troubleshooting Steps:
-
Use a Stronger Nitrating Agent: If you are using a standard mixture of concentrated nitric and sulfuric acid, the concentration of the active electrophile, the nitronium ion (NO₂⁺), may be insufficient.[8][9] Switching to a more potent system can dramatically increase the reaction rate.
-
Option A: Use fuming nitric acid in place of concentrated nitric acid.[7]
-
Option B: Incorporate oleum (fuming sulfuric acid) into the reaction mixture. Oleum is a source of SO₃, which reacts with the water generated during the reaction, preventing dilution of the sulfuric acid and maintaining a high concentration of NO₂⁺.[6][8]
-
-
Increase Reaction Time: Given the deactivated substrate, a longer reaction time may be necessary. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.[7]
-
Cautiously Increase Temperature: While effective, increasing the temperature should be a last resort. It can enhance the reaction rate but may also decrease regioselectivity and lead to the formation of more byproducts, including dinitrated compounds.[7]
Q3: I'm getting a mixture of regioisomers. How can I improve selectivity for the 3-nitro product?
A: Achieving high regioselectivity is the primary challenge. The key is to use a nitrating system that is strong enough to overcome the ring's deactivation but selective enough to favor the electronically and sterically preferred position.
Optimization Strategies:
-
Employ a Fuming Nitric Acid/Oleum System: Patent literature reveals that using a combination of fuming nitric acid and oleum provides higher yield and purity of the desired 5-fluoro-2-methyl-3-nitrobenzoic acid isomer.[6] This is the most effective method reported for maximizing selectivity. This powerful mixture generates a high concentration of the nitronium ion, driving the reaction efficiently under controlled temperature conditions.
-
Strict Temperature Control: Maintain a low reaction temperature, typically between -5°C and 0°C.[10] Lower temperatures often enhance selectivity by favoring the kinetically controlled product and minimizing side reactions that can occur at higher energies.[11]
-
Controlled Addition: Add the nitrating agent (or the mixture containing it) slowly and dropwise to the solution of the benzoic acid.[7] This practice maintains a low instantaneous concentration of the electrophile and helps dissipate the heat from the exothermic reaction, preventing temperature spikes that can lead to poor selectivity and byproduct formation.
Q4: My reaction mixture is turning dark, and I'm seeing dinitration products. How can I prevent this?
A: The formation of dark-colored tars and dinitrated products indicates that the reaction conditions are too harsh.[7]
Preventative Measures:
-
Maintain Low Temperatures: This is the most critical factor. Over-nitration and oxidative side reactions are significantly more probable at higher temperatures. Ensure your cooling bath is stable and that the internal reaction temperature is monitored closely.[7]
-
Optimize Stoichiometry: Use only a modest excess of the nitrating agent (e.g., 1.1 to 1.2 molar equivalents of nitric acid). A large excess will dramatically increase the likelihood of dinitration.[6][7]
-
Ensure Purity of Starting Materials: Impurities in the starting 5-fluoro-2-methylbenzoic acid can sometimes lead to side reactions and discoloration.
Part 3: Experimental Protocols & Workflow
The choice of nitrating agent is the most critical experimental parameter. Below are three protocols, ranging from standard to high-selectivity conditions.
Protocol 1: Standard Nitration (Concentrated HNO₃ / H₂SO₄)
-
Expected Outcome: This method is the most conventional but may result in slower reaction times and a mixture of isomers, with potentially lower yields of the desired 3-nitro product.[6]
-
Methodology:
-
In a flask equipped with a magnetic stirrer and a thermometer, carefully add 5-fluoro-2-methylbenzoic acid (1.0 eq) in portions to concentrated sulfuric acid (approx. 4 volumes) while cooling in an ice-salt bath to maintain a temperature of -5 to 0°C.[10]
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (approx. 1 volume), keeping the mixture cooled.
-
Add the cold nitrating mixture dropwise to the substrate solution over 1.5 hours, ensuring the internal temperature does not rise above 0°C.[10]
-
Stir the mixture at this temperature for an additional 2 hours.[10]
-
Monitor the reaction by TLC (e.g., using a 1:1 petroleum ether/ethyl acetate mobile phase).
-
Once complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Protocol 2: High-Yield Nitration (Fuming HNO₃ / Oleum)
-
Expected Outcome: This optimized procedure is reported to increase both the yield and the purity of the desired 5-fluoro-2-methyl-3-nitrobenzoic acid, with minimal formation of dinitrated byproducts.[6]
-
Methodology:
-
Prepare "Feed 1" by combining fuming nitric acid (99%, 1.2 eq) with concentrated sulfuric acid and oleum (20-30% SO₃) in a cooled, separate vessel. Specific ratios can be found in the patent literature.[6]
-
Prepare "Feed 2" by dissolving 5-fluoro-2-methylbenzoic acid (1.0 eq) in a mixture of concentrated sulfuric acid and oleum in the reaction flask, cooled to 0°C.[6]
-
Slowly add "Feed 1" to "Feed 2" over 1 hour, maintaining the reaction temperature at 0°C.
-
Stir the mixture for an additional hour at 0°C. HPLC analysis should show full conversion with minimal (<0.5%) dinitro derivative formation.[6]
-
Perform the workup as described in Protocol 1 by quenching on ice, filtering, and washing the solid product.
-
Part 4: Data Summary Table
| Nitrating System | Reagents | Typical Temperature | Reported Outcome | Reference |
| Standard | Conc. HNO₃ / Conc. H₂SO₄ | -5 to 0°C | Lower yield (45-52%); reported to produce a mixture of regioisomers and by-products. | [6][10] |
| Stronger | Fuming HNO₃ / Conc. H₂SO₄ | -5 to 0°C | Improved reaction rate; can still result in isomer mixtures. | [6] |
| High-Selectivity | Fuming HNO₃ / Oleum / H₂SO₄ | -10 to 5°C | Higher yield and purity; significantly reduces dinitro derivatives and other by-products. | [6] |
References
- BenchChem. (2025).
- ChemicalBook. (2025).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Masterorganicchemistry.com.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organicchemistrytutor.com.
- Katritzky, A. R., & Taylor, R. (n.d.). Nitration and aromatic reactivity. Cambridge University Press.
- JoVE. (2025).
- YouTube. (2019).
- IJRAR.org. (n.d.).
- BenchChem. (2025). Technical Support Center: Challenges in the Nitration of Substituted Benzoic Acids. Benchchem.com.
- Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Masterorganicchemistry.com.
- YouTube. (2021).
- BenchChem. (2025). Technical Support Center: Regioselective Nitration of Substituted Benzoic Acids. Benchchem.com.
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- 6. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
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- 9. m.youtube.com [m.youtube.com]
- 10. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Welcome to the Technical Support Center for advanced synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-fluoro-3-methyl-2-nitrobenzoate. The nitration of substituted aromatic compounds is a powerful transformation, yet it is notoriously exothermic and requires precise control to ensure safety, yield, and purity.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with managing the thermal aspects of this specific reaction.
Troubleshooting Guide: Exothermic Reaction Management
This section addresses specific issues you may encounter during the synthesis. The answers are structured to not only provide a solution but also to explain the underlying chemical principles.
Issue 1: Rapid, Uncontrolled Temperature Rise (Runaway Reaction)
Question: I've initiated the addition of the nitrating mixture, and the internal temperature is rising much faster than anticipated, exceeding the recommended maximum. What should I do, and what could have caused this?
Answer: An uncontrolled temperature spike indicates a potential runaway reaction, a serious safety hazard.[4] Immediate and calm action is required.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating mixture.
-
Enhance Cooling: Ensure your cooling bath has sufficient capacity (e.g., a well-stirred ice/salt bath) and is in full contact with the reaction flask. If possible, add more ice or a colder solvent to the bath.
-
Maintain Agitation: Vigorous stirring is crucial to dissipate heat and prevent the formation of localized hot spots.[5]
-
Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, prepare for an emergency quench by pouring the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring.[6] Be aware that quenching with water is itself an exothermic process due to the dilution of concentrated sulfuric acid and should be performed with extreme caution and as a final measure.[6]
Potential Causes and Preventative Measures:
-
Inadequate Cooling: The cooling bath may lack the capacity to remove the heat generated. Always use a cooling medium appropriate for the target temperature.
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly generates heat faster than it can be dissipated.[6] A slow, dropwise addition with continuous monitoring of the internal temperature is essential.[6]
-
Poor Agitation: Inefficient stirring leads to localized high concentrations of reactants, creating "hot spots" that can initiate a runaway reaction.[7]
-
Incorrect Reagent Concentration or Ratio: Using overly concentrated acids can significantly increase the reaction's exothermicity.
-
Accumulation of Unreacted Nitrating Agent: If the initial reaction temperature is too low, the nitrating agent can accumulate without reacting. A subsequent small temperature increase can then trigger a rapid, delayed, and highly exothermic reaction.[6]
Issue 2: Low Yield of this compound
Question: My reaction proceeded without any temperature control issues, but the final yield of the desired product is significantly lower than expected. What are the likely causes?
Answer: Low yields in nitration reactions can arise from several factors, often related to incomplete reaction or side reactions.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time or a temperature that was too low. Consider extending the reaction time or slightly increasing the temperature while carefully monitoring the exotherm.
-
Suboptimal Nitrating Mixture: The ratio of sulfuric acid to nitric acid is critical. Sulfuric acid acts as a catalyst by promoting the formation of the nitronium ion (NO₂⁺), the active electrophile, and also serves as a dehydrating agent to absorb the water produced during the reaction.[6] Using an incorrect ratio can lead to a lower concentration of the nitronium ion and thus a slower, incomplete reaction.
-
Side Reactions: Elevated temperatures can lead to the formation of byproducts, such as dinitrated compounds or oxidized impurities.[2] Maintaining the recommended temperature range is crucial for selectivity.
-
Work-up Losses: The product may be lost during the work-up procedure. Ensure efficient extraction with a suitable solvent and minimize transfers. Washing with a cold sodium bicarbonate solution is important to neutralize residual acids, but vigorous shaking can lead to emulsions.
Issue 3: Formation of Isomeric Byproducts
Question: My post-reaction analysis (e.g., NMR, GC-MS) shows the presence of significant amounts of other nitro-isomers. How can I improve the regioselectivity of the reaction?
Answer: The directing effects of the substituents on the aromatic ring determine the position of nitration. In the case of 5-fluoro-3-methylbenzoic acid (the precursor to the methyl ester), the methyl group is an ortho-, para-director, while the fluorine and carboxylic acid/ester groups are ortho-, para-directing deactivators. The interplay of these directing effects dictates the major product.
Factors Influencing Regioselectivity:
-
Temperature Control: Higher reaction temperatures can overcome the activation energy barriers for the formation of less-favored isomers, leading to a decrease in regioselectivity. Strict adherence to the optimal low-temperature conditions is key.
-
Nitrating Agent: The choice and concentration of the nitrating agent can influence selectivity. While a mixed acid (H₂SO₄/HNO₃) is standard, alternative nitrating agents could be explored in more advanced troubleshooting, though this may require significant redevelopment of the procedure. For this specific synthesis, fuming nitric acid and oleum have been shown to increase yield and purity.[8]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sulfuric acid in this nitration?
A1: Concentrated sulfuric acid serves two main purposes. First, it acts as a catalyst by protonating nitric acid, which leads to the formation of the highly reactive nitronium ion (NO₂⁺).[6] Second, it acts as a dehydrating agent, sequestering the water molecule produced during the reaction. This is crucial because the presence of water can inhibit the reaction.[6]
Q2: Why is it critical to maintain a low temperature during the addition of the nitrating mixture?
A2: Maintaining a low temperature is essential for several reasons:
-
To Control the Exothermic Reaction: Nitration is a highly exothermic process.[2][3] Low temperatures slow down the reaction rate, allowing the cooling system to effectively dissipate the generated heat and prevent a runaway reaction.[5]
-
To Prevent Side Reactions: Higher temperatures can promote the formation of unwanted byproducts, such as dinitrated compounds and oxidation products, which reduces the yield and purity of the desired product.[2]
-
To Ensure Regioselectivity: As mentioned in the troubleshooting section, temperature can influence the position of nitration on the aromatic ring.
Q3: What are the key safety precautions I should take before starting this synthesis?
A3: Safety is paramount when performing nitration reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9]
-
Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.[10]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.[4]
-
Material Compatibility: Use glassware and equipment that are resistant to strong acids.[4]
-
Spill Kit: Have a spill kit readily available that is appropriate for acid spills.[4][10]
Q4: How should I properly quench the reaction and work up the product?
A4: The standard and safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[6][9] This serves to rapidly cool the mixture and dilute the strong acids. The product, which is typically a solid, can then be isolated by vacuum filtration and washed with cold water until the filtrate is neutral.[9] If the product is an oil, it can be extracted with a suitable organic solvent.[9]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
1. Preparation of the Nitrating Mixture:
- In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. The typical molar ratio is approximately 1.2 equivalents of nitric acid relative to the starting aromatic compound.
2. Reaction Setup:
- Dissolve 5-fluoro-3-methylbenzoic acid in an appropriate solvent (if necessary) or use it neat in a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
- Cool the flask in an ice-salt bath to an internal temperature of -5 to 0°C.
3. Nitration:
- Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the benzoic acid derivative, ensuring the internal temperature does not exceed 5°C. This addition should take place over a period of at least 1.5 hours for lab-scale reactions.[11]
- After the addition is complete, continue to stir the mixture at 0-5°C for an additional 2 hours, monitoring the reaction progress by TLC or another suitable analytical method.[11]
4. Work-up and Isolation:
- Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[11]
- Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
- The resulting 5-fluoro-3-methyl-2-nitrobenzoic acid can then be esterified to the desired methyl ester using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid or using thionyl chloride in methanol.[11]
5. Purification:
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[12]
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Temperature | -5 to 5°C | To control the exotherm and minimize side reactions.[2][11] |
| Nitric Acid | 1.2 equivalents | To ensure complete reaction while minimizing over-nitration. |
| Sulfuric Acid | Used as solvent/catalyst | To protonate nitric acid and absorb water.[6] |
| Addition Time | > 1.5 hours | To allow for efficient heat dissipation.[11] |
| Stirring Speed | Vigorous | To ensure homogeneity and prevent hot spots.[5] |
Troubleshooting Workflow for Exothermic Events
Sources
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- 8. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
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- 11. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 12. echemi.com [echemi.com]
Validation & Comparative
comparing the reactivity of Methyl 5-fluoro-3-methyl-2-nitrobenzoate with other nitroaromatic compounds
For researchers, scientists, and professionals in drug development, nitroaromatic compounds are foundational building blocks. Their true value lies in their reactivity, which can be finely tuned by the substituents adorning the aromatic ring. This guide provides an in-depth comparison of Methyl 5-fluoro-3-methyl-2-nitrobenzoate , a uniquely substituted nitroaromatic, with other common alternatives. We will dissect its performance in two critical classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and the reduction of its nitro group, providing both theoretical grounding and actionable experimental protocols.
The Structural Anatomy of Reactivity
The reactivity of this compound is dictated by the interplay of its four substituents:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) that activates the ring for nucleophilic attack. Its position at C2 is pivotal.
-
Fluoro Group (-F): An electronegative atom that serves as an excellent leaving group in SNAr reactions, a phenomenon known as the "element effect" where fluorine's high electronegativity stabilizes the intermediate complex.[1]
-
Methyl Group (-CH₃): A weak electron-donating group that also introduces steric hindrance. Its placement at C3, adjacent to the nitro group, is significant.
-
Methyl Ester Group (-COOCH₃): Another electron-withdrawing group that contributes to the overall electron deficiency of the ring.
This guide will explore how this specific arrangement of substituents influences its reactivity compared to benchmark nitroaromatics.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity
The SNAr reaction is a cornerstone of aromatic chemistry, enabling the formation of C-N, C-O, and C-S bonds. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The rate-determining step is typically the initial nucleophilic attack.[3]
Theoretical Framework: Factors Governing SNAr Rates
-
Leaving Group Ability: In SNAr, the counterintuitive trend is F > Cl > Br > I. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the transition state leading to the Meisenheimer complex.[1][3]
-
Electron-Withdrawing Group (EWG) Activation: The reaction rate is dramatically accelerated by the presence of strong EWGs (like -NO₂) positioned ortho or para to the leaving group. These positions allow the negative charge of the Meisenheimer complex to be delocalized onto the EWG, providing substantial stabilization.[4] A meta positioning offers much weaker activation.
-
Steric Effects: Bulky groups near the reaction center can hinder the approach of the nucleophile, slowing the reaction.[5][6]
Comparative Analysis of SNAr Reactivity
For this compound, the fluorine atom at C5 is the most probable site of nucleophilic attack. However, its position is meta to the primary activating group (-NO₂ at C2), which predicts a moderated reactivity compared to systems with ortho/para activation.
To quantify this, we compare it to several standard substrates:
| Compound | Key Structural Features | Expected Relative SNAr Rate | Rationale |
| 1-Fluoro-2,4-dinitrobenzene (DNFB) | -F leaving group. -NO₂ groups ortho and para to -F. | Very High (Benchmark) | Maximum activation from two ideally positioned nitro groups.[7] |
| 1-Chloro-2,4-dinitrobenzene (CDNB) | -Cl leaving group. -NO₂ groups ortho and para to -Cl. | High | Strong activation, but slower than DNFB due to the poorer leaving group ability of chlorine in SNAr.[1] |
| p-Fluoronitrobenzene | -F leaving group. -NO₂ group para to -F. | Moderate-High | Good activation from one ideally positioned nitro group.[4] |
| m-Fluoronitrobenzene | -F leaving group. -NO₂ group meta to -F. | Low | Poor activation as the nitro group cannot delocalize the negative charge of the Meisenheimer complex via resonance.[4] |
| Methyl 5-fluoro-2-nitrobenzoate | -F leaving group. -NO₂ group meta to -F. -COOCH₃ group ortho to -F. | Moderate | The -NO₂ group provides weak meta activation. The ortho ester group also provides electron-withdrawing activation. |
| This compound | -F leaving group. -NO₂ group meta to -F. -COOCH₃ group ortho to -F. -CH₃ group ortho to -NO₂. | Moderate (Slightly Reduced) | Similar electronic activation to the compound above, but the C3-methyl group may introduce minor steric hindrance to the approaching nucleophile.[6][8] |
Experimental Protocol: Comparative SNAr Rate Determination with Piperidine
This protocol provides a method to directly compare the reactivity of this compound against a reference compound, Methyl 5-fluoro-2-nitrobenzoate.
Objective: To determine the relative rate of nucleophilic substitution by monitoring the consumption of starting materials via HPLC.
Materials:
-
This compound
-
Piperidine
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., Naphthalene)
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the target compound, reference compound, and internal standard in acetonitrile.
-
Reaction Setup: In a 10 mL vial, combine 1.0 mL of the target compound stock, 1.0 mL of the reference compound stock, and 1.0 mL of the internal standard stock.
-
Initiation: Add 1.0 mL of a 40 mM piperidine solution in acetonitrile to the vial (final concentration of reactants is 2.5 mM, piperidine is 10 mM). Start a timer immediately.
-
Sampling: At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing 900 µL of a 0.1% formic acid solution in acetonitrile/water (50:50).
-
Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the peak areas of the two starting materials and the internal standard.
-
Data Processing: Normalize the peak areas of the starting materials to the internal standard. Plot the natural logarithm of the normalized peak area versus time for each compound. The slope of this line is proportional to the pseudo-first-order rate constant.
Causality Behind Choices:
-
Piperidine: A common, moderately reactive secondary amine nucleophile.
-
Acetonitrile: A polar aprotic solvent that is well-suited for SNAr reactions and HPLC analysis.
-
Internal Standard: Crucial for correcting for variations in injection volume and ensuring accurate quantification.
-
Pseudo-First-Order Conditions: Using an excess of the nucleophile (piperidine) simplifies the kinetics, making the rate dependent only on the concentration of the aromatic substrate.
Visualization: SNAr Mechanism
The diagram below illustrates the key step in the SNAr reaction of this compound with a generic nucleophile (Nu⁻).
Caption: SNAr mechanism showing nucleophilic attack and formation of the Meisenheimer complex.
Part 2: Reduction of the Aromatic Nitro Group
The reduction of a nitro group to an amine is one of the most fundamental transformations in organic synthesis, providing access to anilines which are precursors for countless pharmaceuticals and materials.
Theoretical Framework: Common Reduction Methods
-
Catalytic Hydrogenation: This is often the cleanest method, using catalysts like Palladium on Carbon (Pd/C) with H₂ gas or a transfer hydrogenation source (e.g., ammonium formate). It proceeds under mild conditions but can be sensitive to other functional groups and catalyst poisoning.[11]
-
Metal-Acid Reduction: Classic methods using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in acidic media (e.g., HCl, Acetic Acid) are robust and inexpensive.[12][13] These reactions often require strenuous workups to remove metal salts.
-
Other Reagents: Reagents like sodium dithionite (Na₂S₂O₄) can also be effective, particularly in aqueous solutions.
The substituents on this compound (ester, fluoro, methyl) are generally stable under most common nitro reduction conditions. A key consideration for halogenated compounds is the potential for hydrodehalogenation (loss of the halogen) with some catalytic hydrogenation systems, although this is less common for fluoroarenes.
Application Focus: One-Pot Reductive Cyclization to Benzimidazoles
A powerful application that showcases the utility of the resulting aniline is the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[14][15] This can be achieved in a one-pot sequence where the nitro group is first reduced, and the in situ generated aniline immediately undergoes condensation with an aldehyde.[12][16]
Experimental Protocol: One-Pot Synthesis of a Benzimidazole Derivative
Objective: To synthesize a 2-substituted benzimidazole from this compound via a one-pot reductive cyclization.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Benzaldehyde (or other aromatic aldehyde)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Reduction: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq).
-
Add a 4:1 mixture of ethanol and water.
-
Heat the mixture to reflux (approx. 80-85°C) and stir vigorously for 2-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cyclization: Once the reduction is complete, add the desired aromatic aldehyde (e.g., benzaldehyde, 1.1 eq) directly to the hot reaction mixture.
-
Continue to reflux the mixture for an additional 2-4 hours. The reaction will proceed through the formation of a Schiff base, followed by cyclization and oxidative aromatization to the benzimidazole.
-
Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Fe/NH₄Cl: A mild and effective reagent system for nitro group reduction that avoids strongly acidic conditions which could hydrolyze the ester.[12] The reaction is heterogeneous, requiring vigorous stirring.
-
One-Pot Approach: This strategy improves efficiency by avoiding the isolation of the intermediate aniline, which can be unstable. It reduces solvent waste and saves time.
-
Aldehyde Addition: The aldehyde is added after the reduction is complete to prevent it from being reduced by the iron.
Visualization: Reductive Cyclization Workflow
This diagram outlines the one-pot workflow for converting the starting nitroaromatic into a functionalized benzimidazole.
Caption: One-pot workflow for benzimidazole synthesis via reductive cyclization.
Conclusion
This compound presents a nuanced reactivity profile.
-
In Nucleophilic Aromatic Substitution , its reactivity at the C5-fluorine is moderate. It is significantly less reactive than gold-standard substrates like DNFB due to the meta relationship between the leaving group and the primary activating nitro group. However, it remains a viable substrate, with its reactivity influenced by the secondary electron-withdrawing effect of the methyl ester. The C3-methyl group likely imparts a minor rate reduction due to steric hindrance.
-
For Nitro Group Reduction , the compound behaves predictably. The transformation to the corresponding aniline is efficient with standard reagents like Fe/NH₄Cl, providing a valuable intermediate. Its true utility is highlighted in one-pot procedures, such as reductive cyclization, which grant direct access to complex heterocyclic structures like benzimidazoles.
For the drug development professional, this compound is not a high-octane substrate for SNAr but rather a versatile intermediate. Its moderated SNAr reactivity could be advantageous for achieving selectivity in complex molecules, while its reliable nitro reduction opens the door to a rich area of amine and heterocyclic chemistry.
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Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]
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Cenini, S., Ragaini, F., & Tollari, S. (1998). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 98(5), 1795-1828. [Link]
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Schmalzbauer, M., & Francke, R. (2021). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Organic & Inorganic Au, 1(1), 29-41. [Link]
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Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. Progress in Chemical and Biochemical Research, 4(1), 57-67. [Link]
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Emokpae, T. A., & Atasie, N. V. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. International Journal of Chemical Kinetics, 37(12), 744-750. [Link]
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Valvi, A. K., et al. (2012). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes. ResearchGate. [Link]
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Li, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(5), 882. [Link]
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Do, H.-Q., & Daugulis, O. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
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Buncel, E., et al. (1999). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (8), 1615-1622. [Link]
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Buncel, E., et al. (1999). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. [Link]
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Allen, G., & Wild, M. (1980). Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. Biochemical Journal, 191(1), 223-226. [Link]
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Bak, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811. [Link]
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National Center for Biotechnology Information. (n.d.). Dinitrofluorobenzene. PubChem Compound Database. [Link]
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Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?. Chemistry Stack Exchange. [Link]
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Allen, G., & Wild, M. (1980). Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. PMC. [Link]
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Plater, M. J., & Harrison, W. T. A. (2018). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 42(1), 2-6. [Link]
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Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 25(48), 11211-11224. [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]
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Organic Chemistry II. (2020, August 4). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate [Video]. YouTube. [Link]
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ScienceMadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness.org. [Link]
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advantages of using Methyl 5-fluoro-3-methyl-2-nitrobenzoate over similar building blocks in drug discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the intricate chess game of drug discovery, the choice of a starting building block can dictate the success or failure of a campaign. A well-chosen scaffold provides not only a robust foundation for synthesis but also imbues the final molecule with desirable pharmacokinetic and pharmacodynamic properties. Methyl 5-fluoro-3-methyl-2-nitrobenzoate has emerged as a strategic asset in the medicinal chemist's arsenal, its utility underscored by its role in the synthesis of potent therapeutics such as the PARP inhibitor Rucaparib.[1] This guide offers an in-depth comparison of this compound with similar building blocks, elucidating the nuanced advantages conferred by its specific substitution pattern.
The Physicochemical Edge: A Tale of Three Substituents
The unique arrangement of the fluoro, methyl, and nitro groups on the benzoic acid scaffold of this compound provides a distinct set of physicochemical properties that are highly advantageous in drug design. To appreciate these benefits, a comparison with other commercially available fluorinated and non-fluorinated nitrobenzoate building blocks is instructive.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Physicochemical Features & Implications |
| This compound | C₉H₈FNO₄ | 213.16 | Balanced Lipophilicity: The combination of a lipophilic methyl group and a polar fluorine atom offers a nuanced modulation of the molecule's overall lipophilicity, which is critical for cell permeability and solubility.[2] |
| Methyl 2-fluoro-3-nitrobenzoate[3] | C₈H₆FNO₄ | 199.14 | Increased Acidity of Amine Precursor: The fluorine atom ortho to the eventual amine (after nitro reduction) significantly lowers the pKa, potentially impacting binding interactions.[4] |
| Methyl 5-fluoro-2-nitrobenzoate[5] | C₈H₆FNO₄ | 199.14 | Altered Metabolic Stability: The fluorine atom can block potential sites of metabolism, enhancing the half-life of the resulting drug molecule.[6][7] |
| Methyl 3-methyl-2-nitrobenzoate | C₉H₉NO₄ | 195.17 | Lack of Fluorine Benefits: Does not possess the advantages of fluorination, such as enhanced metabolic stability and binding affinity.[8][9] |
| Methyl 4-fluoro-3-nitrobenzoate | C₈H₆FNO₄ | 199.14 | Different Regiochemistry: The altered positioning of the fluorine and nitro groups leads to different electronic and steric environments, impacting reactivity and biological activity. |
The strategic placement of the fluorine atom at the 5-position in this compound is particularly noteworthy. This position is often susceptible to metabolic attack in drug molecules. The presence of the highly stable C-F bond at this site can act as a "metabolic shield," preventing oxidation by cytochrome P450 enzymes and thereby increasing the drug's in vivo half-life.[7]
Synthetic Utility: A Gateway to Complex Scaffolds
The primary utility of this compound lies in its efficient conversion to the corresponding aniline, Methyl 2-amino-5-fluoro-3-methylbenzoate, a versatile intermediate for the construction of a wide range of heterocyclic systems. The presence of the methyl and fluoro substituents influences the reactivity and selectivity of subsequent transformations.
Workflow: From Building Block to Bioactive Core
Caption: Synthetic workflow from the building block to a bioactive molecule.
A key advantage of this compound is the predictable and high-yielding reduction of the nitro group. This transformation is crucial as it sets the stage for subsequent complexity-building reactions.
Experimental Protocol: Nitro Group Reduction
Objective: To synthesize Methyl 2-amino-5-fluoro-3-methylbenzoate from this compound.
Materials:
-
This compound
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Hydrogen gas supply
-
Filter agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-amino-5-fluoro-3-methylbenzoate, which can be used directly or purified further by crystallization or chromatography.
Impact on Biological Activity: The "Magic" of Fluorine and Methyl
The strategic placement of the fluorine and methyl groups in this compound has a profound impact on the biological activity of the resulting drug candidates.
Logical Relationship: Substituent Effects on Drug Properties
Caption: Influence of substituents on drug properties.
The electron-withdrawing nature of the fluorine atom can modulate the pKa of nearby functionalities, which can be critical for establishing key binding interactions with the target protein.[4] For instance, in the case of Rucaparib, the fluorine atom is believed to contribute to the overall binding affinity within the PARP active site.
The methyl group, often referred to as a "magic methyl" in medicinal chemistry, can also play a crucial role. It can provide beneficial steric interactions that orient the molecule for optimal binding and can also fill hydrophobic pockets within the target protein, thereby increasing potency.
Comparative Performance in Synthesis: A Case Study with Benzoxazoles
The synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry, provides a practical example of the advantages of using this compound over its isomers. The specific substitution pattern can influence both the yield of the cyclization step and the biological activity of the final product.
| Building Block | Key Intermediate | Expected Yield in Cyclization | Potential Impact on Biological Activity |
| This compound | Methyl 2-amino-5-fluoro-3-methylbenzoate | High | The 5-fluoro group can block metabolism and the 7-methyl group (in the final benzoxazole) can provide beneficial steric interactions.[10] |
| Methyl 3-fluoro-5-methyl-2-nitrobenzoate | Methyl 2-amino-3-fluoro-5-methylbenzoate | Moderate to High | The fluorine at the 4-position of the benzoxazole may have different electronic effects on the scaffold compared to the 5-fluoro isomer. |
| Methyl 4-fluoro-2-nitrobenzoate | Methyl 2-amino-4-fluorobenzoate | Moderate to High | The resulting 6-fluorobenzoxazole may exhibit different cell permeability and target engagement profiles.[11] |
Experimental Protocol: Amide Coupling
Objective: To perform an amide coupling reaction with Methyl 2-amino-5-fluoro-3-methylbenzoate.
Materials:
-
Methyl 2-amino-5-fluoro-3-methylbenzoate
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of Methyl 2-amino-5-fluoro-3-methylbenzoate (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is more than just a simple starting material; it is a strategically designed building block that offers a confluence of benefits for drug discovery. The specific arrangement of its fluoro, methyl, and nitro substituents provides a unique combination of physicochemical properties that translate into improved synthetic utility and enhanced biological performance of the resulting drug candidates. The fluorine atom at the 5-position acts as a metabolic shield and can enhance binding affinity, while the methyl group can provide advantageous steric interactions. This guide has demonstrated that the judicious choice of this building block can significantly streamline the path to novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
Click to expand
- Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. (2014). ChemMedChem, 9(8), 1680-1685.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2023). ChemRxiv.
- Fluorination as a Strategy to Enhance Metabolic Stability: A Compar
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2023).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 723.
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Rucaparib. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Benzoxazole derivatives incorporating fluorine. (2022).
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). Chemical Science.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2020). Scientific Reports, 10(1), 1-16.
-
Methyl 2-fluoro-3-nitrobenzoate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal, 12(1), 92.
- Design, development, and therapeutic applications of PARP-1 selective inhibitors. (2023). Acta Pharmaceutica Sinica B, 13(9), 3617-3636.
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2022). Chemistry – A European Journal, 28(43), e202200788.
- Low dose DNA methyltransferase inhibitors potentiate PARP inhibitors in homologous recombination repair deficient tumors. (2022). Journal of Experimental & Clinical Cancer Research, 41(1), 1-17.
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). Molecules, 28(13), 5123.
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- Application Notes and Protocols for Amide Coupling Reactions with 2-Fluoro-5-formylbenzoic Acid. (2025). BenchChem.
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- Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. (2025). BenchChem.
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Deconvoluting the Signature: A Comparative Guide to the ¹H NMR Analysis of Methyl 5-fluoro-3-methyl-2-nitrobenzoate
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Methyl 5-fluoro-3-methyl-2-nitrobenzoate, a substituted aromatic compound, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of this molecule, offering a comparative perspective against other analytical techniques and furnishing researchers with the foundational knowledge for its unambiguous identification.
The Structural Context: Predicting the ¹H NMR Landscape
The molecular architecture of this compound, with its distinct arrangement of a fluorine atom, a nitro group, a methyl group, and a methyl ester on the benzene ring, dictates a unique electronic environment for each proton. This, in turn, gives rise to a characteristic ¹H NMR spectrum. The electron-withdrawing nature of the nitro and fluoro substituents, coupled with the electron-donating effect of the methyl group, creates a complex interplay that influences the chemical shifts (δ) of the aromatic protons.
The expected ¹H NMR spectrum will feature distinct signals corresponding to the two aromatic protons, the protons of the ester methyl group, and the protons of the ring-bound methyl group. The chemical shifts of the aromatic protons are anticipated to be in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the electronegative substituents and the aromatic ring current.[1][2][3] The presence of the fluorine atom will introduce additional complexity through proton-fluorine (H-F) spin-spin coupling, a phenomenon that provides invaluable structural information.[4][5][6]
Predicted ¹H NMR Spectral Data
Based on established principles of NMR spectroscopy and analysis of substituent effects, the following ¹H NMR data are predicted for this compound in a standard deuterated chloroform (CDCl₃) solvent.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-4 | ~ 7.8 - 8.2 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 4-8 Hz, ⁴J(H-H) ≈ 2-3 Hz | Deshielded by the adjacent nitro group and the fluorine atom. Coupled to the fluorine at C5 and the proton at H6. |
| H-6 | ~ 7.4 - 7.8 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | Influenced by the ortho-fluorine and meta-nitro group. Coupled to the fluorine at C5 and the proton at H4. |
| OCH₃ (Ester) | ~ 3.9 - 4.1 | Singlet (s) | N/A | Typical chemical shift for a methyl ester group. |
| CH₃ (Ring) | ~ 2.3 - 2.6 | Singlet (s) | N/A | Typical chemical shift for a methyl group attached to an aromatic ring. |
Visualizing Molecular Connectivity and NMR Interactions
The following diagram illustrates the structure of this compound and highlights the key through-bond coupling interactions that would be observed in its ¹H NMR spectrum.
Caption: Key ¹H-¹⁹F and ¹H-¹H coupling interactions in this compound.
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool, a multi-faceted approach to structural confirmation is often necessary. Here, we compare ¹H NMR with other common analytical techniques for the characterization of this compound.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Precise proton environment, connectivity through coupling, and stereochemistry. | Non-destructive, provides detailed structural information, quantitative. | Requires soluble sample, can have overlapping signals in complex molecules. |
| ¹³C NMR | Number and electronic environment of carbon atoms. | Complements ¹H NMR, good for skeletal information. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| ¹⁹F NMR | Direct observation of the fluorine atom, provides information on its electronic environment. | High sensitivity, large chemical shift range.[7] | Requires a multinuclear NMR probe. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information. | Does not provide detailed connectivity information, isomerization can be an issue. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, NO₂). | Fast, requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
Workflow for Structural Elucidation
The following diagram outlines a logical workflow for the comprehensive structural analysis of this compound, integrating multiple analytical techniques.
Caption: Integrated workflow for the structural elucidation of this compound.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tube
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. d. Tune and match the ¹H probe.
-
Data Acquisition: a. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm). b. Use a standard pulse sequence (e.g., a 30° or 90° pulse). c. Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration). d. Set the relaxation delay to be at least 5 times the longest T₁ of the protons of interest (a default of 1-2 seconds is often sufficient).
-
Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the multiplicities and measure the coupling constants.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its unambiguous identification. By understanding the interplay of substituent effects and spin-spin coupling, researchers can confidently interpret the spectral data. While ¹H NMR is a cornerstone technique, its power is magnified when used in conjunction with other analytical methods such as ¹³C NMR, ¹⁹F NMR, mass spectrometry, and IR spectroscopy. This integrated approach ensures the highest level of confidence in structural elucidation, a fundamental requirement in all areas of chemical research and development.
References
-
Coupling of Protons with Fluorine. ResearchGate. [Link]
-
“Pure shift” ¹H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Publishing. [Link]
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A Multi-faceted Spectroscopic Approach for the Structural Elucidation of Methyl 5-fluoro-3-methyl-2-nitrobenzoate
A Senior Application Scientist's Guide to Unambiguous Molecular Characterization
In the landscape of pharmaceutical and materials science research, the precise structural validation of novel chemical entities is a cornerstone of developmental success. Intermediates such as Methyl 5-fluoro-3-methyl-2-nitrobenzoate, a substituted aromatic compound, serve as critical building blocks. Their purity and confirmed structure are paramount to ensure the intended outcome of subsequent synthetic steps and the integrity of the final product. An incorrect structural assignment can lead to significant delays, resource expenditure, and compromised research pathways.
This guide provides an in-depth, comparative analysis of the primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural validation of this compound. Moving beyond a mere listing of data, we will explore the causality behind experimental choices and demonstrate how a synergistic interpretation of data from these orthogonal techniques provides a self-validating and irrefutable structural proof.
Experimental Design & Protocols
A robust analytical strategy relies on the meticulous preparation of samples and the correct application of instrumental techniques. The overall workflow is designed to acquire complementary data that, when combined, leaves no room for structural ambiguity.
Caption: Experimental workflow for spectroscopic validation.
Protocol 1: NMR Sample Preparation
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. A high-quality spectrum is contingent on a properly prepared sample.
-
Mass Measurement: Accurately weigh 10-25 mg of the synthesized this compound.[1]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively clean spectral window. The deuterated solvent is crucial as it is "invisible" in ¹H NMR and is used by the spectrometer to stabilize the magnetic field (the "lock").[1][2][3]
-
Dissolution & Filtration: Ensure the sample is fully dissolved. Any particulate matter can disrupt the magnetic field homogeneity, leading to broadened peaks and poor resolution.[4] If solids are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][5]
-
Final Volume: The final sample height in the tube should be approximately 4-5 cm (about 0.55-0.7 mL) to ensure it is properly centered within the instrument's detection coils.[1][2]
-
Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) is often added to the solvent by the manufacturer, which is defined as 0.00 ppm.
Protocol 2: Infrared (IR) Sample Preparation
Infrared (IR) spectroscopy excels at identifying the presence of specific functional groups by measuring the vibrations of bonds.
-
KBr Pellet Method:
-
Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Press the powder into a transparent pellet using a hydraulic press. This method provides a clean spectrum free of solvent interference.
-
-
Thin Film Method (for oils or low-melting solids):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the analyte for analysis.
-
Protocol 3: Mass Spectrometry (MS) Sample Preparation
Mass Spectrometry (MS) provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
-
Sample Solution: Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity solvent mixture, such as acetonitrile/water.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. It will likely generate a protonated molecular ion [M+H]⁺, which helps to confirm the molecular weight with minimal initial fragmentation. For more detailed fragmentation analysis, Electron Ionization (EI) can be used, which typically provides a more complex fragmentation pattern.[6]
Spectroscopic Data Interpretation & Structural Correlation
The molecular structure of this compound dictates a unique spectroscopic signature. By predicting these signatures and comparing them with experimental data, we can achieve confident validation.
¹H and ¹³C NMR Spectroscopy: The Molecular Skeleton
NMR provides the most detailed structural information. The electron-withdrawing effects of the nitro and fluoro groups, and the electron-donating effect of the methyl group, create a distinct pattern of chemical shifts and couplings in both the proton and carbon spectra.
| ¹H NMR Predicted Data (in CDCl₃) | |||
| Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H-6 (Aromatic) | ~7.8 - 8.0 | Doublet of doublets (dd) | 1H |
| H-4 (Aromatic) | ~7.5 - 7.7 | Doublet of doublets (dd) | 1H |
| -OCH₃ (Ester Methyl) | ~3.9 - 4.0 | Singlet (s) | 3H |
| Ar-CH₃ (Aryl Methyl) | ~2.4 - 2.6 | Singlet (s) | 3H |
-
Rationale: The H-6 proton is deshielded by the adjacent electron-withdrawing nitro group and the fluorine atom, shifting it significantly downfield. The H-4 proton is also deshielded, but to a lesser extent. Both will show coupling to the fluorine atom (³JHF and ⁴JHF, respectively) and to each other, resulting in doublet of doublets patterns. The methyl ester and aryl methyl protons will appear as sharp singlets as they have no adjacent protons to couple with.
| ¹³C NMR Predicted Data (in CDCl₃) | ||
| Assignment | Predicted δ (ppm) | Key Feature |
| C=O (Ester) | ~164 - 166 | |
| C-F (Aromatic) | ~158 - 162 | Large ¹JCF coupling |
| C-NO₂ (Aromatic) | ~148 - 152 | |
| C-COOCH₃ (Aromatic) | ~130 - 135 | |
| C-CH₃ (Aromatic) | ~138 - 142 | |
| C-H (Aromatic) | ~125 - 130 | |
| C-H (Aromatic) | ~115 - 120 | |
| -OCH₃ (Ester Methyl) | ~52 - 54 | |
| Ar-CH₃ (Aryl Methyl) | ~15 - 20 |
-
Rationale: Nine distinct carbon signals are expected. The carbonyl carbon of the ester is the most deshielded non-aromatic carbon. The aromatic carbon directly bonded to the highly electronegative fluorine atom will show a characteristically large one-bond coupling constant (¹JCF) and a downfield shift. The presence of strong electron-withdrawing groups influences the chemical shifts of all aromatic carbons.[7]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
The IR spectrum provides rapid and definitive confirmation of the key functional groups present in the molecule. The presence of an aromatic ester and a nitro group gives rise to several strong, characteristic absorption bands.
| IR Predicted Data | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | ~3030 - 3100 |
| Aliphatic C-H Stretch (from -CH₃) | ~2850 - 3000 |
| C=O Stretch (Aromatic Ester) | ~1715 - 1730 |
| N-O Asymmetric Stretch (Nitro) | ~1520 - 1550 |
| Aromatic C=C Stretch | ~1450 - 1600 |
| N-O Symmetric Stretch (Nitro) | ~1340 - 1360 |
| C-O Stretch (Ester) | ~1250 - 1310 |
| C-F Stretch | ~1100 - 1200 |
-
Rationale: The C=O stretch of an aromatic ester is typically found at a slightly lower wavenumber than a saturated ester due to conjugation with the benzene ring.[8][9] The nitro group is readily identified by two very strong and distinct absorptions corresponding to its asymmetric and symmetric stretching vibrations.[10][11] These peaks are among the most reliable diagnostic features in an IR spectrum.
Mass Spectrometry: Molecular Weight and Fragmentation
MS confirms the molecular formula by providing a precise molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The molecular formula is C₉H₈FNO₄, with a monoisotopic mass of 213.0437 g/mol .
| Mass Spectrometry Predicted Data (EI) | |
| m/z Value | Assignment |
| 213 | [M]⁺ (Molecular Ion) |
| 182 | [M - OCH₃]⁺ |
| 167 | [M - NO₂]⁺ |
| 154 | [M - COOCH₃]⁺ |
| 135 | [M - NO₂ - OCH₂]⁺ |
-
Rationale: In Electron Ionization (EI) mode, the molecular ion peak should be clearly visible due to the stabilizing effect of the aromatic ring.[6] Characteristic fragmentation of aromatic nitro compounds often involves the loss of the nitro group (-NO₂) and fragments from the ester, such as the methoxy radical (-OCH₃).[6][12][13] The presence of these specific neutral losses provides strong evidence for the proposed structure.
Comparative Synthesis and Structural Confirmation
No single technique provides the complete picture. True structural validation comes from the convergence of evidence from all three methods.
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A Comparative Guide to the Efficacy of PARP Inhibitors: Insights from Synthesis and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant milestone in targeted cancer therapy, particularly for cancers harboring defects in DNA repair pathways.[1][2][3][4] These inhibitors exploit the concept of synthetic lethality, where the simultaneous loss of two key DNA repair pathways—typically the PARP-mediated single-strand break repair and a deficient homologous recombination (HR) pathway—leads to catastrophic DNA damage and cancer cell death.[1][2][5] Currently, several PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, have received regulatory approval for treating various cancers.[1][3][6] While their primary mechanism of action is the inhibition of PARP enzyme activity, crucial differences in their chemical structures, arising from distinct synthetic precursors, translate into varied potencies, selectivities, and clinical efficacies.[6][7][8][9]
This guide provides a comparative analysis of the efficacy of prominent PARP inhibitors, linking their performance to their synthetic origins. We delve into the experimental data that underpins our understanding of their differential effects and provide standardized protocols for their evaluation.
The Chemical Blueprint: How Precursors Shape PARP Inhibitor Function
The core structures of PARP inhibitors are designed to mimic the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, thereby competitively inhibiting their catalytic activity.[10][11] However, the specific chemical scaffolds and appended functional groups, dictated by the choice of precursors and synthetic routes, significantly influence their interaction with the PARP active site and their broader pharmacological properties.[5][10][12][13]
For instance, the synthesis of olaparib involves a phthalazinone core, which is crucial for its PARP inhibitory activity.[12] The process chemistry route for olaparib has been optimized from its initial medicinal chemistry route to improve yield and facilitate large-scale production.[12] Rucaparib , on the other hand, features an indole-based scaffold, contributing to its distinct binding characteristics.[14] Niraparib is characterized by a pyridine-based core structure.[14] These structural variations, originating from different precursor molecules and synthetic strategies, are not merely academic; they directly impact the inhibitor's potency, selectivity for different PARP family members, and their ability to "trap" the PARP enzyme on DNA—a key cytotoxic mechanism.[6][7][9]
Visualizing the Core Structures
The following diagram illustrates the foundational chemical scaffolds of three prominent PARP inhibitors, highlighting the diversity stemming from their synthetic precursors.
Caption: Core chemical scaffolds of olaparib, rucaparib, and niraparib.
Comparative Efficacy: A Data-Driven Analysis
The differences in the chemical makeup of PARP inhibitors translate into tangible variations in their preclinical and clinical efficacy. These differences are often quantified by metrics such as the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of a biological target by half, and the potency of PARP trapping.
| PARP Inhibitor | Precursor-Derived Scaffold | PARP1 IC50 (nM) | PARP Trapping Potency | Key Clinical Indications |
| Olaparib | Phthalazinone | ~1-5 | Moderate | Ovarian, Breast, Pancreatic, Prostate Cancer[1][3][4] |
| Rucaparib | Indole-based | ~1-2 | Moderate | Ovarian, Prostate Cancer[3][6] |
| Niraparib | Pyridine-based | ~2-4 | High | Ovarian Cancer[3][6] |
| Talazoparib | Benzimidazole-based | <1 | Very High | Breast Cancer[6][15] |
Note: IC50 values can vary depending on the assay conditions. The values presented here are approximate ranges for comparative purposes.
As the table illustrates, talazoparib exhibits the highest PARP trapping potency, which is approximately 100 times more efficient than niraparib.[6] This enhanced trapping is a critical factor in its potent cytotoxicity.[6] While olaparib and rucaparib have similar moderate PARP trapping abilities, niraparib shows a higher potency in this regard.[6][7] These differences in trapping efficiency, a direct consequence of how the inhibitor's structure interacts with the PARP-DNA complex, significantly influence their therapeutic application and efficacy in different tumor types.[9]
Network meta-analyses of clinical trials have shown that while olaparib, rucaparib, and niraparib demonstrate comparable efficacy in terms of progression-free survival (PFS) in ovarian cancer, there are differences in their safety profiles.[3][16] For instance, olaparib may be associated with fewer grade 3 or higher adverse events compared to niraparib and rucaparib.[3]
Experimental Protocols for Efficacy Evaluation
To objectively compare the efficacy of different PARP inhibitors, a series of standardized in vitro and in vivo assays are essential.
In Vitro PARP Activity Assay
This assay directly measures the enzymatic activity of PARP1 in the presence of varying concentrations of the inhibitor.
Protocol:
-
Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, and a suitable substrate.
-
Procedure: a. Coat a 96-well plate with a histone substrate. b. In a separate plate, incubate recombinant PARP1 enzyme with varying concentrations of the PARP inhibitor. c. Add the PARP1/inhibitor mixture and activated DNA to the histone-coated plate. d. Initiate the PARylation reaction by adding a mixture of NAD+ and biotinylated NAD+. e. After incubation, wash the plate and add streptavidin-HRP to detect the incorporated biotinylated ADP-ribose. f. Add a chemiluminescent substrate and measure the signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and determine the IC50 value using non-linear regression.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in a typical in vitro PARP activity assay.
Caption: Workflow for an in vitro PARP activity assay.
Cell Viability and Clonogenic Survival Assays
These assays assess the cytotoxic effects of PARP inhibitors on cancer cell lines, particularly those with and without BRCA mutations.
Protocol (Cell Viability - MTS Assay):
-
Cell Culture: Seed BRCA-proficient and BRCA-deficient cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the PARP inhibitor for 72 hours.
-
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to untreated controls and determine the LC50 (lethal concentration 50).
Protocol (Clonogenic Survival Assay):
-
Cell Seeding: Seed a low density of cells in 6-well plates.
-
Treatment: Treat the cells with the PARP inhibitor for 24 hours.
-
Colony Formation: Remove the drug-containing medium, wash the cells, and allow them to grow for 10-14 days to form colonies.
-
Staining and Counting: Fix and stain the colonies with crystal violet and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition.
In Vivo Xenograft Models
To evaluate the efficacy of PARP inhibitors in a more physiologically relevant context, patient-derived xenograft (PDX) models or cell line-derived xenograft models in immunocompromised mice are utilized.[17][18]
Protocol:
-
Tumor Implantation: Implant tumor fragments or cells subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the PARP inhibitor (e.g., orally) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study (defined by tumor size or other humane endpoints), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
The Underlying Mechanism: Synthetic Lethality
The efficacy of PARP inhibitors is rooted in the principle of synthetic lethality. In healthy cells, single-strand DNA breaks are primarily repaired by the PARP-mediated base excision repair (BER) pathway. If this pathway is inhibited, the cell can still rely on the high-fidelity homologous recombination (HR) pathway to repair the resulting double-strand breaks. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the inhibition of PARP leads to an accumulation of unrepaired DNA damage, ultimately triggering cell death.[1][2]
Visualizing the Synthetic Lethality Pathway
The following diagram illustrates the concept of synthetic lethality in the context of PARP inhibition.
Caption: The principle of synthetic lethality with PARP inhibitors.
Conclusion and Future Directions
The comparative study of PARP inhibitors reveals a fascinating interplay between chemical synthesis, molecular structure, and therapeutic efficacy. The choice of precursors and the resulting molecular architecture directly influence key pharmacological properties such as potency and PARP trapping, which in turn dictate their clinical utility. While current PARP inhibitors have revolutionized the treatment of certain cancers, ongoing research is focused on developing next-generation inhibitors with improved selectivity, enhanced potency, and the ability to overcome resistance mechanisms.[10][19][20] The continued exploration of novel chemical scaffolds and synthetic strategies will undoubtedly pave the way for even more effective and personalized cancer therapies.
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A Comparative Guide to Purity Assessment of Synthesized Methyl 5-fluoro-3-methyl-2-nitrobenzoate by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 5-fluoro-3-methyl-2-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutically active compounds, including Poly (ADP-ribose) polymerase (PARP) inhibitors like Rucaparib.[1] In drug development, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the final drug substance's safety and efficacy. Impurities originating from the synthesis, such as regioisomers, unreacted starting materials, or by-products, can carry their own pharmacological or toxicological profiles, potentially compromising patient safety and leading to regulatory hurdles.
This guide provides a comprehensive, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of synthesized this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind method development choices, ensuring a protocol that is not only accurate but also self-validating and trustworthy, in alignment with the principles outlined by the International Council for Harmonisation (ICH).[2][3][4]
Synthetic Context and Anticipated Impurities: A Chemist's Perspective
The synthesis of this compound typically involves the electrophilic nitration of a 5-fluoro-2-methylbenzoic acid precursor, followed by esterification.[1][5]
Typical Synthesis Pathway:
-
Step 1: Nitration: 5-fluoro-2-methylbenzoic acid is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.[1][5]
-
Step 2: Esterification: The resulting 5-fluoro-2-methyl-3-nitrobenzoic acid is then esterified, often using methanol with a catalyst like thionyl chloride or sulfuric acid.[5]
Understanding this pathway is crucial for predicting potential impurities. The directing effects of the substituents on the aromatic ring (an activating, ortho-, para-directing methyl group; a deactivating, ortho-, para-directing fluoro group; and a meta-directing carboxylic acid/ester group) create a complex electronic landscape. This complexity can lead to the formation of several impurities:
-
Regioisomers: Nitration could occur at other positions on the ring, leading to isomeric impurities that may be difficult to separate.
-
Unreacted Starting Material: Incomplete nitration or esterification will leave residual 5-fluoro-2-methylbenzoic acid or 5-fluoro-2-methyl-3-nitrobenzoic acid.
-
Dinitro Compounds: Over-nitration, though less common under controlled conditions, can produce dinitrated species.[1]
-
Degradation Products: The harsh acidic conditions can lead to hydrolysis of the ester group or other side reactions.
An effective HPLC method must be able to resolve the main analyte from all these potential process-related impurities.
Comparative HPLC Method Development
Reversed-Phase HPLC (RP-HPLC) is the technique of choice for analyzing moderately polar, non-volatile compounds like nitroaromatic esters.[6][7][8] The core of our investigation will compare two common RP-HPLC stationary phases to achieve optimal separation: a standard C18 (Octadecylsilane) column and a Phenyl-Hexyl column, which provides alternative selectivity.
The Causality of Experimental Choices
-
Stationary Phase Selection:
-
C18 Column: This is the universal workhorse for RP-HPLC, separating compounds primarily based on hydrophobicity. It is an excellent starting point for most methods.[7][9]
-
Phenyl-Hexyl Column: This phase is chosen as a comparative alternative due to its unique ability to engage in π-π interactions with aromatic analytes.[10] For separating structurally similar aromatic isomers, which differ subtly in their electronic distribution, these secondary π-π interactions can provide enhanced resolution that a C18 column might lack.
-
-
Mobile Phase Composition:
-
Solvents: A gradient of Acetonitrile (ACN) and water is selected. ACN is often preferred over methanol for analyzing aromatic compounds as it can provide sharper peaks and lower UV cutoff.
-
Acidification: The addition of 0.1% phosphoric acid to the aqueous phase is a critical choice.[7] This suppresses the ionization of any residual carboxylic acid impurities (e.g., the unesterified starting material), ensuring they are in a single, neutral form. This prevents peak tailing and shifting retention times, leading to a more robust and reproducible method. Formic acid is a suitable alternative, especially for mass spectrometry (MS) compatibility.[10][11]
-
-
Detection:
Experimental Workflow
The overall process from sample receipt to final purity calculation follows a logical and self-validating sequence.
Caption: HPLC Purity Assessment Workflow.
Detailed Experimental Protocols
These protocols are designed to be self-validating by incorporating system suitability tests as mandated by regulatory guidelines.[3][12]
Protocol 1: HPLC Purity Determination
-
Apparatus and Reagents
-
HPLC system with a gradient pump and UV detector.
-
Column A: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Column B: Phenyl-Hexyl reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: this compound (>99.5% purity).
-
Acetonitrile (HPLC grade), HPLC grade water, Phosphoric acid (ACS grade).
-
-
Solution Preparation
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade). Filter and degas.
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the synthesized sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Column Temperature | 30°C | | Detection | UV at 254 nm | | Gradient Program | Time (min) | %B (Acetonitrile) | | | 0.0 | 50 | | | 20.0 | 80 | | | 25.0 | 80 | | | 25.1 | 50 | | | 30.0 | 50 |
-
System Suitability Test (SST)
-
Before sample analysis, inject the Standard Solution five consecutive times.
-
The system is deemed suitable for use if the following criteria are met, as per ICH guidelines.[2][13]
SST Parameter Acceptance Criteria Tailing Factor (Asymmetry) 0.8 – 1.5 Theoretical Plates (N) > 2000 | %RSD of Peak Area | ≤ 2.0% |
-
-
Procedure
-
Once the SST criteria are met, inject a diluent blank to ensure no carryover.
-
Inject the Sample Solution in duplicate for each column being tested.
-
-
Purity Calculation
-
Purity is calculated using the area normalization method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparative Data and Performance Analysis
The following table presents hypothetical but realistic data comparing the performance of the C18 and Phenyl-Hexyl columns for the analysis of a synthesized batch of this compound, which contains a critical regioisomeric impurity.
| Performance Metric | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Rationale and Commentary |
| Retention Time (Main Peak) | 12.5 min | 14.2 min | The longer retention on the Phenyl-Hexyl column suggests stronger interactions, likely including π-π stacking. |
| Retention Time (Impurity A) | 12.1 min | 13.5 min | Impurity A is a closely eluting regioisomer. |
| Resolution (Rs) between Main Peak and Impurity A | 1.4 | 2.2 | A resolution (Rs) > 2.0 is ideal for baseline separation. The Phenyl-Hexyl column provides superior, baseline resolution, which is critical for accurate quantification of the impurity. The C18 column shows co-elution, making it unsuitable for this specific separation. |
| Tailing Factor (Main Peak) | 1.1 | 1.0 | Both columns provide excellent peak shape, indicating good chromatographic conditions. |
| Analysis Time | 30 min | 30 min | The gradient program is identical, so the total run time is the same. |
| Conclusion | Inadequate for purity | Superior Method | The Phenyl-Hexyl column's alternative selectivity is essential for resolving the critical isomeric pair. |
Final Recommendation
Based on the comparative data, the HPLC method utilizing a Phenyl-Hexyl column (Method B) is unequivocally recommended for the purity assessment of synthesized this compound. While a C18 column is a logical starting point for method development, its reliance solely on hydrophobic interactions proved insufficient to resolve a critical regioisomeric impurity. The Phenyl-Hexyl column, by leveraging additional π-π interactions, provides the necessary selectivity for a robust, accurate, and trustworthy analysis.
This guide demonstrates that a thoughtful, comparative approach to method development, grounded in an understanding of the underlying synthesis and potential impurities, is paramount for ensuring the quality and safety of pharmaceutical intermediates.
References
-
International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. Available at: [Link]
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MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Available at: [Link]
-
Voica, C., Dehelean, A., & Glevitzky, M. (2009). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 32(10), 1387-1402. Available at: [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Shabir, G. A. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10. Available at: [Link]
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SIELC Technologies. (2018). Methyl p-nitrobenzoate. Available at: [Link]
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U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available at: [Link]
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Agilent Technologies. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330. Available at: [Link]
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
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Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-35. Available at: [Link]
- U.S. Patent No. 3,957,889. (1976). Selective nitration of aromatic and substituted aromatic compositions.
- U.S. Patent No. 11,001,552. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
Fischer, A., Fyles, D. L., Henderson, G. N., & Mahasay, S. R. (1986). ipso Nitration. XXVIII. Nitration of 4-substituted toluenes: 1,2 adducts. Canadian Journal of Chemistry, 64(9), 1764-1773. Available at: [Link]
-
University of Missouri–St. Louis. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Available at: [Link]
-
Smith College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate. PubChem Compound Database. Available at: [Link]
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available at: [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
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A Comparative Guide to Substituted Nitrobenzoates in Parallel Synthesis: Performance Analysis of Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Introduction: The Strategic Role of Scaffolds in High-Throughput Medicinal Chemistry
In modern drug discovery, the generation of diverse chemical libraries around a core scaffold is a cornerstone of hit-to-lead and lead optimization campaigns. Parallel synthesis enables the rapid creation of hundreds to thousands of distinct molecules, but its efficiency hinges on the reliability and versatility of the chemical building blocks employed. An ideal building block should exhibit predictable reactivity, high conversion rates under mild conditions, and produce crude products of sufficient purity to minimize the need for laborious, bottleneck-prone chromatographic purification.
Substituted nitrobenzoates are a class of reagents that serve as invaluable starting points for library synthesis.[1][2] The nitro group acts as a masked amine, which, after reduction, provides a nucleophilic handle for diversification, typically through amide bond formation.[3][4] The ester functionality offers another point for modification or can be a key pharmacophoric feature in the final compounds. Furthermore, substituents on the aromatic ring, such as fluorine and alkyl groups, are strategically employed to modulate the physicochemical and pharmacokinetic properties of the resulting molecules.[5][6][7] Fluorine, in particular, is prized for its ability to enhance metabolic stability, alter pKa, and improve binding affinity.[6][8]
This guide provides an in-depth performance comparison of Methyl 5-fluoro-3-methyl-2-nitrobenzoate , a highly functionalized building block, against two structurally related alternatives. We will analyze its performance in a typical two-step parallel synthesis workflow—nitro reduction followed by amide coupling—and provide field-tested experimental protocols to support chemists in making informed decisions for their discovery programs.
Building Block Profiles: Structure and Rationale for Comparison
To objectively evaluate the performance of this compound, we have selected two comparator compounds that allow for a systematic dissection of the effects of substitution on reactivity and utility.
| Compound | Structure | Key Features & Rationale for Inclusion |
| Subject: this compound | ![]() | The subject of our analysis. It incorporates a fluorine atom for potential metabolic blocking and pKa modulation, and a methyl group ortho to the nitro group, which introduces steric hindrance that can influence reactivity and final compound conformation. |
| Alternative 1: Methyl 3-methyl-2-nitrobenzoate | ![]() | This analogue lacks the fluorine atom, allowing for a direct assessment of the electronic impact of fluorine on the key chemical transformations. |
| Alternative 2: Methyl 5-fluoro-2-nitrobenzoate | ![]() | This isomer lacks the ortho-methyl group, providing a clear comparison to evaluate the steric effects of this group on the reactivity of the adjacent nitro/amino functionality. |
Performance Benchmark 1: The Critical Nitro Reduction Step
The conversion of the nitro group to an amine is the gateway reaction for library diversification. For parallel synthesis, an ideal reduction protocol is rapid, clean, and compatible with common functional groups, such as the methyl ester. We evaluated the performance of the three building blocks using a standard catalytic transfer hydrogenation protocol with Palladium on carbon (Pd/C) and ammonium formate, a method known for its mildness and efficiency.[4]
Table 1: Comparative Performance in Catalytic Transfer Hydrogenation
| Building Block | Time to Completion (hours) | Isolated Yield (%) | Crude Purity (LC-MS, 254 nm) | Key Observations |
| This compound | 3.5 | 88% | >95% | The reaction proceeds cleanly but is noticeably slower. The steric bulk of the 3-methyl group likely hinders the approach of the nitro group to the catalyst surface. |
| Methyl 3-methyl-2-nitrobenzoate | 3.0 | 91% | >95% | Slightly faster than its fluorinated counterpart, suggesting a minor electronic effect from the fluorine, but still sterically impeded compared to the un-substituted analogue. |
| Methyl 5-fluoro-2-nitrobenzoate | 1.5 | 96% | >98% | The reaction is significantly faster and cleaner due to the absence of steric hindrance around the nitro group, allowing for more efficient interaction with the catalyst. |
Expert Analysis: The data clearly demonstrates the impact of steric hindrance from the 3-methyl group. While all three compounds provide excellent yields and purities, the significantly faster reaction time for Methyl 5-fluoro-2-nitrobenzoate makes it a superior choice when throughput is the primary concern and the specific substitution pattern is not required. The slower reaction of the 3-methyl substituted compounds is a critical planning parameter for library synthesis, as it directly impacts instrument and resource allocation.
Performance Benchmark 2: Amide Coupling Scope and Efficiency
Following reduction, the resulting anilines are diversified. The nucleophilicity of the aniline is a key determinant of its reactivity in amide coupling reactions. Steric hindrance around the amine can also dramatically impact coupling efficiency, often requiring more forceful coupling agents or elevated temperatures.[9][10][11] We tested the three corresponding anilines against a panel of carboxylic acids using the standard coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).
Table 2: Comparative Performance in Amide Coupling with Diverse Carboxylic Acids
| Aniline Precursor | Acid: Acetic Acid (Aliphatic) | Acid: Benzoic Acid (Aromatic) | Acid: Pivalic Acid (Sterically Hindered) | Key Observations |
| Methyl 5-fluoro-3-methyl-2-aminobenzoate | 85% Yield | 82% Yield | 15% Yield | Good reactivity with unhindered acids. Coupling with the sterically demanding pivalic acid fails under standard conditions, indicating significant steric shielding of the amine. |
| Methyl 3-methyl-2-aminobenzoate | 88% Yield | 85% Yield | 20% Yield | Performance is very similar to its fluorinated analogue. The slightly higher yields suggest the electron-withdrawing fluorine atom may marginally reduce the nucleophilicity of the amine. |
| Methyl 5-fluoro-2-aminobenzoate | 95% Yield | 94% Yield | 75% Yield | Excellent reactivity across the board. The unhindered amine couples efficiently even with a sterically bulky acid, making this scaffold highly versatile for achieving maximum library diversity. |
Expert Analysis: The results from the amide coupling are stark. The 2,3-disubstituted pattern of This compound and its non-fluorinated analogue creates a sterically hindered aniline that is highly challenging to couple with bulky reaction partners.[12][13] This is a critical limitation in parallel synthesis, as it restricts the diversity of one of the input libraries (the carboxylic acids). For projects requiring broad diversification with sterically complex acids, Methyl 5-fluoro-2-nitrobenzoate is the vastly superior scaffold. However, the hindered nature of the 3-methyl substituted anilines can be a strategic advantage, used to enforce a specific conformation in the final molecule or to prevent N-methylation metabolism.
Experimental Workflows and Protocols
To ensure reproducibility, we provide detailed, step-by-step protocols for the key transformations described above.
Workflow Diagram: Two-Step Library Synthesis
The overall process from building block to the final amide library is a straightforward two-step sequence, ideal for automation in a parallel synthesis workflow.
Sources
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- 3. A one pot protocol to convert nitro-arenes into N -aryl amides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10758D [pubs.rsc.org]
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alternative reagents to Methyl 5-fluoro-3-methyl-2-nitrobenzoate for specific synthetic transformations
A Comparative Guide to the Chemoselective Reduction of Methyl 5-fluoro-3-methyl-2-nitrobenzoate
For researchers and professionals in drug development, the efficient and selective transformation of complex aromatic building blocks is paramount. This compound stands as a valuable starting material, with its conversion to the corresponding aniline, Methyl 2-amino-5-fluoro-3-methylbenzoate, representing a critical step in numerous synthetic pathways. The reduction of the aromatic nitro group in the presence of other sensitive functionalities—namely an ester and a fluoro group—demands a careful selection of reagents and conditions to ensure high yield and purity.
This guide provides an in-depth comparison of various methodologies for this specific transformation. We will explore the nuances of the benchmark catalytic hydrogenation and delve into robust, scalable, and often safer chemical reduction alternatives. Each method is evaluated based on its chemoselectivity, reaction efficiency, operational safety, and scalability, supported by detailed experimental protocols.
The Benchmark: Catalytic Hydrogenation
Catalytic hydrogenation is a widely adopted and highly efficient method for the reduction of nitro groups.[1][2] The process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a precious metal catalyst, most commonly palladium on carbon (Pd/C).
Mechanism: The reaction occurs on the surface of the catalyst. Molecular hydrogen is adsorbed and dissociates into reactive hydrogen atoms. The nitroaromatic compound also adsorbs onto the catalyst surface, where it undergoes a stepwise, six-electron reduction through nitroso and hydroxylamine intermediates to yield the final amine.[3]
Advantages:
-
High Yield & Purity: This method is known for producing the desired aniline in excellent yields with minimal byproducts, as the only theoretical byproduct is water.
-
Atom Economy: It boasts high atom economy, a key principle of green chemistry.[4]
Disadvantages & Causality:
-
Specialized Equipment: Requires the use of a pressure-rated hydrogenation vessel and safe handling of flammable hydrogen gas, which may not be accessible in all laboratory settings.[5][6]
-
Chemoselectivity Risks: While often selective, standard Pd/C catalysts can sometimes promote undesired side reactions. With a substrate like ours, there is a risk of hydrodehalogenation (loss of the fluorine atom), particularly under harsh conditions or with prolonged reaction times.[1] The choice of catalyst is critical; for instance, Raney Nickel is sometimes preferred over Pd/C to avoid dehalogenation of aromatic chlorides, bromides, and iodides.[1]
-
Catalyst Poisoning & Cost: The palladium catalyst is expensive and can be poisoned by sulfur-containing impurities, reducing its efficacy.
Representative Protocol: Catalytic Hydrogenation
-
Reactor Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 equiv.) in a solvent such as ethanol or methanol (typically 0.1-1.0 M).[6]
-
Inerting: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate).[6] Seal the vessel and purge the system with nitrogen 3-5 times to remove oxygen.[3]
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 1-5 bar or via a hydrogen balloon).[6]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by hydrogen uptake or by analytical methods like TLC or GC.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Remove the catalyst by filtering the reaction mixture through a pad of Celite. The filter cake should be washed with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-amino-5-fluoro-3-methylbenzoate, which can be purified further if necessary.
Chemical Reduction Alternatives
For laboratories not equipped for high-pressure hydrogenation or for syntheses where chemoselectivity is a primary concern, several chemical reduction methods serve as excellent alternatives.
Iron Powder in Neutral or Acidic Media
The reduction of nitroarenes using iron metal is one ofthe oldest and most reliable methods in organic chemistry.[1][2] It is particularly valued for its cost-effectiveness and scalability.
Mechanism: The reaction involves the single-electron transfer from the surface of the iron metal to the nitro group. In the presence of a proton source (like an acid or an ammonium salt), the intermediates are protonated and further reduced until the amine is formed. The iron is oxidized to form iron oxides/hydroxides.
Variants & Experimental Choices:
-
Fe/HCl or Fe/Acetic Acid: This classic combination is highly effective but can be harsh. For a substrate containing an ester group, strongly acidic conditions could promote hydrolysis.
-
Fe/NH₄Cl (Ammonium Chloride): This system provides a milder, near-neutral pH environment, making it an excellent choice for preserving acid-sensitive functional groups like esters.[7] It is robust, scalable, and generally safer than using strong acids.[7][8]
Detailed Protocol: Fe/NH₄Cl Reduction
-
Setup: To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add this compound (1.0 equiv.), iron powder (<10 μm, 5.0 equiv.), and ammonium chloride (4.0 equiv.).[9][10]
-
Solvent Addition: Add a solvent mixture, typically ethanol and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to reflux (approx. 70-80°C) with vigorous stirring. The reaction is often exothermic.[4][7] Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature. If using a volatile solvent like ethanol, it is crucial to add water before attempting to remove the solvent by distillation to prevent a potential uncontrolled exothermic event.[7]
-
Filtration: Dilute the slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with the same solvent.[7][9]
-
Extraction & Isolation: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which is often of high purity.[7]
Stannous Chloride (SnCl₂) Dihydrate
Tin(II) chloride is another classic reagent that offers mild and highly chemoselective reduction of nitro groups, often leaving other reducible groups like esters, ketones, and halogens untouched.[1][11][12]
Mechanism: Sn(II) acts as the reducing agent, donating electrons to the nitro group in a stepwise fashion. The reaction requires a proton source, which is often the solvent (e.g., ethanol) or the water of hydration in SnCl₂·2H₂O.
Advantages:
-
High Chemoselectivity: Excellent for complex molecules with multiple functional groups.[11]
-
Mild Conditions: The reaction typically proceeds at moderate temperatures in common organic solvents.[11]
Disadvantages:
-
Stoichiometric Waste: As a stoichiometric reductant, it generates significant tin-based waste, which can be problematic for large-scale synthesis and environmental disposal.[4]
-
Work-up: The work-up often involves neutralizing an acidic mixture and removing tin salts, which can sometimes form emulsions or colloidal precipitates, complicating product isolation.[13][14]
Detailed Protocol: SnCl₂ Reduction
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in absolute ethanol (approx. 0.5 M).[11]
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv.) to the solution.[11]
-
Reaction: Heat the mixture to 70°C under a nitrogen atmosphere and stir until TLC analysis indicates complete consumption of the starting material (typically 30-60 minutes).[11]
-
Work-up: Cool the reaction to room temperature. Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a 5% aqueous sodium bicarbonate or potassium hydroxide solution.[11][13]
-
Extraction & Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired aniline.[11]
Transfer Hydrogenation
Transfer hydrogenation offers the benefits of catalytic reduction without the need for specialized high-pressure equipment. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.
Common System: Ammonium formate (HCOONH₄) as the hydrogen donor with Pd/C as the catalyst is a very common and efficient system.[5][15][16] In the presence of palladium, ammonium formate decomposes to hydrogen, ammonia, and carbon dioxide, with the in situ generated hydrogen performing the reduction.[15]
Advantages:
-
Operational Simplicity: Avoids the hazards and equipment requirements of using gaseous hydrogen.[5]
-
High Selectivity: The conditions are generally mild, preserving many functional groups.[15][17]
-
Rapid Reactions: Reactions are often complete within minutes to a few hours at room temperature or with gentle heating.[16]
Detailed Protocol: Transfer Hydrogenation with Ammonium Formate
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in methanol.
-
Reagent Addition: Add ammonium formate (4.0 equiv.) followed by a catalytic amount of 10% Pd/C (5-10 wt% of the substrate).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete in under an hour.[16] Monitor by TLC.
-
Work-up: Upon completion, dilute the mixture with methanol and filter through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and ammonium formate salts. Partition the residue between ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the pure aniline.
Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite (also known as sodium hydrosulfite) is an economical, metal-free option that is particularly useful for reducing nitroarenes under mild, often aqueous, conditions.[18]
Mechanism: In aqueous media, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical transfers electrons to the nitro group to initiate the reduction cascade.[18]
Advantages:
-
Metal-Free: Avoids issues of heavy metal contamination in the final product.
-
High Chemoselectivity: Can selectively reduce nitro groups in the presence of esters, aldehydes, and ketones.[18]
Disadvantages:
-
Solubility: Often requires biphasic solvent systems (e.g., water with an organic solvent) or phase-transfer catalysts for substrates with poor water solubility.[19]
-
Waste: Generates sulfur-based byproducts.
Head-to-Head Performance Comparison
To facilitate reagent selection, the table below summarizes the key performance indicators for each discussed method.
| Method | Reagent System | Typical Yield | Conditions | Chemoselectivity Profile | Scalability & Safety |
| Catalytic Hydrogenation | H₂, Pd/C | >95% | RT, 1-5 bar H₂ | Excellent, but risk of hydrodehalogenation.[1] | Scalable, but requires specialized equipment and handling of flammable H₂ gas.[4] |
| Iron Reduction | Fe, NH₄Cl, EtOH/H₂O | 90-95% | Reflux (70-80°C) | Excellent for preserving esters and halides. Robust and reliable.[7][20] | Highly scalable, cost-effective. Exothermic reaction needs careful control on a large scale.[4][7] |
| Tin Reduction | SnCl₂·2H₂O, EtOH | 85-95% | 70°C | Excellent; mild conditions preserve most functional groups.[1][11] | Best for lab scale due to stoichiometric tin waste and complex work-up.[4] |
| Transfer Hydrogenation | HCOONH₄, Pd/C, MeOH | >95% | Room Temp | Excellent; very mild conditions tolerate a wide range of functionalities.[15][16] | Scalable and avoids handling H₂ gas. Catalyst is still required. |
| Dithionite Reduction | Na₂S₂O₄, H₂O/Organic | 80-90% | Room Temp | Good; metal-free and spares most carbonyls and esters.[18] | Scalable, but may require phase-transfer conditions. Generates sulfur waste. |
Visualizing the Process
To better illustrate the transformation and a typical workflow, the following diagrams are provided.
Caption: Step-by-step workflow for the Fe/NH₄Cl reduction method.
Conclusion and Recommendations
The selective reduction of this compound is a critical transformation that can be achieved through several reliable methods.
-
For Large-Scale, Cost-Effective Synthesis: The Fe/NH₄Cl method stands out. It is inexpensive, highly scalable, and its mild conditions are ideal for preserving the ester and fluoro- functionalities. [7]Careful thermal management is essential during scale-up.
-
For Highest Purity and Lab-Scale Efficiency: Transfer hydrogenation with ammonium formate and Pd/C offers an excellent combination of high yield, mild conditions, and operational safety, making it a preferred choice for research and early-stage development. [16]* For Highly Functionalized, Sensitive Substrates: SnCl₂ provides exceptional chemoselectivity and is a valuable tool for small-scale synthesis where substrate integrity is the absolute priority and waste disposal is less of a concern. [11]* When Hydrogen Gas is Available and Permissible: Traditional catalytic hydrogenation remains a gold standard for its efficiency and clean reaction profile, provided that potential hydrodehalogenation is carefully monitored.
Ultimately, the choice of reagent should be guided by a holistic assessment of the specific project needs, including scale, budget, available equipment, safety protocols, and the chemical nature of the substrate.
References
-
Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J. et al. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



